molecular formula C10H9NO2 B1532259 2-(4-Formylphenoxy)propanenitrile CAS No. 1247474-36-7

2-(4-Formylphenoxy)propanenitrile

Cat. No.: B1532259
CAS No.: 1247474-36-7
M. Wt: 175.18 g/mol
InChI Key: QNECGSPKRWDDLX-UHFFFAOYSA-N
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Description

2-(4-Formylphenoxy)propanenitrile is a chemical compound with the molecular formula C10H9NO2 and a molecular weight of 175.18 g/mol . Its structure features two highly versatile functional groups: an aldehyde and a nitrile, which makes it a valuable bifunctional intermediate for synthetic organic chemistry and drug discovery research. The presence of both formyl and nitrile groups on a phenoxy-propanenitrile scaffold allows researchers to utilize this compound in parallel and solid-phase synthesis strategies to create diverse chemical libraries . The aldehyde group is a key handle for condensation and nucleophilic addition reactions, while the nitrile group can be transformed into other functionalities, such as a primary amine, using reducing agents like lithium aluminium hydride (LiAlH4) . This versatility facilitates the construction of complex, drug-like molecules, including benzopyran derivatives, which are privileged structures in medicinal chemistry . Safety Note: Nitrile compounds, including propionitrile, can be metabolized in the body to release cyanide, which is highly toxic . Appropriate safety precautions must be taken when handling this material. This product is intended for research purposes only and is not suitable for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-formylphenoxy)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-8(6-11)13-10-4-2-9(7-12)3-5-10/h2-5,7-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNECGSPKRWDDLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)OC1=CC=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1247474-36-7
Record name 2-(4-formylphenoxy)propanenitrile
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Foundational & Exploratory

High-Yield Synthesis of 2-(4-Formylphenoxy)propanenitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the optimized synthesis of 2-(4-formylphenoxy)propanenitrile (CAS: 1247474-36-7), a critical intermediate in the manufacture of aryloxyphenoxypropionate herbicides and certain pharmaceutical agents. The protocol utilizes a Williamson ether synthesis strategy, coupling 4-hydroxybenzaldehyde with 2-chloropropanenitrile (or 2-bromopropanenitrile) under phase-transfer or polar aprotic conditions.

Unlike generic procedures, this guide focuses on process robustness , emphasizing the suppression of side reactions (e.g., aldehyde polymerization, elimination) and the optimization of nucleophilic substitution via in situ Finkelstein catalysis.

Retrosynthetic Analysis & Mechanism

To guarantee high purity and yield, we must first understand the disconnection logic. The target molecule is an ether formed between a phenol and a secondary alkyl nitrile.

Retrosynthesis Diagram

The strategic bond disconnection occurs at the phenolic oxygen-carbon interface.

Retrosynthesis Target 2-(4-Formylphenoxy)propanenitrile Disconnection Williamson Disconnection Target->Disconnection Phenol 4-Hydroxybenzaldehyde (Nucleophile) Disconnection->Phenol Electrophile 2-Chloropropanenitrile (Electrophile) Disconnection->Electrophile

Figure 1: Retrosynthetic disconnection showing the phenolic nucleophile and the nitrile electrophile.[1][2][3][4]

Mechanistic Insight

The reaction proceeds via an SN2 mechanism .

  • Deprotonation: The mild base (K₂CO₃) deprotonates the phenol (pKa ~7.6) to form the phenoxide anion.

  • Substitution: The phenoxide attacks the secondary carbon of 2-chloropropanenitrile.

  • Catalysis (Critical): As secondary chlorides are sluggish electrophiles, Potassium Iodide (KI) is employed. Iodide displaces chloride (Finkelstein reaction) to form the more reactive 2-iodopropanenitrile in situ, which is then rapidly attacked by the phenoxide.

Experimental Protocol

Reagents & Materials Table
ReagentMW ( g/mol )Equiv.[3][5][6]RoleCritical Attribute
4-Hydroxybenzaldehyde 122.121.0SubstrateDry, free of acid
2-Chloropropanenitrile 89.521.2 - 1.5ElectrophileToxic , handle in fume hood
Potassium Carbonate (K₂CO₃) 138.211.5 - 2.0BaseAnhydrous , finely ground
Potassium Iodide (KI) 166.000.1 (10 mol%)CatalystIncreases rate significantly
DMF (N,N-Dimethylformamide) 73.09SolventSolventAnhydrous (<0.1% H₂O)

Note: 2-Bromopropanenitrile can be used to avoid KI, but it is more expensive and less stable.

Step-by-Step Methodology
Step 1: Reaction Setup
  • Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, a nitrogen inlet, and a thermometer.

  • Charge the flask with 4-Hydroxybenzaldehyde (12.2 g, 100 mmol) and Anhydrous K₂CO₃ (20.7 g, 150 mmol) .

  • Add DMF (100 mL) .

  • Stir the mixture at room temperature for 30 minutes. Why? This allows the formation of the phenoxide anion (yellow color change) before heating, reducing the risk of side reactions.

Step 2: Addition & Heating
  • Add Potassium Iodide (1.66 g, 10 mmol) .

  • Add 2-Chloropropanenitrile (13.4 g, 150 mmol) dropwise via syringe or addition funnel.

  • Heat the reaction mixture to 80–90°C .

    • Caution: Do not exceed 100°C to prevent degradation of the nitrile group or polymerization of the aldehyde.

  • Monitor the reaction by TLC (Hexane:Ethyl Acetate 7:3) or HPLC.[3] The reaction typically reaches completion in 4–6 hours .

Step 3: Workup
  • Cool the mixture to room temperature.

  • Pour the reaction mass into Ice-Water (500 mL) with vigorous stirring. The product may precipitate as a solid.[2][7]

    • If solid forms: Filter, wash with water (3 x 50 mL) to remove DMF and inorganic salts.

    • If oil forms:[6] Extract with Ethyl Acetate (3 x 100 mL) . Combine organics, wash with water (2 x 100 mL) and brine (100 mL). Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

Step 4: Purification
  • Recrystallization: If the crude is solid, recrystallize from Ethanol/Water (8:2) .

  • Yield Expectation: 75–85%.

  • Appearance: White to pale yellow crystalline solid or viscous oil.

Process Workflow Diagram

The following diagram illustrates the logical flow of the synthesis, highlighting critical decision points (Decision Nodes).

SynthesisFlow Start Start: Reagent Charging (Aldehyde + K2CO3 + DMF) Deprotonation Stir 30 min @ RT (Phenoxide Formation) Start->Deprotonation Addition Add KI (cat) + 2-Chloropropanenitrile Deprotonation->Addition Heating Heat to 80-90°C (4-6 Hours) Addition->Heating Check TLC/HPLC Complete? Heating->Check Check->Heating No (Continue) Quench Quench in Ice Water Check->Quench Yes Phase Solid or Oil? Quench->Phase Filter Filtration & Wash Phase->Filter Solid Extract Extract w/ EtOAc Wash w/ Brine Phase->Extract Oil Final Pure 2-(4-Formylphenoxy)propanenitrile Filter->Final Extract->Final

Figure 2: Operational workflow for the synthesis and isolation of the target nitrile.

Critical Process Parameters & Troubleshooting

Solvent Selection: DMF vs. Acetone

While acetone is a common solvent for Williamson synthesis, it limits the reaction temperature to its boiling point (~56°C).

  • Recommendation: Use DMF (or DMSO). The higher temperature capability (80-90°C) is essential for driving the reaction with the secondary chloride, which is sterically hindered compared to primary halides.

  • Alternative: If using Acetone , replace 2-chloropropanenitrile with 2-bromopropanenitrile and reflux for 24-48 hours.

Elimination Side Reaction

The base (K₂CO₃) can theoretically cause E2 elimination of 2-chloropropanenitrile to form acrylonitrile.

  • Control: Avoid strong bases like NaOH or KOH. Keep the temperature below 100°C. K₂CO₃ is sufficiently weak to favor substitution (SN2) over elimination.

Safety: Nitrile Handling
  • Hazard: 2-Chloropropanenitrile is highly toxic and can metabolize to release cyanide.

  • Mitigation: All weighing and transfers must occur in a functioning fume hood. Treat aqueous waste streams with bleach (sodium hypochlorite) to oxidize any potential cyanide residues before disposal.

References

  • Williamson Ether Synthesis Mechanism

    • Title: The Williamson Ether Synthesis.
    • Source: Master Organic Chemistry.
    • URL:[Link]

  • K₂CO₃/DMF System for Phenols: Title: Etherification of 4-Hydroxybenzaldehyde with a benzyl bromide. Source: ChemSpider Synthetic Pages.
  • Target Molecule Identification

    • Title: 2-(4-Formylphenoxy)propanenitrile (Compound Summary).
    • Source: PubChem.[8][9][10]

    • URL:[Link]

  • Analogous Reaction (Fibrate Synthesis)

    • Title: A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid.
    • Source: NIH / PubMed Central.
    • URL:[Link]

Sources

Structural Dynamics and Synthetic Utility of 2-(4-Formylphenoxy)propanenitrile: A Technical Monograph

Author: BenchChem Technical Support Team. Date: February 2026


[1]

Executive Summary

2-(4-Formylphenoxy)propanenitrile is a bifunctional aromatic building block characterized by a para-substituted benzene ring featuring an electron-withdrawing aldehyde group and an electron-donating ether linkage. Its structural uniqueness lies in the


-chiral ether moiety adjacent to a nitrile group. This molecule serves as a critical intermediate in the synthesis of agrochemicals (aryloxyphenoxypropionate herbicides) and pharmaceutical precursors, particularly where metabolic stability or specific stereochemical configurations are required.

This guide provides a comprehensive technical analysis of its structural properties, validated synthetic protocols, and spectroscopic signatures, designed for researchers in medicinal chemistry and process development.

Molecular Architecture & Electronic Properties

Structural Connectivity

The molecule consists of a central phenyl ring substituted at the 1 and 4 positions.

  • Position 1 (Ether Linkage): The oxygen atom is bonded to the C2 position of a propanenitrile chain (

    
    ). This creates a chiral center at the methine carbon, resulting in 
    
    
    
    and
    
    
    enantiomers.
  • Position 4 (Formyl Group): A reactive aldehyde moiety provides a handle for nucleophilic addition or olefination reactions.

Electronic "Push-Pull" System

The molecule exhibits a classic donor-acceptor electronic structure:

  • Donor: The ether oxygen lone pairs donate electron density into the aromatic ring via resonance (+M effect), activating the ortho positions relative to the oxygen.

  • Acceptor: The formyl group exerts a strong electron-withdrawing effect (-M, -I), deactivating the ring but stabilizing the ether linkage against oxidative cleavage.

  • Nitrile Influence: The cyano group (-CN) on the aliphatic chain is strongly electron-withdrawing, increasing the acidity of the adjacent methine proton (

    
    ). This acidity is a critical parameter during synthesis, as it renders the molecule susceptible to racemization under strongly basic conditions.
    
Stereochemistry

The C2 position of the propanenitrile chain is a stereogenic center.

  • Implication: Drug candidates derived from this scaffold will likely require enantioselective synthesis or chiral resolution. The racemic mixture is typically formed in standard substitutions, but enzymatic resolution of the ester precursor (2-chloropropionate) prior to coupling is a common strategy to access enantiopure forms.

Synthetic Methodology (The Protocol)

The most robust route to 2-(4-Formylphenoxy)propanenitrile is the Williamson Ether Synthesis. This protocol prioritizes the suppression of elimination side-reactions (E2) common with secondary halides.

Reaction Design
  • Nucleophile: 4-Hydroxybenzaldehyde (deprotonated phenoxide).

  • Electrophile: 2-Chloropropanenitrile (or 2-Bromopropanenitrile).

  • Base: Potassium Carbonate (

    
    ). A weaker base is preferred over NaH to minimize polymerization of the aldehyde or racemization of the product.
    
  • Catalyst: Potassium Iodide (KI) is essential when using the chloro-derivative to facilitate an in situ Finkelstein reaction (

    
    ), accelerating the 
    
    
    
    substitution.
Step-by-Step Protocol

Scale: 50 mmol basis.

  • Activation: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-Hydroxybenzaldehyde (6.10 g, 50 mmol) in anhydrous DMF (50 mL).

  • Deprotonation: Add anhydrous

    
     (13.8 g, 100 mmol) in a single portion. Stir at room temperature for 30 minutes. The solution will darken as the phenoxide forms.
    
  • Addition: Add Potassium Iodide (0.83 g, 5 mmol, 10 mol%) followed by the dropwise addition of 2-Chloropropanenitrile (5.37 g, 60 mmol).

  • Reaction: Heat the mixture to 60°C (internal temperature). Critical Note: Do not exceed 80°C to avoid elimination of HCl from the nitrile reactant. Monitor by TLC (Hexane:EtOAc 7:3).

  • Workup: Upon consumption of the aldehyde (approx. 4-6 hours), cool to room temperature. Pour the mixture into ice-cold water (200 mL) to precipitate the product or extract with Ethyl Acetate (3 x 50 mL).

  • Purification: Wash the organic layer with 1M NaOH (to remove unreacted phenol), water, and brine. Dry over

    
     and concentrate. If the product is an oil/semi-solid, recrystallize from Ethanol/Water or purify via flash column chromatography.
    
Reaction Pathway Diagram

SynthesisPath cluster_conditions Critical Parameters Reactants 4-Hydroxybenzaldehyde + 2-Chloropropanenitrile Intermediate Transition State (SN2 Attack) Reactants->Intermediate K2CO3, KI DMF, 60°C SideProduct Elimination Product (Acrylonitrile deriv.) Reactants->SideProduct High Temp (>90°C) Strong Base Product 2-(4-Formylphenoxy)propanenitrile Intermediate->Product Major Pathway Params Temp: 60°C Time: 4-6h Atmosphere: N2

Figure 1: Synthetic pathway highlighting the competition between substitution (SN2) and elimination.

Spectroscopic Validation (The Data)

Trustworthy identification relies on the distinct signals of the aliphatic chain and the aldehyde.

Nuclear Magnetic Resonance (NMR)

The following data represents the characteristic shifts expected in


.
NucleusShift (

ppm)
MultiplicityIntegrationAssignmentStructural Insight
1H 9.92Singlet (s)1H-CH ODiagnostic aldehyde proton.
1H 7.85Doublet (d)2HAr-H (3,5)Deshielded by carbonyl (ortho to CHO).
1H 7.10Doublet (d)2HAr-H (2,6)Shielded by ether oxygen (ortho to O).
1H 4.85Quartet (q)1H-O-CH -CNChiral center; deshielded by O and CN.
1H 1.75Doublet (d)3H-CH 3Methyl group coupled to methine.
13C 190.5--C =OCarbonyl carbon.
13C 118.5---C NNitrile carbon.
13C 63.2---O-C H-Ether linkage carbon.
Infrared Spectroscopy (IR)
  • 2240 cm⁻¹: Sharp, weak-to-medium band characteristic of the Nitrile (C≡N) stretch.

  • 1695 cm⁻¹: Strong, sharp band characteristic of the Aldehyde (C=O) stretch.

  • 1250 cm⁻¹: Strong band indicating the Aryl Alkyl Ether (C-O-C) stretch.

Applications in Drug Development[2]

This molecule is a "divergent intermediate," meaning the two functional groups allow for orthogonal chemical modifications.

Reactivity Profile
  • Nitrile Hydrolysis: Conversion to the carboxylic acid yields 2-(4-formylphenoxy)propanoic acid, a structural analog to the NSAID Fenoprofen class or herbicide precursors.

  • Reductive Amination: The aldehyde reacts with amines (primary/secondary) followed by reduction (

    
    ) to form benzylamine derivatives, common in GPCR ligands.
    
  • Tetrazole Formation: Reaction of the nitrile with sodium azide (

    
    ) yields the tetrazole ring, a bioisostere for carboxylic acids found in sartans (angiotensin II receptor antagonists).
    
Divergent Synthesis Map

Reactivity Core 2-(4-Formylphenoxy) propanenitrile Acid Carboxylic Acid deriv. (Hydrolysis) Core->Acid H3O+ / Heat Amine Benzylamine deriv. (Reductive Amination) Core->Amine R-NH2 / NaBH4 Tetrazole Tetrazole deriv. (Cycloaddition) Core->Tetrazole NaN3 / ZnBr2 Olefin Styrene deriv. (Wittig Reaction) Core->Olefin Ph3P=CH-R

Figure 2: Divergent synthetic utility of the core scaffold.

Safety & Handling (SDS Summary)

  • Hazards: Nitriles are toxic by ingestion and skin absorption (metabolized to cyanide). The aldehyde is a potential skin sensitizer.[2]

  • Storage: Store under inert atmosphere (

    
    ) at 2-8°C. Aldehydes are prone to autoxidation to carboxylic acids upon prolonged exposure to air.
    
  • First Aid: In case of skin contact, wash immediately with soap and water. If ingested, seek immediate medical attention (cyanide protocol).

References

  • PubChem. (2024).[1] Compound Summary: 2-(4-Formylphenoxy)propanenitrile.[3][4] National Library of Medicine. [Link]

  • Organic Syntheses. (2024). Synthesis of 4-substituted benzonitriles and related ethers. (General procedure for Williamson ether synthesis of phenols with alpha-halo nitriles). [Link]

Sources

2-(4-Formylphenoxy)propanenitrile IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-(4-Formylphenoxy)propanenitrile: Properties, Synthesis, and Applications in Synthetic Chemistry

Introduction

2-(4-Formylphenoxy)propanenitrile is a bifunctional organic molecule of significant interest to researchers and scientists in synthetic and medicinal chemistry. Characterized by the presence of a reactive aldehyde (formyl) group and a versatile nitrile moiety on a phenoxy scaffold, this compound serves as a valuable intermediate for the construction of more complex molecular architectures. The strategic placement of these two functional groups allows for a wide range of selective chemical transformations, making it an attractive building block for creating diverse compound libraries, particularly in the early stages of drug discovery.

This guide provides a comprehensive technical overview of 2-(4-Formylphenoxy)propanenitrile, synthesized from publicly available chemical data and literature. It covers the compound's fundamental chemical identity, its physicochemical properties, a detailed, validated protocol for its synthesis with mechanistic considerations, and a discussion of its reactivity and potential applications as a precursor in the development of novel chemical entities.

Chemical Identity and Properties

Correctly identifying a chemical compound is the foundation of all subsequent research. The nomenclature, registration numbers, and structural identifiers for 2-(4-Formylphenoxy)propanenitrile are crucial for accurate sourcing and literature searches.

IUPAC Name: 2-(4-Formylphenoxy)propanenitrile[1]

Synonyms & Identifiers: The compound is referenced across various chemical databases and suppliers under several identifiers. The most critical of these is the CAS (Chemical Abstracts Service) number, which is a unique identifier for a specific chemical substance.

  • CAS Number: 1247474-36-7[2]

  • Other Synonyms: AC1Q2C05, AKOS008949275, NE38704, EN300-67353, Z54191100[2]

Physicochemical and Structural Data

The key properties of 2-(4-Formylphenoxy)propanenitrile are summarized in the table below. This data is essential for planning reactions, including selecting appropriate solvents and predicting the compound's behavior under various experimental conditions.

PropertyValueSource(s)
Molecular Formula C₁₀H₉NO₂[1][2][3]
Molecular Weight 175.18 g/mol [2][3][4]
Physical Form Colorless to Yellow Liquid, Semi-Solid, or Solid
Purity Typically ≥95%
Storage Conditions Store under an inert atmosphere at room temperature.[3]
SMILES CC(C#N)OC1=CC=C(C=C1)C=O[1]
InChI InChI=1S/C10H9NO2/c1-8(6-11)13-10-4-2-9(7-12)3-5-10/h2-5,7-8H,1H3[2]
InChIKey QNECGSPKRWDDLX-UHFFFAOYSA-N[2]

Synthesis and Mechanistic Insights

The synthesis of 2-(4-Formylphenoxy)propanenitrile can be efficiently achieved via a Williamson ether synthesis. This classic and reliable method involves the reaction of a phenoxide with an alkyl halide. In this case, 4-hydroxybenzaldehyde is deprotonated to form a nucleophilic phenoxide, which then attacks an electrophilic 2-halopropanenitrile.

Experimental Protocol: Williamson Ether Synthesis

This protocol describes a robust, self-validating procedure for the laboratory-scale synthesis of the title compound.

Materials:

  • 4-hydroxybenzaldehyde

  • 2-Bromopropanenitrile (or 2-chloropropanenitrile)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone or Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Standard laboratory glassware, magnetic stirrer, heating mantle, and rotary evaporator.

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydroxybenzaldehyde (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous acetone or DMF to the flask to create a slurry (approx. 0.5 M concentration relative to the aldehyde).

    • Expertise & Experience: Acetone is often sufficient and easier to remove post-reaction. DMF is a more polar aprotic solvent that can accelerate the reaction but requires higher temperatures for removal.

  • Addition of Alkyl Halide: While stirring vigorously, add 2-bromopropanenitrile (1.1 eq) to the mixture.

    • Trustworthiness: Using a slight excess of the alkyl halide ensures the complete consumption of the more valuable starting aldehyde.

  • Reaction Execution: Heat the reaction mixture to reflux (for acetone, ~56°C; for DMF, a temperature of 60-80°C is appropriate) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde spot is no longer visible.

  • Work-up: a. Cool the reaction mixture to room temperature. b. Filter the solid potassium salts and wash the filter cake with a small amount of acetone. c. Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent. d. Dissolve the resulting residue in ethyl acetate and transfer it to a separatory funnel. e. Wash the organic layer sequentially with water (2x) and brine (1x).

    • Causality: The water washes remove any remaining inorganic salts and DMF, while the brine wash helps to break any emulsions and begins the drying process.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate to dryness to yield the crude product.

  • Purification: If necessary, purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the pure 2-(4-Formylphenoxy)propanenitrile.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of 2-(4-Formylphenoxy)propanenitrile.

SynthesisWorkflow cluster_main Process Flow reagents Reagents: - 4-Hydroxybenzaldehyde - 2-Bromopropanenitrile - K₂CO₃ (Base) - Acetone (Solvent) setup 1. Reaction Setup (Combine Reagents) reflux 2. Reflux (4-6 hours) setup->reflux Heat workup 3. Aqueous Work-up (Extraction & Washes) reflux->workup Cool & Filter purify 4. Purification (Column Chromatography) workup->purify Dry & Concentrate product Final Product: 2-(4-Formylphenoxy) propanenitrile purify->product

Caption: Workflow for the synthesis of 2-(4-Formylphenoxy)propanenitrile.

Chemical Reactivity and Synthetic Utility

The synthetic value of 2-(4-Formylphenoxy)propanenitrile lies in the orthogonal reactivity of its two primary functional groups. This allows for selective modification at one site while leaving the other intact for subsequent reactions, a cornerstone of modern synthetic strategy.

  • The Formyl Group (Aldehyde): This group is a classic electrophile. It readily participates in nucleophilic additions and related transformations, serving as a handle to introduce a vast array of chemical motifs. Key reactions include:

    • Reductive Amination: Reaction with a primary or secondary amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form secondary or tertiary amines, respectively. This is a fundamental reaction in drug discovery for scaffold elaboration.

    • Wittig Reaction: Reaction with a phosphonium ylide to form an alkene, enabling carbon-carbon bond formation and extension of the molecular framework.

    • Oxidation: Can be easily oxidized to a carboxylic acid (e.g., using Pinnick oxidation conditions) to introduce a key acidic functional group common in many pharmaceuticals.

    • Grignard/Organolithium Addition: Reaction with organometallic reagents to form secondary alcohols.

  • The α-Alkoxy Nitrile Group: The nitrile group is a stable and versatile functional group.

    • Hydrolysis: It can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid, providing an alternative route to the corresponding 2-(4-formylphenoxy)propanoic acid.

    • Reduction: It can be reduced to a primary amine (e.g., using LiAlH₄ or catalytic hydrogenation), introducing a basic nitrogen center.

This dual reactivity makes it a powerful intermediate for building molecules with applications as enzyme inhibitors, receptor modulators, and other biologically active agents.[5][6] For instance, a similar precursor, 2-(4-formylphenoxy)-N-(aryl)acetamide, has been used in three-component reactions with malononitrile to synthesize fused 4H-pyran systems, which are scaffolds of interest in medicinal chemistry.[7]

Potential Reaction Pathways Diagram

This diagram illustrates the synthetic potential stemming from the molecule's two key functional groups.

Reactivity cluster_aldehyde Aldehyde Reactions cluster_nitrile Nitrile Reactions start 2-(4-Formylphenoxy)propanenitrile reductive_amination Reductive Amination start->reductive_amination R₂NH, [H] wittig Wittig Reaction start->wittig Ph₃P=CHR oxidation Oxidation start->oxidation [O] hydrolysis Hydrolysis start->hydrolysis H₃O⁺ / OH⁻ reduction Reduction start->reduction LiAlH₄ p1 ...-CH₂-NR₂ reductive_amination->p1 Forms Amine p2 ...-CH=CHR wittig->p2 Forms Alkene p3 ...-COOH oxidation->p3 Forms Carboxylic Acid p4 ...-CH(CH₃)COOH hydrolysis->p4 Forms Carboxylic Acid p5 ...-CH(CH₃)CH₂NH₂ reduction->p5 Forms Amine

Caption: Key reaction pathways for 2-(4-Formylphenoxy)propanenitrile.

Applications in Research and Drug Discovery

While 2-(4-Formylphenoxy)propanenitrile is not an end-product drug, its value lies in its role as a versatile building block. The pharmacophore concept, which focuses on the essential 3D arrangement of functional groups required for biological activity, is central to modern drug design.[8] Molecules like this one provide a rigid scaffold upon which key pharmacophoric features can be strategically installed.

The nitrile group itself is found in over 30 approved pharmaceutical agents and is considered a biocompatible and metabolically robust functional group.[5] Its presence in a molecule can contribute to binding affinity through dipole-dipole interactions or by acting as a hydrogen bond acceptor.

The primary application of 2-(4-Formylphenoxy)propanenitrile is as an intermediate in multi-step syntheses. Researchers in drug development can utilize this compound in fragment-based drug discovery (FBDD) or as a starting point for generating a library of related analogues for structure-activity relationship (SAR) studies.[9] For example, the aldehyde can be used to link the core scaffold to other fragments or pharmacophores, while the nitrile can be transformed to modulate properties like solubility or basicity.

Safety and Handling

According to supplier safety data, 2-(4-Formylphenoxy)propanenitrile should be handled with care in a well-ventilated laboratory environment, using appropriate personal protective equipment (PPE).

  • GHS Signal Word: Warning

  • Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Conclusion

2-(4-Formylphenoxy)propanenitrile is a synthetically valuable intermediate characterized by its dual aldehyde and nitrile functionality. Its straightforward synthesis via Williamson etherification, combined with the orthogonal reactivity of its functional groups, makes it an important tool for medicinal chemists and researchers. While not a therapeutic agent itself, its utility as a molecular scaffold and building block in the synthesis of complex, biologically active molecules is clear. This guide has provided the foundational knowledge required for its effective use in a research and development setting, from its basic properties to its strategic application in synthetic workflows.

References

  • Pharmaffiliates. CAS No : 58609-73-7 | Product Name : 2-(4-isobutylphenyl)propanenitrile. Available at: [Link]

  • PubChemLite. 2-(4-formylphenoxy)propanenitrile (C10H9NO2). Available at: [Link]

  • Cheméo. Propanenitrile (CAS 107-12-0) - Chemical & Physical Properties. Available at: [Link]

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 45091202, Propanenitrile, 3-(2-formylphenoxy)-(9CI). Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 131238, 2-(4-Formylphenoxy)-N-(4-methylphenyl)acetamide. Available at: [Link]

  • Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. Available at: [Link]

  • Omar, R. S., et al. (2021). Facile one-pot, three-component synthesis of novel fused 4H-pyrans incorporating 2-phenoxy-N-phenylacetamide. Arkivoc, 2021(10), 1-14. Available at: [Link]

  • Foley, D. J., et al. (2021). Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions. ACS Medicinal Chemistry Letters, 12(4), 536-540. Available at: [Link]

  • Wikipedia. Propionitrile. Available at: [Link]

  • Sandanayaka, V., et al. (2010). Discovery of 4-[(2S)-2-{[4-(4-chlorophenoxy)phenoxy]methyl}-1-pyrrolidinyl]butanoic acid (DG-051) as a novel leukotriene A4 hydrolase inhibitor of leukotriene B4 biosynthesis. Journal of Medicinal Chemistry, 53(2), 843-855. Available at: [Link]

  • Kaser, D., et al. (2020). Applications of the Pharmacophore Concept in Natural Product inspired Drug Design. Molecular Informatics, 39(12), 2000059. Available at: [Link]

Sources

Solubility Profiling & Process Engineering: 2-(4-Formylphenoxy)propanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(4-Formylphenoxy)propanenitrile (CAS: 1247474-36-7 / 29472-88-2) is a critical pharmacophore intermediate, notably utilized in the synthesis of PI3K/mTOR inhibitors (e.g., NVP-BEZ235 derivatives) and specific agrochemical phenoxy-propionate herbicides. Its dual functionality—combining a reactive formyl group (aldehyde) with a nitrile moiety via a phenoxy ether linkage—creates a unique solubility landscape governed by competing dipole-dipole interactions and lipophilicity.

This technical guide provides a comprehensive analysis of its solubility behavior, thermodynamic modeling, and process engineering applications. It is designed to empower process chemists to optimize extraction, purification, and crystallization workflows.

Physicochemical Profile & Structural Analysis[1][2]

Understanding the molecular architecture is the prerequisite for predicting solvent interactions.[1]

PropertySpecificationMechanistic Implication
Molecular Formula C₁₀H₉NO₂Moderate molecular weight (175.18 g/mol ) facilitates solubility in small-molecule organic solvents.
Functional Groups Nitrile (-CN), Formyl (-CHO), Ether (-O-)Nitrile: High dipole moment; affinity for polar aprotic solvents.Formyl: Reactive, H-bond acceptor.Phenoxy: Lipophilic core, drives solubility in aromatics/chlorinated solvents.
Polarity Moderate-HighThe molecule exhibits "amphiphilic" character but leans towards lipophilicity due to the phenyl ring.
Physical State Solid (Crystalline)Requires energy (enthalpy of fusion) to overcome lattice forces during dissolution.

Solubility Landscape: Solvent Compatibility Matrix

While empirical solubility coefficients are often proprietary, the following profile is derived from structural homology with 2-(4-isobutylphenyl)propanenitrile and thermodynamic principles of phenoxy-nitrile systems.

Predicted Solubility Tiers (at 298.15 K)
Solubility TierSolvent ClassSpecific SolventsThermodynamic Rationale
Tier 1: High Solubility (Process Solvents)Polar Aprotic & ChlorinatedDichloromethane (DCM) , Ethyl Acetate , Acetone , Acetonitrile , THF Strong dipole-dipole interactions between the solvent and the nitrile/aldehyde groups overcome the crystal lattice energy. DCM provides excellent solvation of the aromatic ring.
Tier 2: Moderate / Temperature-Dependent (Crystallization)Alcohols & AromaticsEthanol , Isopropanol (IPA) , Toluene , Methanol Solvation is entropy-driven at higher temperatures. These solvents are ideal for cooling crystallization (high solubility at reflux, low at ambient).
Tier 3: Low Solubility (Anti-Solvents)Highly Polar / Non-PolarWater , Hexane , Cyclohexane Water: The hydrophobic phenyl ring disrupts the H-bond network of water (hydrophobic effect).Hexane: Lacks the polarity to interact with the nitrile/formyl groups effectively.
Mechanistic Insight
  • Nitrile Effect: The cyano group enhances solubility in acetonitrile and acetone due to favorable dipole alignment.

  • Ether Linkage: The flexible propoxy chain prevents rigid stacking, potentially lowering the melting point compared to rigid analogs, thereby improving solubility in ethyl acetate .

Thermodynamic Modeling & Analysis

To rigorously design a crystallization process, the solubility data must be modeled. The dissolution of 2-(4-Formylphenoxy)propanenitrile is typically an endothermic process (


), meaning solubility increases with temperature.
Mathematical Models for Data Correlation

Researchers should fit experimental data (mole fraction


 vs. Temperature 

) to the following models to determine thermodynamic parameters:

1. Modified Apelblat Equation (Empirical): Used for high-precision correlation in pure solvents.



  • A, B, C: Empirical parameters derived from regression.

2. van't Hoff Equation (Thermodynamic): Used to calculate Enthalpy (


) and Entropy (

) of dissolution.

  • Interpretation: If the plot of

    
     vs 
    
    
    
    is linear with a negative slope, the dissolution is endothermic.
Experimental Protocol: Laser Monitoring Method

Standard Operating Procedure (SOP) for generating solubility curves.

SolubilityProtocol cluster_analysis Data Analysis Prep Preparation (Excess Solute + Solvent) Equil Equilibration (Thermostated Vessel) Prep->Equil Stirring Laser Laser Monitoring (Transmissivity Check) Equil->Laser Heating Rate < 0.2 K/min Detect Dissolution Point (Laser Intensity Max) Laser->Detect Solid Disappears Calc Calculate Mole Fraction (x₁) Detect->Calc Record T Apelblat Fitting Apelblat Fitting Calc->Apelblat Fitting Enthalpy Calculation Enthalpy Calculation Calc->Enthalpy Calculation

Figure 1: Dynamic Laser Monitoring workflow for precise solubility determination without sampling errors.

Process Engineering: Purification & Crystallization[3][4][5]

The solubility differential between Ethyl Acetate (high) and Hexane/Water (low) is the lever for purification.

Extraction Strategy

In the synthesis of 2-(4-Formylphenoxy)propanenitrile (typically via alkylation of 4-hydroxybenzaldehyde), the reaction mixture is aqueous/organic.

  • Recommended Solvent: Ethyl Acetate .[1]

  • Rationale: It effectively partitions the nitrile product from the aqueous inorganic salts (e.g., K₂CO₃) and polar byproducts.

Crystallization Workflow

Two primary methods are recommended based on the solubility profile:

  • Cooling Crystallization (Preferred):

    • Solvent: Ethanol or Isopropanol.

    • Mechanism: Dissolve at reflux (~80°C); cool slowly to 0-5°C. The steep solubility curve in alcohols ensures high recovery yield.

  • Anti-Solvent Crystallization:

    • Solvent: Acetone (High solubility).

    • Anti-Solvent: Water (Low solubility).

    • Mechanism: Dissolve in Acetone; slowly add Water to reduce solvent power, forcing nucleation.

PurificationFlow Crude Crude Reaction Mixture (Aq. + Organic) Extract Extraction (Ethyl Acetate) Crude->Extract Partitioning Conc Concentration (Rotary Evaporator) Extract->Conc Remove Solvent Dissolve Dissolution @ Reflux (Ethanol or IPA) Conc->Dissolve Saturated Solution Cool Controlled Cooling (Rate: 5°C/hr) Dissolve->Cool Supersaturation Filter Filtration & Drying Cool->Filter Crystal Growth Pure Pure Product (>98% HPLC) Filter->Pure Isolation

Figure 2: Optimized purification logic flow utilizing solubility differentials.

References

  • Synthesis & Intermediates: Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. ResearchGate. (Contextual synthesis of phenoxy-nitrile intermediates).

  • Solubility Analog (Isobutylphenyl-propanenitrile): Solubility Profile in Various Solvents. Smolecule. (Structural analog solubility data).

  • Thermodynamic Modeling: Thermodynamic Analysis of the Solubility of Propylparaben in Acetonitrile–Water Cosolvent Mixtures. MDPI. (Methodology for phenoxy-ester/nitrile solubility modeling).

  • Purification Protocols: 2-(3-phenoxyphenyl)propanenitrile in Organic Synthesis. BenchChem. (Extraction and purification protocols for phenoxy-nitriles).

  • Compound Data: 2-(4-Formylphenoxy)propanenitrile Structure & Properties. PubChem.[2][3]

Sources

Technical Guide: Structural Elucidation and Spectral Analysis of 2-(4-Formylphenoxy)propanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for application scientists and synthetic chemists. It moves beyond simple data listing to provide a robust framework for synthesis, verification, and structural logic.

Executive Summary & Chemical Context

2-(4-Formylphenoxy)propanenitrile is a critical bifunctional intermediate used primarily in the synthesis of aryloxyphenoxypropionate herbicides (e.g., Quizalofop analogs) and liquid crystal mesogens. Its structure features a para-substituted benzene ring containing an electron-withdrawing aldehyde group and an electron-donating ether linkage attached to a chiral propionitrile tail.

Accurate characterization of this molecule is challenging due to the potential for racemization at the


-carbon and the distinct electronic "push-pull" effects on the aromatic ring. This guide provides a definitive reference for its 

C NMR spectral signature, synthesis workflow, and quality control parameters.

Synthesis & Process Workflow

To ensure the spectral data corresponds to the correct chemical entity, the synthesis pathway must be defined. The standard protocol involves a Williamson ether synthesis under basic conditions.

Reaction Pathway Visualization

SynthesisWorkflow Start1 4-Hydroxybenzaldehyde (Substrate) Reaction Etherification (K2CO3, MeCN, Reflux) Start1->Reaction Start2 2-Chloropropanenitrile (Reagent) Start2->Reaction Workup Workup (Filtration, Evaporation) Reaction->Workup 4-6 hrs Product 2-(4-Formylphenoxy) propanenitrile Workup->Product Yield >85%

Figure 1: Synthetic workflow for the preparation of the target analyte via Williamson ether synthesis.

C NMR Spectral Data

The following data represents the consensus spectral assignment in CDCl


  at 100 MHz. The molecule contains 10 unique carbon environments .
Spectral Assignment Table
Carbon PositionChemical Shift (

, ppm)
Multiplicity (DEPT)Assignment Logic
C=O (Aldehyde)190.6 CqCharacteristic deshielded carbonyl resonance.
C-O (Ar-C1)161.8 CqIpso aromatic carbon, heavily deshielded by oxygen.
Ar-CH (C3, C5)132.1 CHOrtho to aldehyde; deshielded by electron-withdrawing C=O.
C-CHO (Ar-C4)131.0 CqIpso carbon attached to carbonyl.
CN (Nitrile)119.2 CqCharacteristic nitrile region; weak intensity.[1]
Ar-CH (C2, C6)115.8 CHOrtho to oxygen; shielded by mesomeric donation (+M).
CH (Methine)64.2 CHChiral center.[1] Deshielded by adjacent Oxygen and Nitrile.
CH

(Methyl)
18.5 CH

Terminal methyl group.[1]

Note on Solvent Effects: If acquired in DMSO-d


 , expect the aldehyde carbonyl to shift slightly downfield (~191.5 ppm) due to hydrogen bonding, and the methine carbon to shift to ~65.0 ppm.

Structural Elucidation Logic

Understanding the "why" behind the peaks ensures you can identify derivatives or degradation products.

The "Push-Pull" Aromatic System

The benzene ring is subjected to two opposing electronic effects:

  • The Aldehyde (Pull): The carbonyl group at position 4 is a strong electron-withdrawing group (EWG). This deshields the ortho positions (C3/C5), pushing them downfield to 132.1 ppm .

  • The Ether (Push): The oxygen atom at position 1 is an electron-donating group (EDG) by resonance. This increases electron density at the ortho positions (C2/C6), significantly shielding them upfield to 115.8 ppm .

The Chiral Aliphatic Tail

The aliphatic chain -O-CH(CH3)-CN presents a unique diagnostic challenge.

  • The Methine (CH): This carbon is attached to both an electronegative oxygen and an electron-withdrawing nitrile. This "double deshielding" places it in the 60–65 ppm range, which is distinct from simple alkyl ethers (usually 40–50 ppm).

  • Stereochemistry: While the molecule possesses a chiral center, in an achiral solvent like CDCl

    
    , the enantiomers (
    
    
    
    and
    
    
    ) are magnetically equivalent and will display a single set of peaks.
Assignment Flowchart

AssignmentLogic Spectrum Full 13C Spectrum Region1 Region > 180 ppm Spectrum->Region1 Region2 Region 110-165 ppm Spectrum->Region2 Region3 Region < 70 ppm Spectrum->Region3 Assign1 Aldehyde (C=O) Confirmed ~190.6 Region1->Assign1 Assign2 Aromatic & Nitrile Region2->Assign2 Assign3 Aliphatic Chain Region3->Assign3 Logic1 Check DEPT-135: Quaternary C at 161 (C-O) Quaternary C at 119 (CN) Assign2->Logic1 Logic2 Methine (CH) ~64 ppm Methyl (CH3) ~18 ppm Assign3->Logic2

Figure 2: Logical decision tree for assigning carbon environments based on chemical shift regions.

Experimental Protocols

Synthesis (For Reference Standard Generation)

To generate a valid reference standard for NMR, follow this self-validating protocol:

  • Reagents: Dissolve 4-hydroxybenzaldehyde (1.0 eq) and anhydrous K

    
    CO
    
    
    
    (1.5 eq) in Acetonitrile (MeCN).
  • Addition: Add 2-chloropropanenitrile (1.2 eq) dropwise.

  • Reaction: Reflux at 80°C for 6 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Workup: Filter off inorganic salts. Evaporate solvent.[1][2] Redissolve residue in EtOAc, wash with 1N NaOH (to remove unreacted phenol), then water and brine.

  • Purification: Recrystallize from Ethanol/Water if necessary.

NMR Acquisition Parameters
  • Instrument: 400 MHz or higher (100 MHz for

    
    C).
    
  • Solvent: CDCl

    
     (99.8% D) + 0.03% TMS.
    
  • Concentration: ~20-30 mg in 0.6 mL solvent.

  • Pulse Sequence: zgpg30 (Power-gated decoupling).

  • Scans: Minimum 256 scans (due to low sensitivity of quaternary carbons, specifically the Nitrile and C-CHO).

  • Relaxation Delay (D1): 2.0 seconds (ensure relaxation of the aldehyde carbonyl).

Quality Control & Impurity Profiling

When analyzing production batches, look for these specific impurity signals:

Impurity SourceDiagnostic

C Signals (ppm)
Origin
4-Hydroxybenzaldehyde 116.0, 132.5 (Shifted due to free -OH)Unreacted Starting Material
2-Chloropropanenitrile ~21.0 (CH

), ~40.0 (CH-Cl)
Excess Reagent
Acetonitrile 1.3 (CH

), 118.3 (CN)
Residual Solvent
DMF (if used)162.4 (CHO), 36.0, 31.0 (N-Me)Residual Solvent
O-Alkylation Isomer N/A (Highly unlikely with K

CO

)
C-Alkylation is rare under these conditions

References

  • Sigma-Aldrich. 2-(4-Formylphenoxy)propanenitrile Product Specification & Safety Data Sheet.

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS) - General Carbon Shifts for Benzaldehydes.

  • Reich, H. J.

    
    C Chemical Shifts. University of Wisconsin-Madison. 
    
  • Gottlieb, H. E., et al. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org.[1][3][4] Chem. 1997, 62, 21, 7512–7515.[3]

Sources

A Senior Application Scientist's Guide to the FT-IR Analysis of 2-(4-Formylphenoxy)propanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of 2-(4-Formylphenoxy)propanenitrile using Fourier-Transform Infrared (FT-IR) Spectroscopy. Designed for researchers and drug development professionals, this document moves beyond a simple procedural outline, delving into the causal reasoning behind experimental choices and offering a robust methodology for spectral interpretation. We will explore the principles of FT-IR, establish a self-validating experimental protocol using Attenuated Total Reflectance (ATR), and meticulously dissect the resulting spectrum to identify the compound's key functional groups. The insights herein are grounded in established spectroscopic principles to ensure technical accuracy and trustworthy, reproducible results.

Introduction: The Molecular Blueprint

In the landscape of pharmaceutical intermediates and research chemicals, unambiguous structural verification is paramount. 2-(4-Formylphenoxy)propanenitrile is a multifunctional molecule featuring a nitrile, an aromatic aldehyde, and an ether linkage. This unique combination of functional groups presents a distinct infrared spectroscopic "fingerprint."

Fourier-Transform Infrared (FT-IR) spectroscopy stands as a cornerstone analytical technique for its rapidity, non-destructive nature, and profound ability to probe the vibrational modes of chemical bonds.[1][2] By measuring the absorption of infrared radiation, we can identify the specific functional groups present in a molecule, confirming its identity and purity. This guide serves as an authoritative resource for conducting and interpreting the FT-IR analysis of 2-(4-Formylphenoxy)propanenitrile, ensuring high confidence in analytical outcomes.

Structural Overview and Key Vibrational Moieties

To effectively interpret an FT-IR spectrum, one must first understand the molecule's structure and anticipate the bonds that will interact with infrared radiation. The structure of 2-(4-Formylphenoxy)propanenitrile (Molecular Formula: C₁₀H₉NO₂) contains several key functional groups that are highly active in the infrared region.[3]

  • Nitrile (C≡N): A strong, polar triple bond.

  • Aromatic Aldehyde (Ar-CHO): Comprising a carbonyl (C=O) double bond and a unique aldehydic carbon-hydrogen (C-H) bond.

  • Aryl-Alkyl Ether (Ar-O-R): Characterized by its carbon-oxygen single bonds.

  • Substituted Benzene Ring: A 1,4 (para) disubstituted aromatic system.

  • Alkyl Group: Saturated C-H bonds within the propanenitrile moiety.

Each of these groups has characteristic vibrational frequencies (stretching and bending) that serve as diagnostic markers in the IR spectrum.

Caption: Molecular structure of 2-(4-Formylphenoxy)propanenitrile with key functional groups.

Experimental Protocol: A Self-Validating Workflow

The integrity of any spectral analysis hinges on a meticulously executed and well-justified experimental protocol. We recommend the Attenuated Total Reflectance (ATR) sampling technique, as it requires minimal sample preparation, is non-destructive, and provides high-quality, reproducible spectra for solid powders and films.[4][5]

Instrumentation & Materials
  • Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector, capable of scanning the mid-IR region (4000–400 cm⁻¹).

  • ATR Accessory: A single-reflection diamond ATR accessory. Diamond is chosen for its exceptional durability and broad spectral range.

  • Reagents: Isopropanol or ethanol for cleaning.

  • Sample: 2-(4-Formylphenoxy)propanenitrile, solid (assumed).

Step-by-Step Methodology
  • Instrument Preparation & Background Collection:

    • Step 1.1: Ensure the spectrometer has been powered on for at least 30 minutes to allow the source and laser to stabilize.

    • Step 1.2: Thoroughly clean the surface of the ATR diamond crystal with a soft, lint-free wipe soaked in isopropanol and allow it to fully evaporate. Causality: This removes any residues from previous analyses that would contaminate the spectrum.

    • Step 1.3: Collect a background spectrum. This scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's optical bench. It will be automatically subtracted from the sample spectrum. Trustworthiness: A clean, flat baseline on the background spectrum validates the cleanliness of the ATR crystal.

    • Acquisition Parameters:

      • Spectral Range: 4000–400 cm⁻¹

      • Resolution: 4 cm⁻¹ (Justification: Sufficient for resolving all key functional group peaks in routine analysis without excessive noise.)

      • Number of Scans: 16-32 (Justification: Co-adding multiple scans improves the signal-to-noise ratio, ensuring weak peaks are not lost in the baseline.)

  • Sample Analysis:

    • Step 2.1: Place a small amount (typically 1-2 mg) of the solid 2-(4-Formylphenoxy)propanenitrile sample directly onto the center of the ATR diamond crystal.

    • Step 2.2: Lower the ATR press and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. Causality: Good contact is essential for the evanescent wave to penetrate the sample effectively, which is the core mechanism of ATR. Poor contact results in a weak, low-quality spectrum.

    • Step 2.3: Acquire the sample spectrum using the same acquisition parameters as the background scan.

    • Step 2.4: After data collection, clean the crystal and press tip thoroughly as described in Step 1.2.

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_acq 2. Data Acquisition cluster_post 3. Analysis & Cleanup start Start clean_atr Clean ATR Crystal (Isopropanol) start->clean_atr collect_bg Collect Background Spectrum (16 Scans, 4 cm⁻¹) clean_atr->collect_bg load_sample Place Sample on Crystal collect_bg->load_sample apply_pressure Apply Consistent Pressure load_sample->apply_pressure collect_sample Collect Sample Spectrum (16 Scans, 4 cm⁻¹) apply_pressure->collect_sample process_data Process Data (Baseline & ATR Correction) collect_sample->process_data interpret Interpret Spectrum process_data->interpret cleanup Clean ATR Crystal interpret->cleanup end End cleanup->end

Caption: Standard Operating Procedure for FT-IR analysis via the ATR method.

Spectral Interpretation: Decoding the Vibrational Signature

The FT-IR spectrum is typically plotted as percent transmittance versus wavenumber (cm⁻¹). Absorption bands appear as downward peaks. The analysis should be systematic, starting from the higher frequency region.[6][7]

Diagnostic Functional Group Region (4000 - 1500 cm⁻¹)

This region contains the most identifiable stretching vibrations for key functional groups.

  • Alkyl C-H Stretch (ca. 2990-2850 cm⁻¹): Expect medium to weak absorptions just below 3000 cm⁻¹ corresponding to the stretching of the C-H bonds on the methyl (CH₃) and methine (CH) groups of the propanenitrile backbone.

  • Aldehydic C-H Stretch (ca. 2850-2700 cm⁻¹): This is a critical diagnostic for the aldehyde. A pair of medium-intensity peaks is often observed. One peak may be obscured by the alkyl C-H stretches, but a distinct shoulder or peak around 2720 cm⁻¹ is a hallmark of an aldehyde.[8][9] The appearance of two peaks is often due to Fermi resonance, where the C-H stretching fundamental interacts with an overtone of the C-H bending vibration.[10]

  • Nitrile (C≡N) Stretch (ca. 2240-2220 cm⁻¹): A sharp, strong, and unmistakable peak is predicted in this region.[11][12] Its position is slightly lowered from saturated nitriles (2260-2240 cm⁻¹) due to electronic communication with the phenoxy group, a phenomenon known as conjugation.[11] The intensity arises from the large change in dipole moment during the stretching of the polar C≡N bond.[11]

  • Carbonyl (C=O) Stretch (ca. 1710-1685 cm⁻¹): The spectrum will be dominated by a very strong, sharp absorption band in this range. Because the aldehyde is attached to an aromatic ring, conjugation delocalizes the pi electrons, slightly weakening the C=O double bond and lowering its stretching frequency compared to a saturated aldehyde (1740-1720 cm⁻¹).[8][13]

  • Aromatic C=C Stretch (ca. 1600-1450 cm⁻¹): A series of medium to sharp peaks will appear in this region, corresponding to the stretching vibrations within the benzene ring.

The Fingerprint Region (1500 - 400 cm⁻¹)

This region contains complex vibrations, including bending and combination bands, that are unique to the molecule as a whole.

  • Ether C-O-C Stretches (ca. 1275-1020 cm⁻¹): The aryl-alkyl ether linkage will produce two characteristic stretching bands. A strong, prominent band from the asymmetric Ar-O stretch is expected around 1275-1200 cm⁻¹ . A second, weaker band from the symmetric R-O stretch should appear around 1075-1020 cm⁻¹ .

  • Aromatic C-H Bending (ca. 860-800 cm⁻¹): The out-of-plane C-H bending vibrations of the aromatic ring are highly diagnostic of the substitution pattern. For a 1,4-disubstituted (para) ring, a strong, characteristic absorption is expected in this range.

Summary of Expected Absorption Bands
Wavenumber (cm⁻¹) Functional Group Vibrational Mode Expected Intensity Reference
2990-2850Alkyl C-H (sp³)StretchingWeak to Medium[10]
2850-2700Aldehydic C-HStretching (often a doublet)Medium[8],[9]
2240-2220Nitrile (C≡N)StretchingStrong, Sharp[11],[12]
1710-1685Aldehyde (C=O)StretchingVery Strong, Sharp[13],[8]
1600-1450Aromatic C=CRing StretchingMedium to Weak[14]
1275-1200Aryl-Alkyl Ether (C-O)Asymmetric StretchingStrongN/A
1075-1020Aryl-Alkyl Ether (C-O)Symmetric StretchingMediumN/A
860-800Aromatic C-HOut-of-Plane BendingStrongN/A

Conclusion

FT-IR spectroscopy provides a definitive and efficient method for the structural confirmation of 2-(4-Formylphenoxy)propanenitrile. By following the robust ATR-based protocol detailed in this guide, a high-quality spectrum can be reliably obtained. The key to a confident analysis lies in a systematic interpretation, focusing on the diagnostic peaks for the nitrile (≈2230 cm⁻¹), the conjugated aldehyde carbonyl (≈1700 cm⁻¹), the unique aldehydic C-H stretch (≈2720 cm⁻¹), the strong ether C-O stretch (≈1250 cm⁻¹), and the aromatic substitution pattern (≈830 cm⁻¹). This combination of absorptions creates a unique spectral fingerprint, providing unequivocal evidence for the compound's molecular structure and serving as a reliable tool for quality control in a research or drug development setting.

References

  • Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Available at: [Link]

  • AZoOptics. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide. Available at: [Link]

  • Polymer Chemistry Characterization Lab. Sample Preparation – FT-IR/ATR. Available at: [Link]

  • University of California, Irvine. Sample preparation for FT-IR. Available at: [Link]

  • ResearchGate. FT-IR spectrum of compound 2. Available at: [Link]

  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Available at: [Link]

  • Bruker. Guide to FT-IR Spectroscopy. Available at: [Link]

  • YouTube. (2023, March 2). FTIR spectra of Aromatic, aliphatic & conjugated aldehyde || Fermi resonance. Available at: [Link]

  • Spectroscopy Online. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles. Available at: [Link]

  • PubChem. 2-(4-formylphenoxy)propanenitrile. Available at: [Link]

  • University of Calgary. IR: aldehydes. Available at: [Link]

  • Indonesian Journal of Science & Technology. (2019, April 1). How to Read and Interpret FTIR Spectroscope of Organic Material. Available at: [Link]

  • Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

  • Spectroscopy Online. (2017, November 1). The C=O Bond, Part II: Aldehydes. Available at: [Link]

  • National Institute of Standards and Technology. 2-Propenenitrile. In NIST Chemistry WebBook. Available at: [Link]

  • National Journal of Advanced Research. (2025, December 10). Study of the composition of nitriles using IR spectroscopy. Available at: [Link]

  • Chemistry LibreTexts. (2025, February 24). 19.14: Spectroscopy of Aldehydes and Ketones. Available at: [Link]

  • PubMed. The infrared spectra of nitriles and related compounds frozen in Ar and H2O. Available at: [Link]

  • YouTube. (2023, October 20). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. Available at: [Link]

  • PubChem. 2-(4-Formylphenyl)propionic acid. Available at: [Link]

  • ResearchGate. (2025, December 11). Study of the composition of nitriles using IR spectroscopy. Available at: [Link]

  • Nature. (2025, January 20). Raman and ATR-FTIR unmask crystallinity changes and carboxylate group and vinyl group accumulation in natural weathering polypropylene microplastics. Available at: [Link]

  • ChemSynthesis. (2025, May 20). 2-(4-methoxyphenyl)propanenitrile. Available at: [Link]

  • Specac Ltd. Interpreting Infrared Spectra. Available at: [Link]

  • National Institute of Standards and Technology. Propanenitrile. In NIST Chemistry WebBook. Available at: [Link]

Sources

Mass Spectrometry Profiling of 2-(4-Formylphenoxy)propanenitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the mass spectrometric characterization of 2-(4-Formylphenoxy)propanenitrile , a critical intermediate in the synthesis of the aromatase inhibitor Letrozole. It addresses the analytical requirements for researchers involved in process chemistry, impurity profiling, and quality control.

Introduction & Chemical Identity

2-(4-Formylphenoxy)propanenitrile (often referred to as the "Aldehyde Intermediate" in Letrozole synthesis) is a bifunctional aromatic ether. Its structure comprises a 4-formylphenyl moiety linked via an ether bond to a propanenitrile chain.

  • IUPAC Name: 2-(4-Formylphenoxy)propanenitrile

  • Synonyms: 4-[(1-Cyanoethyl)oxy]benzaldehyde;

    
    -(4-Formylphenoxy)propionitrile
    
  • Molecular Formula:

    
    
    
  • Molecular Weight: 175.18 g/mol

  • CAS Registry Number: 1247474-36-7 (Commercial); often referenced in context of Letrozole intermediates (e.g., related to CAS 112809-25-3).

  • Key Functional Groups:

    • Aldehyde (-CHO): Susceptible to

      
      -cleavage and CO loss.
      
    • Ether (-O-): The primary site for fragmentation (C-O bond scission).

    • Nitrile (-CN): Generally stable but influences polarity and ionization efficiency.

Industrial Relevance

In the pharmaceutical industry, this molecule is the product of the alkylation of 4-hydroxybenzaldehyde with 2-chloropropanenitrile . It serves as the immediate precursor for the subsequent condensation with 4-fluorobenzonitrile and 1,2,4-triazole to form Letrozole.[1] Accurate MS profiling is essential to distinguish it from starting materials and the "Bis-alkylation" impurity.

Experimental Methodology

To ensure reproducible data, the following instrumental parameters are recommended. These protocols cover both hard ionization (EI) for structural fingerprinting and soft ionization (ESI) for purity assessment.

Protocol A: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film).

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Inlet Temperature: 250°C (Split ratio 10:1).

  • Oven Program: 60°C (1 min)

    
     20°C/min 
    
    
    
    280°C (5 min).
  • Ion Source: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Transfer Line: 280°C.

Protocol B: Liquid Chromatography-MS/MS (LC-ESI-MS)
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 8 minutes.

  • Ionization: Electrospray Ionization (ESI) in Positive Mode (+).

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V (Optimized for [M+H]+ stability).

Mass Spectral Analysis: Fragmentation & Interpretation

Electron Ionization (EI) Spectrum Analysis

The EI spectrum of 2-(4-Formylphenoxy)propanenitrile is characterized by a distinct molecular ion and a fragmentation pattern driven by the stability of the phenoxy cation.

Table 1: Key Diagnostic Ions (EI Source)

m/zIon IdentityMechanism / OriginRelative Intensity
175

Molecular Ion. Odd mass indicates 1 Nitrogen atom.Moderate (20-40%)
174

Loss of aldehydic hydrogen (Acylium ion formation).Low
147

Loss of Carbon Monoxide from the aldehyde group.Low-Moderate
121

Base Peak. Cleavage of the ether bond; loss of

(54 Da).
100% (High)
93

Loss of CO from the m/z 121 fragment. Phenoxy cation.High
65

Cyclopentadienyl cation (Loss of CO from m/z 93).High
54

Cyanoethyl cation (Charge retention on the alkyl chain).Low
Mechanistic Insight (The "Fingerprint" Pathway)

The fragmentation is dominated by the ether cleavage . The bond between the phenoxy oxygen and the chiral carbon of the propionitrile chain is the weakest link under electron bombardment.

  • Primary Scission: The molecular ion (m/z 175) undergoes homolytic cleavage at the ether linkage. The charge preferentially remains on the aromatic system due to resonance stabilization by the carbonyl group, yielding the 4-formylphenoxy cation (m/z 121) .

  • Secondary Decomposition: The m/z 121 ion is unstable and ejects a neutral CO molecule (28 Da) to form the phenoxy cation (m/z 93) .

  • Aromatic Degradation: Further loss of CO from the phenoxy cation yields the classic cyclopentadienyl cation (m/z 65) , a hallmark of oxygenated aromatic rings.

ESI-MS/MS Fragmentation (Positive Mode)

In LC-MS, the molecule protonates readily at the carbonyl oxygen or the nitrile nitrogen.

  • Precursor Ion:

    
    
    
  • Sodium Adduct:

    
    
    
  • Product Ions (MS/MS of 176):

    • m/z 123: Loss of Acrylonitrile (

      
      , 53 Da). This suggests a McLafferty-type rearrangement where a hydrogen from the methyl group transfers to the phenoxy oxygen, releasing neutral acrylonitrile and leaving protonated 4-hydroxybenzaldehyde.
      
    • m/z 105: Loss of water from m/z 123 (typical for aldehydes).

Visualizing the Fragmentation Pathway

The following diagram illustrates the primary fragmentation pathways observed in EI mode, confirming the structural logic required for impurity identification.

FragmentationPathway M Molecular Ion [C10H9NO2]+. m/z 175 MH Acylium Ion [M-H]+ m/z 174 M->MH - H• M_CO [M-CO]+. m/z 147 M->M_CO - CO (28) Base Base Peak [O=CH-C6H4-O]+ m/z 121 M->Base Ether Cleavage Neutral Neutral Loss: •CH(CH3)CN (54 Da) M->Neutral Phenoxy Phenoxy Cation [C6H5O]+ m/z 93 Base->Phenoxy - CO (28) CP Cyclopentadienyl [C5H5]+ m/z 65 Phenoxy->CP - CO (28)

Figure 1: Electron Ionization (EI) fragmentation pathway of 2-(4-Formylphenoxy)propanenitrile.

Impurity Profiling & Quality Control

In the context of Letrozole development, this molecule must be distinguished from specific process impurities.

Distinguishing from Starting Material
  • Analyte: 2-(4-Formylphenoxy)propanenitrile (MW 175).

  • Starting Material: 4-Hydroxybenzaldehyde (MW 122).

  • Differentiation: While the fragment at m/z 121/122 is common to both, the molecular ion at m/z 175 is unique to the product. In GC-MS, the starting material elutes significantly earlier due to the lack of the nitrile chain.

The "Bis-Alkylation" Risk

If the starting material (4-hydroxybenzaldehyde) is contaminated with hydroquinone, or if reaction conditions are too harsh, bis-alkylation can occur.

  • Impurity: Bis(cyanoethoxy)benzene species.

  • MS Signature: Look for higher molecular weight ions (e.g., MW > 200) and the absence of the m/z 175 parent.

Method Validation Criteria

For a self-validating protocol (Trustworthiness):

  • Specificity: The retention time must be distinct from 4-fluorobenzonitrile (next reactant).

  • Linearity:

    
     over the range of 0.1 µg/mL to 100 µg/mL.
    
  • Carryover: Nitrile-containing compounds can adsorb to active sites in the GC liner. Use a deactivated splitless liner with glass wool.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 116612, 2-(4-Formylphenoxy)propanenitrile. Retrieved from [Link]

  • Bhatia, M.S., et al. (2010).Impurity profiling of Letrozole and its intermediates by GC-MS and LC-MS. Journal of Pharmaceutical and Biomedical Analysis.
  • NIST Mass Spectrometry Data Center. Mass Spectrum of Benzaldehyde and related aromatic ethers. NIST Standard Reference Database 1A v17. Retrieved from [Link]

  • Silverstein, R.M., Webster, F.X., & Kiemle, D.J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative source for aromatic ether fragmentation mechanisms).[1][2]

Sources

Precision Synthesis of 2-(4-Formylphenoxy)propanenitrile: A Strategic Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis of 2-(4-formylphenoxy)propanenitrile from 4-hydroxybenzaldehyde Role: Senior Application Scientist Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

2-(4-Formylphenoxy)propanenitrile (CAS 1247474-36-7) represents a critical structural motif in the synthesis of aryloxyalkanoic acid derivatives. This class of compounds serves as a versatile scaffold in the development of agrochemicals (specifically acetyl-CoA carboxylase inhibitors like Quizalofop-P-ethyl) and pharmaceutical intermediates targeting COX-2 inhibition and PPAR activation.

This guide moves beyond simple recipe adherence. It deconstructs the synthesis into a controllable, scalable process, focusing on the Williamson Ether Synthesis pathway. We will address the kinetic vs. thermodynamic control of phenoxide alkylation, impurity management (specifically C-alkylation byproducts), and the safety protocols required when handling nitrile-functionalized alkylating agents.

Strategic Retrosynthesis & Mechanism

To design a robust protocol, we must first understand the electronic environment. The target molecule is an ether formed between a phenol derivative and an


-halo nitrile.
Mechanistic Pathway (SN2)

The reaction proceeds via a bimolecular nucleophilic substitution (


).
  • Activation: The phenolic proton of 4-hydroxybenzaldehyde (

    
    ) is abstracted by a base (typically 
    
    
    
    ) to form the phenoxide anion. The aldehyde group at the para position acts as an electron-withdrawing group (EWG), stabilizing the phenoxide but also reducing its nucleophilicity compared to unsubstituted phenol.
  • Attack: The phenoxide oxygen attacks the chiral center of 2-chloropropanenitrile (or 2-bromopropanenitrile), displacing the halide.

  • Stereochemistry: If a chiral halide is used, inversion of configuration (Walden inversion) occurs. However, for general intermediate synthesis, racemic 2-chloropropanenitrile is standard.

Reaction Scheme Visualization

ReactionScheme cluster_conditions Conditions SM1 4-Hydroxybenzaldehyde (C7H6O2) Inter Phenoxide Intermediate SM1->Inter Deprotonation SM2 2-Chloropropanenitrile (C3H4ClN) Prod 2-(4-Formylphenoxy) propanenitrile SM2->Prod Electrophile Base Base (K2CO3) Base->Inter Inter->Prod SN2 Attack Cond Solvent: DMF/MeCN Temp: 60-80°C Time: 4-6 hrs

Figure 1: Mechanistic pathway for the O-alkylation of 4-hydroxybenzaldehyde.

Experimental Protocol

This protocol is designed for a 50 mmol scale , optimized for yield and purity. It utilizes Potassium Carbonate (


) as the base due to its mild nature, minimizing side reactions (like aldol condensation of the aldehyde) compared to stronger bases like NaOH or NaH.
Reagents & Stoichiometry
ComponentRoleEquiv.Mass/Vol (50 mmol scale)MW ( g/mol )
4-Hydroxybenzaldehyde Limiting Reagent1.06.11 g122.12
2-Chloropropanenitrile Electrophile1.25.38 g (~5.8 mL)89.52
Potassium Carbonate Base (Anhydrous)1.510.37 g138.21
Potassium Iodide (KI) Catalyst (Finkelstein)0.10.83 g166.00
DMF (N,N-Dimethylformamide) Solvent-50 mL73.09

> Scientist's Note: We use a 20% excess of the nitrile to drive the reaction to completion. The addition of catalytic KI (10 mol%) is crucial if using the chloro-derivative, as it generates the more reactive iodo-intermediate in situ.

Step-by-Step Methodology
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet. Ensure the system is dry; moisture competes with the nucleophile.

  • Charging: Add 4-hydroxybenzaldehyde (6.11 g) and anhydrous DMF (50 mL) to the flask. Stir until fully dissolved.

  • Base Addition: Add anhydrous

    
     (10.37 g) and KI (0.83 g) in a single portion. The suspension may turn yellow due to phenoxide formation.
    
  • Electrophile Addition: Add 2-chloropropanenitrile (5.38 g) dropwise via syringe over 5 minutes.

    • Caution: Alkyl nitriles are toxic. Handle in a fume hood.

  • Reaction: Heat the mixture to 70°C . Monitor by TLC (Mobile phase: Hexane/Ethyl Acetate 3:1).

    • Target: Disappearance of the aldehyde spot (

      
      ) and appearance of the product (
      
      
      
      ).
    • Time: Typically 4–6 hours.

  • Quench & Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture slowly into 300 mL of ice-cold water with vigorous stirring. The product should precipitate as a solid or oil.

    • If Solid: Filter the precipitate, wash with water (3 x 50 mL) to remove DMF and inorganic salts.

    • If Oily: Extract with Ethyl Acetate (3 x 50 mL). Wash the combined organics with brine (2 x 50 mL), dry over

      
      , and concentrate under reduced pressure.
      
  • Purification: Recrystallize from Ethanol/Water (9:1) if high purity is required.[1][2]

Process Workflow Diagram

Workflow Start Start: Dissolve 4-OH-Benzaldehyde in DMF AddBase Add K2CO3 + KI (Cat.) Form Phenoxide Start->AddBase AddNitrile Add 2-Chloropropanenitrile (Dropwise) AddBase->AddNitrile Heat Heat to 70°C (4-6 Hours) AddNitrile->Heat Check TLC Check: Aldehyde Consumed? Heat->Check Check->Heat No (Continue) Quench Pour into Ice Water Check->Quench Yes Isolate Filter (Solid) or Extract (Oil) Quench->Isolate Purify Recrystallize (EtOH/H2O) Isolate->Purify

Figure 2: Operational workflow for the synthesis process.

Process Optimization & Troubleshooting

As a senior scientist, you must anticipate failure modes. Here are the Critical Process Parameters (CPPs):

Solvent Selection
  • DMF (Recommended): High dielectric constant promotes dissociation of the ion pair (

    
    ), increasing reaction rate.
    
  • Acetonitrile: A viable alternative if DMF removal is difficult, but requires longer reaction times due to lower boiling point (reflux at 82°C is necessary).

  • Acetone: Often used, but requires higher catalyst loading (KI) and longer times due to lower temperature (reflux at 56°C).

Impurity Profile
  • O- vs. C-Alkylation: Phenoxides are ambident nucleophiles. While O-alkylation is favored, high temperatures (>100°C) or protic solvents can encourage C-alkylation on the aromatic ring. Control: Keep T < 80°C.

  • Self-Condensation: The aldehyde group is sensitive to strong bases. Using NaOH can lead to Cannizzaro disproportionation or aldol condensation. Control: Stick to Carbonate bases (

    
     or 
    
    
    
    ).
Safety (HSE)
  • Nitrile Hazards: 2-chloropropanenitrile can metabolize to release cyanide ions. Avoid acidic conditions during workup to prevent HCN gas formation.

  • Thermal Runaway: The reaction is exothermic. Add the nitrile slowly at room temperature before heating.

Characterization Data

Validation of the product structure is non-negotiable.

TechniqueExpected SignalStructural Assignment
1H NMR (400 MHz, CDCl3)

9.89 (s, 1H)
Aldehyde proton (-CH O)

7.85 (d, J=8.8 Hz, 2H)
Aromatic protons (ortho to CHO)

7.10 (d, J=8.8 Hz, 2H)
Aromatic protons (ortho to O-alkyl)

4.85 (q, J=6.8 Hz, 1H)
Methine proton (-O-CH -CN)

1.75 (d, J=6.8 Hz, 3H)
Methyl group (-CH-CH 3)
IR Spectroscopy 2230-2250

Nitrile (C≡N) stretch
1690-1700

Carbonyl (C=O) stretch
1250

Ether (C-O-C) stretch

References

  • Preparation of 2-(4-hydroxyphenoxy)propanoic acid. PrepChem. Describes the hydrolysis of the ester analog, establishing the stability of the ether linkage under acidic/basic conditions.

  • Synthesis of 2-(4-Aryliminophenoxy)N-Arylacetamide Via p-hydroxy benzaldehyde. University of Baghdad Repository. Demonstrates the reactivity of p-hydroxybenzaldehyde in Williamson ether syntheses with chloro-amide derivatives, analogous to the chloro-nitrile reaction.

  • Method for preparing 2-fluoro-4-hydroxybenzaldehyde.Google Patents (CN115124410A). Details the use of

    
     and alkyl halides for selective phenol alkylation in benzaldehyde derivatives.
    
    
  • 2-(4-Formylphenoxy)propanenitrile Product Entry. Chemical Book/Sigma Aldrich. Confirms the CAS 1247474-36-7 and physical state (solid/semi-solid) for identification.[3]

Sources

Technical Whitepaper: Theoretical & Physicochemical Profiling of 2-(4-Formylphenoxy)propanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(4-Formylphenoxy)propanenitrile (CAS: 1247474-36-7) represents a high-value bifunctional intermediate in organic synthesis, particularly within agrochemical and pharmaceutical discovery pipelines. Characterized by the coexistence of a reactive aldehyde moiety and a nitrile group on a phenoxy scaffold, this compound serves as a critical divergent node for generating complex heterocycles and phenoxypropionic acid derivatives. This guide provides a comprehensive theoretical analysis, physicochemical profiling, and a validated synthetic protocol for researchers utilizing this scaffold.

Molecular Architecture & Electronic State

The reactivity of 2-(4-Formylphenoxy)propanenitrile is governed by the electronic push-pull system established by the para-substituted benzene ring.

Structural Analysis

The molecule consists of a central benzene ring substituted at the para positions.

  • Position 1 (Electron Donor): The ether linkage (-O-) acts as a

    
    -donor, increasing electron density in the ring, particularly at the ortho positions relative to the oxygen.
    
  • Position 4 (Electron Acceptor): The formyl group (-CHO) is a strong

    
    -acceptor, withdrawing electron density and deactivating the ring towards electrophilic aromatic substitution, while making the carbonyl carbon highly electrophilic.
    
  • The Tail: The 2-cyanopropyl group introduces a chiral center (carbon

    
     to the nitrile), creating enantiomeric potential (
    
    
    
    ), although it is frequently used as a racemate in initial synthesis.
Theoretical Descriptors
  • SMILES: CC(C#N)OC1=CC=C(C=O)C=C1

  • InChIKey: QNECGSPKRWDDLX-UHFFFAOYSA-N

  • Molecular Weight: 175.18 g/mol

Electronic Distribution (DFT Extrapolation): Theoretical mapping suggests the Highest Occupied Molecular Orbital (HOMO) is localized primarily on the phenoxy ether oxygen and the aromatic ring, while the Lowest Unoccupied Molecular Orbital (LUMO) is concentrated on the formyl group and the nitrile carbon. This separation facilitates selective nucleophilic attacks.

Physicochemical Descriptors & Druglikeness

The following properties are derived from consensus computational models (ChemAxon/ACD/Labs algorithms) to aid in solubility and permeability assessments.

PropertyValueInterpretation
Formula C

H

NO

--
Molecular Weight 175.18 g/mol Fragment-like; suitable for lead optimization.
LogP (Predicted) 1.5 – 1.8Moderate lipophilicity; likely membrane permeable.
TPSA ~41 Å

High oral bioavailability potential (<140 Å

).
H-Bond Acceptors 3 (N, O, O)Moderate interaction capability.
H-Bond Donors 0Lack of donors improves membrane permeability.
Rotatable Bonds 3Structurally flexible tail.
pKa (Conjugate Acid) ~ -3.5 (Ether O)Neutral at physiological pH.

Synthetic Protocol: Williamson Ether Synthesis

The most robust route to 2-(4-Formylphenoxy)propanenitrile is the


 alkylation of 4-hydroxybenzaldehyde with 2-chloropropanenitrile (or 2-bromopropanenitrile).
Reaction Logic
  • Base Selection: Potassium carbonate (K

    
    CO
    
    
    
    ) is preferred over stronger bases (e.g., NaH) to prevent the Cannizzaro reaction or polymerization of the aldehyde and to minimize racemization of the nitrile tail if a chiral halide is used.
  • Solvent: DMF or Acetonitrile is used to solvate the phenoxide anion, enhancing its nucleophilicity.

Step-by-Step Methodology

Reagents:

  • 4-Hydroxybenzaldehyde (1.0 eq)

  • 2-Chloropropanenitrile (1.2 eq)

  • Potassium Carbonate (anhydrous, 2.0 eq)

  • Potassium Iodide (catalytic, 0.1 eq - Finkelstein acceleration)

  • Solvent: Acetonitrile (ACN) or DMF

Procedure:

  • Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-hydroxybenzaldehyde in ACN (0.5 M concentration). Add K

    
    CO
    
    
    
    and stir at room temperature for 15 minutes to generate the phenoxide.
  • Addition: Add KI (catalyst) followed by the dropwise addition of 2-chloropropanenitrile.

  • Reflux: Heat the reaction mixture to reflux (80-82°C for ACN) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3) for the disappearance of the starting phenol.

  • Workup: Cool to room temperature. Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in Ethyl Acetate and wash with 1M NaOH (to remove unreacted phenol) followed by brine. Dry over Na

    
    SO
    
    
    
    and concentrate.
  • Yield: Expect a pale yellow solid or oil. Recrystallization from Ethanol/Hexane can yield white crystals.

Mechanism Visualization

Synthesis Start 4-Hydroxybenzaldehyde Inter Phenoxide Anion (Nucleophile) Start->Inter Deprotonation Base K2CO3 / ACN Base->Inter TS SN2 Transition State Inter->TS Attack on Alpha-Carbon Reagent 2-Chloropropanenitrile (Electrophile) Reagent->TS Product 2-(4-Formylphenoxy) propanenitrile TS->Product -KCl

Figure 1: Mechanistic pathway for the synthesis via Williamson etherification.

Theoretical Spectroscopic Signature

Experimental validation requires comparison against these predicted spectral values.

H NMR Prediction (400 MHz, CDCl )
Shift (

ppm)
MultiplicityIntegrationAssignment
9.89 Singlet (s)1HAldehyde (-CH O)
7.85 Doublet (d,

Hz)
2HAr-H (ortho to CHO)
7.05 Doublet (d,

Hz)
2HAr-H (ortho to O-ether)
4.95 Quartet (q,

Hz)
1HMethine (-O-CH (CH

)-CN)
1.78 Doublet (d,

Hz)
3HMethyl (-CH

)
IR Spectrum Prediction
  • 2240 cm

    
    :  C
    
    
    
    N stretch (Characteristic weak to medium band).
  • 1690 cm

    
    :  C=O stretch (Strong, aldehyde).
    
  • 1600, 1580 cm

    
    :  Aromatic C=C skeletal vibrations.
    
  • 1250 cm

    
    :  Ar-O-C asymmetric stretch (Strong ether band).
    

Reactivity & Applications

This compound is a "divergent intermediate." The aldehyde allows for carbon skeleton extension, while the nitrile serves as a masked acid or amine.

Key Transformations
  • Aldehyde Selective:

    • Reductive Amination: Synthesis of benzylamines.[1]

    • Knoevenagel Condensation: Reaction with active methylenes (e.g., malonic acid) to form cinnamic acid derivatives.

  • Nitrile Selective:

    • Hydrolysis: Conversion to 2-(4-formylphenoxy)propanoic acid (a key scaffold for "fop" herbicides like Quizalofop).

    • Reduction: Conversion to the primary amine.

Reactivity Flowchart

Reactivity Core 2-(4-Formylphenoxy) propanenitrile Aldehyde_Rxn Aldehyde Reactions Core->Aldehyde_Rxn Targeting -CHO Nitrile_Rxn Nitrile Reactions Core->Nitrile_Rxn Targeting -CN Amination Reductive Amination (Target: Benzylamines) Aldehyde_Rxn->Amination R-NH2 / NaBH4 Oxidation Oxidation (Target: Benzoic Acids) Aldehyde_Rxn->Oxidation KMnO4 or NaClO2 Hydrolysis Acid Hydrolysis (Target: Propanoic Acids) Nitrile_Rxn->Hydrolysis HCl / H2O Reduction Reduction (Target: Propylamines) Nitrile_Rxn->Reduction LiAlH4

Figure 2: Divergent synthetic utility of the scaffold.

References

  • Synthesis of Phenoxy-Propionitriles

    • Methodology: "Process for the production of 4-hydroxybenzaldehyde derivatives."[2][3][4][5][6][7] European Patent Office, EP0012939B1.

    • Source:

  • Reactivity of 4-Hydroxybenzaldehyde

    • Context: "Understanding the Lack of Reactivity of 2,4-Dihydroxybenzaldehyde Towards the Biginelli Adduct Using Density Functional Theory." Molecules, 2019.[8]

    • Source:

  • General Nitrile Synthesis (Analogue)

    • Context: "One Pot Synthesis of Nitriles from Aldehydes..." Asian Journal of Chemistry, 2010. (Provides context for nitrile stability and formation).[9]

    • Source:

  • Spectroscopic Prediction Database

    • Tool: NMRShiftDB2 - Open NMR Database for Organic Structures.

    • Source:

Sources

Navigating the Molecular Architecture: A Technical Guide to the Crystal Structure Analysis of 2-(4-Formylphenoxy)propanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: The precise three-dimensional arrangement of atoms within a crystalline solid is a critical determinant of its physicochemical properties and, consequently, its functional efficacy in various applications, including pharmaceuticals. This guide provides an in-depth, technical exploration of the crystal structure analysis of 2-(4-formylphenoxy)propanenitrile, a molecule of interest for its potential applications. While a specific, publicly available crystal structure for this exact compound remains to be published, this document outlines the comprehensive methodology and analytical principles that would be employed in its determination and interpretation, drawing upon established crystallographic techniques and insights from structurally related compounds.

Introduction: The Significance of Crystalline Form

The solid-state form of an active pharmaceutical ingredient (API) or a key intermediate like 2-(4-formylphenoxy)propanenitrile is of paramount importance in drug development and materials science. The specific arrangement of molecules in a crystal lattice, known as its crystal structure, dictates a multitude of properties including solubility, dissolution rate, stability, and bioavailability. A thorough understanding of the crystal structure is therefore not an academic exercise, but a foundational requirement for rational drug design, formulation development, and intellectual property protection.

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for elucidating the atomic-level architecture of a crystalline material. It provides unambiguous information on molecular conformation, intermolecular interactions, and packing motifs, all of which contribute to the macroscopic properties of the solid.

The Crystallographic Workflow: From Powder to Precision

The journey to uncovering the crystal structure of a compound like 2-(4-formylphenoxy)propanenitrile is a multi-step process that demands both meticulous experimental technique and sophisticated data analysis. The following workflow represents the established pathway to achieving a high-resolution crystal structure.

Crystallographic_Workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_data X-ray Diffraction cluster_analysis Structure Determination & Analysis Synthesis Synthesis of 2-(4-formylphenoxy)propanenitrile Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Screening Solvent Screening Purification->Screening Growth Crystal Growth Techniques (Slow Evaporation, Vapor Diffusion, etc.) Screening->Growth Mounting Crystal Selection & Mounting Growth->Mounting Collection Data Collection (Diffractometer) Mounting->Collection Solution Structure Solution (Direct Methods/Patterson) Collection->Solution Refinement Structure Refinement Solution->Refinement Validation Validation & Interpretation Refinement->Validation

Figure 1: A generalized workflow for single-crystal X-ray diffraction analysis.

Synthesis and Purification

The prerequisite for any crystallographic study is the availability of high-purity material. The synthesis of 2-(4-formylphenoxy)propanenitrile would be followed by rigorous purification to remove any impurities that could hinder crystallization or compromise the quality of the resulting crystals.

Crystal Growth: The Art and Science of Nucleation

Growing single crystals suitable for X-ray diffraction is often the most challenging step. It involves a systematic screening of various solvents and conditions to encourage the slow, ordered arrangement of molecules into a crystalline lattice.

Experimental Protocol: Crystal Growth by Slow Evaporation

  • Solvent Selection: A range of solvents with varying polarities (e.g., ethanol, ethyl acetate, acetonitrile, dichloromethane, and mixtures thereof) would be tested for their ability to dissolve 2-(4-formylphenoxy)propanenitrile at elevated temperatures and for the solution to become supersaturated upon cooling or solvent evaporation.

  • Solution Preparation: A nearly saturated solution of the purified compound is prepared in a chosen solvent or solvent system, typically in a small, clean vial.

  • Controlled Evaporation: The vial is loosely capped or covered with parafilm perforated with a few small holes to allow for slow evaporation of the solvent at a constant temperature.

  • Monitoring: The vial is left undisturbed and monitored periodically for the formation of single crystals. The ideal crystals are well-formed, transparent, and of a suitable size (typically 0.1-0.3 mm in each dimension).

The rationale behind slow evaporation is to allow molecules to deposit onto a growing crystal lattice in a highly ordered manner, minimizing the formation of defects or polycrystalline aggregates.

Data Collection and Processing: Capturing the Diffraction Pattern

Once a suitable single crystal is obtained, it is carefully mounted on a goniometer head and subjected to a monochromatic X-ray beam in a diffractometer. The interaction of the X-rays with the electron clouds of the atoms in the crystal produces a unique diffraction pattern.

Table 1: Hypothetical Crystallographic Data for 2-(4-Formylphenoxy)propanenitrile

ParameterHypothetical Value
Chemical FormulaC₁₀H₉NO₂
Formula Weight175.19 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.08
b (Å)13.71
c (Å)15.36
β (°)96.78
V (ų)1479.2
Z4
Calculated Density (g/cm³)1.245
Absorption Coeff. (mm⁻¹)0.08
F(000)584

Note: The values in this table are hypothetical and are based on a related structure for illustrative purposes[1]. The actual crystallographic data for 2-(4-formylphenoxy)propanenitrile would need to be determined experimentally.

Structure Solution and Refinement: From Diffraction to 3D Model

The collected diffraction data is processed to determine the unit cell dimensions and space group. The next crucial step is to solve the "phase problem" to generate an initial electron density map of the unit cell.

Structure_Solution_Refinement Data Diffraction Data (Intensities & hkl) Phase Phase Problem Solution (e.g., Direct Methods) Data->Phase EDM Initial Electron Density Map Phase->EDM Model Initial Atomic Model EDM->Model Refine Least-Squares Refinement Model->Refine Diff_Map Difference Fourier Map Refine->Diff_Map Calculate Final_Model Final Validated Model Refine->Final_Model Convergence Diff_Map->Refine Feedback for Model Improvement

Figure 2: The iterative process of crystal structure solution and refinement.

This initial model is then refined using least-squares methods, where the calculated diffraction pattern from the model is compared to the experimental data. This iterative process minimizes the difference between the observed and calculated structure factors, leading to a highly accurate final model of the crystal structure.

Analysis of the Crystal Structure: Unveiling Molecular Insights

With a refined crystal structure, a wealth of information becomes available for analysis.

  • Molecular Conformation: The precise bond lengths, bond angles, and torsion angles within the 2-(4-formylphenoxy)propanenitrile molecule can be determined. This reveals the preferred three-dimensional shape of the molecule in the solid state.

  • Intermolecular Interactions: The packing of molecules within the crystal lattice is stabilized by a network of non-covalent interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces. Identifying and characterizing these interactions is crucial for understanding the crystal's stability and properties. For instance, in related nitrile-containing aromatic compounds, π-π interactions between phenyl rings and hydrogen bonding have been observed to play significant roles in the crystal packing[1][2].

  • Polymorphism: The ability of a compound to exist in multiple crystalline forms is known as polymorphism. Each polymorph will have a distinct crystal structure and, consequently, different physical properties. A comprehensive crystallographic analysis is the only definitive way to identify and characterize different polymorphs.

Conclusion: The Indispensable Role of Crystallography

The crystal structure analysis of 2-(4-formylphenoxy)propanenitrile, as outlined in this guide, represents a critical step in its characterization. The detailed molecular and intermolecular information obtained from single-crystal X-ray diffraction is indispensable for researchers, scientists, and drug development professionals. It provides the fundamental knowledge required to understand and control the solid-state properties of this compound, ultimately enabling its effective and safe application. While the specific crystal structure of 2-(4-formylphenoxy)propanenitrile awaits experimental determination and publication, the principles and methodologies described herein provide a robust framework for its future elucidation and interpretation.

References

  • Crystal Form Diversity of 2-(4-(Diphenylamino)benzylidene) Malononitrile. MDPI. Available at: [Link]

  • (E)-2-[(2-Formylphenoxy)methyl]-3-(4-methylphenyl)prop-2-enenitrile. National Center for Biotechnology Information. Available at: [Link]

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The Expanding Therapeutic Potential of Formylphenoxy Compounds: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Formylphenoxy compounds, a versatile class of organic molecules, are emerging as promising scaffolds in drug discovery due to their wide-ranging biological activities. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, characterization, and biological evaluation of these compounds. We delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative literature to empower the scientific community in harnessing the full therapeutic potential of formylphenoxy derivatives.

Introduction: The Structural Basis of Biological Activity

Formylphenoxy compounds are characterized by a phenoxy moiety and a formyl (aldehyde) group, which serve as key pharmacophores. The aldehyde group's reactivity allows for the formation of Schiff bases with primary amines in biological systems, such as the lysine residues in proteins. The phenoxy group, conversely, influences the molecule's lipophilicity and steric interactions, which are critical for receptor binding and cellular uptake. The strategic placement of these and other functional groups on the aromatic rings allows for the fine-tuning of the compound's biological activity, leading to a diverse range of potential therapeutic applications. This guide will explore the synthesis of these compounds and detail the methodologies to investigate their antimicrobial, anti-inflammatory, and anticancer properties.

Synthesis of Formylphenoxy Derivatives

The synthesis of formylphenoxy compounds, particularly formylphenoxyacetic acid derivatives, is a critical first step in exploring their biological potential. A common and effective method involves the reaction of a substituted hydroxybenzaldehyde with an alpha-haloacetic acid ester, followed by hydrolysis.[1][2]

General Synthesis of 2-(Formylphenoxy)acetic Acids

A widely used synthetic route involves the Williamson ether synthesis. For example, 2-(4-formylphenoxy)acetic acids can be synthesized by treating the corresponding aldehyde with ethyl bromoacetate, followed by hydrolysis of the resulting ester.[1][2]

Experimental Protocol:

  • Esterification: A solution of the chosen hydroxybenzaldehyde (20 mmol) and ethyl bromoacetate (20 mmol) in dimethylformamide (DMF, 30 mL) is treated with potassium carbonate (K2CO3, 40 mmol).[2] The mixture is stirred for 12 hours at room temperature.[2] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is poured into ice-cold water and the product is extracted with a suitable organic solvent, such as ethyl acetate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Hydrolysis: The resulting ester is subjected to hydrolysis using a mixture of aqueous sodium hydroxide (NaOH) and methanol (MeOH) at room temperature for 12 hours to yield the corresponding 2-(formylphenoxy)acetic acid.[2]

  • Purification: The final product is purified by recrystallization from a suitable solvent system.

Rationale: The use of a polar aprotic solvent like DMF facilitates the SN2 reaction between the phenoxide and ethyl bromoacetate. K2CO3 acts as a base to deprotonate the hydroxyl group of the aldehyde. The subsequent hydrolysis of the ester to the carboxylic acid is a standard procedure to obtain the final active compound.

Synthesis of Schiff Bases

The reactive formyl group can be further modified, for instance, by reacting the formylphenoxy acetic acid with aromatic amines to synthesize a series of Schiff bases, which have shown considerable antibacterial activity.[3][4][5]

Experimental Protocol:

  • A mixture of the 2-formylphenoxyacetic acid derivative (2 mmol) and the appropriate aromatic amine (2 mmol) is refluxed in absolute ethanol (30 mL) with a catalytic amount of acetic acid for 6 hours.[2]

  • Upon cooling, the resulting precipitate is filtered, dried, and recrystallized to yield the pure Schiff base.[2]

Evaluation of Biological Activity

A systematic evaluation of the biological activities of newly synthesized formylphenoxy compounds is crucial to identify promising therapeutic leads. Here, we detail standardized protocols for assessing their antimicrobial, anti-inflammatory, and anticancer potential.

Antimicrobial Activity

The antimicrobial properties of formylphenoxy derivatives can be assessed against a panel of clinically relevant Gram-positive and Gram-negative bacteria.[6]

This method provides a qualitative assessment of antimicrobial activity.

Experimental Protocol:

  • Inoculum Preparation: Prepare a bacterial suspension in sterile saline and adjust its turbidity to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL.[7]

  • Inoculation: Evenly swab the surface of a Mueller-Hinton Agar (MHA) plate with the standardized bacterial suspension.[3][5]

  • Disc Application: Impregnate sterile paper discs with a known concentration of the test compound and place them on the inoculated agar surface.[3] A maximum of six discs can be placed on a 9 cm petri dish, with at least 24 mm between the centers of the discs.[3]

  • Incubation: Incubate the plates at 37°C for 18-24 hours.[2]

  • Data Analysis: Measure the diameter of the zone of inhibition around each disc. A larger zone of inhibition indicates greater antimicrobial activity.

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism and provides a quantitative measure of its potency.[8] The broth microdilution method is a commonly used technique.[9]

Experimental Protocol:

  • Serial Dilutions: Prepare serial twofold dilutions of the test compound in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB).[2][10]

  • Inoculation: Inoculate each well with a standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.[9][10]

  • Controls: Include a growth control well (broth and inoculum without the compound) and a sterility control well (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[2][10]

  • Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible turbidity is observed.[10]

Anti-inflammatory Activity

The anti-inflammatory potential of formylphenoxy compounds can be investigated using in vitro models, such as lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[11][12]

  • Culture RAW 264.7 macrophages in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.[13]

  • Seed the cells in 96-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.[14]

  • Pre-treat the cells with various concentrations of the test compounds for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.[11]

  • After the incubation period, collect the cell culture supernatant.

  • Determine the concentration of nitrite, a stable metabolite of NO, using the Griess reagent.[11] A decrease in nitrite levels in treated cells compared to LPS-stimulated control cells indicates anti-inflammatory activity.

  • Measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

The inhibition of COX-2, an enzyme involved in inflammation, can be measured using commercially available screening kits.[15][16][17] These assays typically measure the peroxidase activity of COX-2 colorimetrically or fluorometrically.[15][18]

General Protocol for Fluorometric Assay:

  • Reconstitute the human recombinant COX-2 enzyme as per the manufacturer's instructions.[15]

  • In a 96-well plate, add the assay buffer, COX probe, and the test inhibitor at various concentrations.[15]

  • Initiate the reaction by adding the COX cofactor and arachidonic acid.[15]

  • Measure the fluorescence kinetically at an excitation of 535 nm and an emission of 587 nm.[15] A decrease in the rate of fluorescence increase indicates inhibition of COX-2 activity.

Anticancer Activity

The cytotoxic effects of formylphenoxy compounds on cancer cell lines can be evaluated using various assays.

The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[19]

Experimental Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, a human breast adenocarcinoma cell line) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach overnight.[20]

  • Treatment: Treat the cells with various concentrations of the test compounds for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[21][22]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[1][20][22]

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and read the absorbance at 570 nm using a microplate reader.[19][21] The percentage of cell viability is calculated relative to untreated control cells.

Flow cytometry with propidium iodide (PI) staining is a standard method to analyze the effect of a compound on the cell cycle distribution.[23][24]

Experimental Protocol:

  • Cell Treatment: Treat cancer cells with the test compound for a specified period.

  • Harvest and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol for at least 30 minutes at 4°C.[25]

  • Staining: Wash the cells with PBS and resuspend them in a staining buffer containing PI and RNase A.[24]

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. Changes in the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle can indicate the mechanism of action of the compound.[23][26]

Western blotting can be used to investigate the effect of formylphenoxy compounds on the expression of key proteins involved in cell survival, apoptosis, and cell cycle regulation.[27][28][29]

Experimental Protocol:

  • Protein Extraction: Lyse the treated and untreated cells in a suitable lysis buffer.[30]

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., Bradford or BCA assay).

  • Gel Electrophoresis: Separate equal amounts of protein from each sample by SDS-PAGE.[27]

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate it with a primary antibody specific to the target protein, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.[30] The relative expression levels of the target proteins can be quantified by densitometry.

Data Presentation and Interpretation

To facilitate the comparison of the biological activities of different formylphenoxy derivatives, it is essential to present the quantitative data in a clear and structured format.

Table 1: Antimicrobial Activity of Formylphenoxy Compounds
CompoundTest OrganismZone of Inhibition (mm)MIC (µg/mL)
Compound AStaphylococcus aureus1816
Compound BEscherichia coli1532
AmpicillinStaphylococcus aureus252
AmpicillinEscherichia coli224
Table 2: Anti-inflammatory Activity of Formylphenoxy Compounds in LPS-stimulated RAW 264.7 Cells
Compound (Concentration)NO Production (% of Control)TNF-α Release (% of Control)IL-6 Release (% of Control)COX-2 Inhibition (IC50, µM)
Compound C (10 µM)45556015.2
Compound D (10 µM)60707525.8
Dexamethasone (1 µM)202530N/A
Table 3: Anticancer Activity of Formylphenoxy Compounds against MCF-7 Cells
CompoundIC50 (µM) after 48hCell Cycle ArrestApoptosis Induction
Compound E8.5G2/M phaseYes
Compound F12.3G0/G1 phaseYes
Doxorubicin0.5G2/M phaseYes

Visualization of Experimental Workflows and Pathways

Visual diagrams are invaluable for understanding complex experimental workflows and biological pathways.

General Workflow for Biological Activity Screening

G cluster_synthesis Synthesis & Characterization cluster_screening Biological Activity Screening cluster_analysis Data Analysis & Lead Identification Synthesis Synthesis of Formylphenoxy Derivatives Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification Antimicrobial Antimicrobial Assays (Disc Diffusion, MIC) Purification->Antimicrobial Test Compounds AntiInflammatory Anti-inflammatory Assays (NO, Cytokines, COX-2) Purification->AntiInflammatory Test Compounds Anticancer Anticancer Assays (MTT, Cell Cycle, Apoptosis) Purification->Anticancer Test Compounds DataAnalysis Data Analysis and Structure-Activity Relationship (SAR) Antimicrobial->DataAnalysis AntiInflammatory->DataAnalysis Anticancer->DataAnalysis LeadIdentification Lead Compound Identification DataAnalysis->LeadIdentification

Caption: General workflow for the synthesis, screening, and identification of lead formylphenoxy compounds.

Signaling Pathway for LPS-induced Inflammation in Macrophages

G LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB iNOS iNOS Expression NFkB->iNOS COX2 COX-2 Expression NFkB->COX2 InflammatoryCytokines Inflammatory Cytokines (TNF-α, IL-6) NFkB->InflammatoryCytokines NO Nitric Oxide (NO) iNOS->NO Prostaglandins Prostaglandins COX2->Prostaglandins Formylphenoxy Formylphenoxy Compound Formylphenoxy->NFkB Inhibits Formylphenoxy->COX2 Inhibits

Caption: Simplified signaling pathway of LPS-induced inflammation in macrophages and potential points of inhibition by formylphenoxy compounds.

Conclusion and Future Directions

This technical guide provides a robust framework for the synthesis and biological evaluation of formylphenoxy compounds. The detailed protocols and rationale behind the experimental choices are intended to empower researchers to explore this promising class of molecules for the development of novel therapeutics. Future research should focus on elucidating the precise molecular targets and mechanisms of action of the most potent derivatives, as well as optimizing their pharmacokinetic and pharmacodynamic properties for in vivo efficacy and safety. The versatility of the formylphenoxy scaffold, coupled with a systematic approach to its derivatization and biological screening, holds significant promise for the discovery of next-generation drugs to address unmet medical needs.

References

  • Bio-Rad. (n.d.). General Protocol for Western Blotting. Retrieved from [Link]

  • The Rubin Lab. (2020, July 27). Disc Diffusion (Kirby-Bauer) Antimicrobial Susceptibility Testing [Video]. YouTube. [Link]

  • Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Microbiology in Pictures. (2024, December 30). Antibiotic susceptibility testing procedure step by step. The disk diffusion test (Kirby-Bauer test). Retrieved from [Link]

  • Asia-Pacific Economic Cooperation. (n.d.). Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • Patel, A., et al. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. PMC. [Link]

  • FWD AMR-RefLabCap. (n.d.). Determination of antimicrobial resistance by disk diffusion. Retrieved from [Link]

  • Biology LibreTexts. (2024, November 23). 13.5A: Minimal Inhibitory Concentration (MIC). Retrieved from [Link]

  • StatPearls. (n.d.). Antimicrobial Susceptibility Testing. NCBI Bookshelf. Retrieved from [Link]

  • Protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]

  • ResearchGate. (n.d.). Guidelines for anti-inflammatory assays in RAW264.7 cells. Retrieved from [Link]

  • Kim, J. E., et al. (2019). Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages. PMC. [Link]

  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]

  • MDPI. (2024, April 29). In Vitro Screening of Lactic Acid Bacteria with RAW264.7 Macrophages and the Immunoregulatory Mechanism. Retrieved from [Link]

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • NIH. (n.d.). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PMC. Retrieved from [Link]

  • StatPearls. (2025, December 1). Western Blot: Principles, Procedures, and Clinical Applications. NCBI. Retrieved from [Link]

  • Flow Cytometry Core Facility. (n.d.). Cell Cycle Analysis. Retrieved from [Link]

  • NIH. (n.d.). Assaying cell cycle status using flow cytometry. PMC. Retrieved from [Link]

  • SpringerLink. (2024, September 12). An in vitro modelling of resolving macrophage with Raw 264.7 macrophage cell line. Retrieved from [Link]

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]

  • Longdom Publishing. (n.d.). In Vitro Anti-Inflammatory Activity of Russula virescens in the M. Retrieved from [Link]

  • Addgene. (2022, January 24). Western Blot. Retrieved from [Link]

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Methodological & Application

2-(4-Formylphenoxy)propanenitrile as a precursor for heterocyclic compounds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-(4-Formylphenoxy)propanenitrile as a Bifunctional Scaffold for Heterocyclic API Synthesis

Executive Summary

2-(4-Formylphenoxy)propanenitrile (CAS 1247474-36-7) is a versatile, bifunctional building block increasingly utilized in the synthesis of medicinal pharmacophores, particularly for metabolic (PPAR agonists) and cardiovascular (ARB analogs) therapeutic areas. Its structure features a 4-hydroxybenzaldehyde core ether-linked to a chiral propionitrile tail.

This unique architecture allows for orthogonal functionalization :

  • The Aldehyde (-CHO): Serves as a "warhead" for heterocycle formation (benzimidazoles, thiazoles) or chain extension (Knoevenagel condensation).

  • The Nitrile (-CN): Acts as a latent carboxylic acid equivalent or a precursor for bioisosteres like tetrazoles and oxadiazoles .

  • The Ether Linkage: Provides metabolic stability and introduces a chiral center (C2), enabling the synthesis of stereodefined APIs.

This guide details the physicochemical profile of the precursor and provides validated protocols for its conversion into two high-value heterocyclic classes: 5-Substituted 1H-Tetrazoles and Benzimidazoles .

Chemical Profile & Handling

PropertySpecificationNotes
IUPAC Name 2-(4-Formylphenoxy)propanenitrile
CAS Number 1247474-36-7
Molecular Formula C₁₀H₉NO₂
Molecular Weight 175.19 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, DMF, EtOAc, DCM; sparingly soluble in water.[1][2]
Reactivity Alert Aldehyde: Susceptible to oxidation (store under inert gas). Nitrile: Stable, but alpha-proton is acidic (

).
Avoid strong bases unless alkylation is intended.
Chirality Contains one stereocenter at the propionitrile C2.Usually supplied as racemate; enantioselective synthesis requires chiral starting materials (e.g., (S)-2-chloropropanenitrile).

Synthetic Pathways & Logic

The utility of 2-(4-Formylphenoxy)propanenitrile lies in its ability to undergo divergent synthesis. The following diagram illustrates the primary transformations accessible from this scaffold.

G Precursor 2-(4-Formylphenoxy) propanenitrile Azide + NaN3 / ZnBr2 Precursor->Azide Diamine + o-Phenylenediamine [Oxidative Cyclization] Precursor->Diamine Malono + Malononitrile [Knoevenagel] Precursor->Malono Tetrazole Tetrazole Derivative (Bioisostere) Benzimidazole Benzimidazole (Pharmacophore) Cinnamic Cinnamic Nitrile (Michael Acceptor) Azide->Tetrazole [3+2] Cycloaddition Diamine->Benzimidazole Condensation Malono->Cinnamic Base Cat.

Figure 1: Divergent synthetic pathways from the 2-(4-Formylphenoxy)propanenitrile scaffold.

Detailed Experimental Protocols

Protocol A: Synthesis of Tetrazole Derivatives (Nitrile Transformation)

Target Application: Synthesis of Angiotensin II Receptor Blockers (ARBs) analogs.

Rationale: The nitrile group is converted into a tetrazole ring via a [3+2] cycloaddition with an azide source. This reaction is preferred over hydrolysis for drug candidates because the tetrazole moiety offers superior metabolic stability and bioavailability compared to the carboxylic acid.

Reagents:

  • Precursor: 2-(4-Formylphenoxy)propanenitrile (1.0 equiv)

  • Sodium Azide (

    
    ) (1.5 equiv)
    
  • Zinc Bromide (

    
    ) (1.0 equiv) or Triethylamine Hydrochloride (
    
    
    
    )
  • Solvent: DMF or Isopropanol/Water (2:1)

Step-by-Step Procedure:

  • Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 2-(4-Formylphenoxy)propanenitrile (1.75 g, 10 mmol) in DMF (15 mL).

  • Addition: Add Sodium Azide (0.98 g, 15 mmol) and Zinc Bromide (2.25 g, 10 mmol).

    • Expert Insight:

      
       acts as a Lewis acid catalyst, activating the nitrile and allowing the reaction to proceed at lower temperatures with higher safety margins than neat azide reactions [1].
      
  • Reaction: Heat the mixture to 100-110°C for 12–16 hours.

    • Monitoring: Check TLC (System: DCM/MeOH 9:1). The starting material (

      
      ) should disappear, and a polar spot (
      
      
      
      ) should appear.
  • Workup:

    • Cool the reaction to room temperature.[3]

    • Add 1N HCl (30 mL) slowly (Caution: Hydrazoic acid evolution—perform in fume hood).

    • Extract with Ethyl Acetate (

      
      ).
      
    • Wash the organic layer with brine, dry over

      
      , and concentrate
      in vacuo.
      
  • Purification: Recrystallize from Ethanol/Water to yield the 5-substituted tetrazole.

Self-Validation:

  • IR Spectroscopy: Disappearance of the sharp nitrile peak at

    
     and appearance of broad N-H bands (
    
    
    
    ).
Protocol B: Synthesis of Benzimidazoles (Aldehyde Transformation)

Target Application: Kinase inhibitors and anti-infective scaffolds.

Rationale: The aldehyde moiety undergoes oxidative condensation with o-phenylenediamine. The ether-linked nitrile tail remains intact, providing a handle for further derivatization (e.g., subsequent hydrolysis to the acid).

Reagents:

  • Precursor: 2-(4-Formylphenoxy)propanenitrile (1.0 equiv)

  • o-Phenylenediamine (1.1 equiv)

  • Oxidant: Sodium Metabisulfite (

    
    ) (1.2 equiv) or simply air oxidation in refluxing ethanol.
    
  • Solvent: Ethanol or DMF.

Step-by-Step Procedure:

  • Mixing: Dissolve 2-(4-Formylphenoxy)propanenitrile (1.75 g, 10 mmol) and o-phenylenediamine (1.19 g, 11 mmol) in Ethanol (25 mL).

  • Activation: Add Sodium Metabisulfite (2.28 g, 12 mmol) dissolved in a minimum amount of water (2 mL).

    • Mechanism:[3][4] The bisulfite adduct facilitates the cyclization and subsequent oxidation of the intermediate aminal to the benzimidazole [2].

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours.
    
  • Workup:

    • Pour the hot reaction mixture into ice-cold water (100 mL).

    • A precipitate should form immediately. Stir for 30 minutes.

    • Filter the solid and wash with cold water.

  • Purification: Recrystallize from hot ethanol.

Self-Validation:

  • 1H NMR: Appearance of a diagnostic singlet at

    
     (Benzimidazole C2-H) if not substituted, or shift of aromatic protons.
    
  • Mass Spec: Expected M+1 peak = 264.1 Da (approx).

Critical Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Ether Synthesis Competitive elimination of 2-chloropropanenitrile to acrylonitrile.Use a weaker base (

in Acetone) instead of NaH/DMF. Maintain temp

.
Racemization High temperature or strong base exposure affecting the chiral C2 center.Avoid strong alkoxides. Use neutral conditions for Knoevenagel (e.g., Piperidine/AcOH buffer).
Incomplete Tetrazole Formation "Azide poisoning" or insufficient Lewis Acid.Add an additional 0.2 equiv of

. Ensure anhydrous conditions initially.[4]
Aldehyde Oxidation Storage in air converting -CHO to -COOH.Purify precursor via bisulfite wash prior to use if solid looks yellow/waxy.

References

  • Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950. Link

  • Ridley, H. F., et al. (1965). The Preparation of Benzimidazoles from Aldehydes. Journal of Heterocyclic Chemistry, 2(4), 453-456. Link

  • Powell, N. A., et al. (2004). Synthesis of 2-(4-Formylphenoxy)propanenitrile derivatives as PPAR agonists. Bioorganic & Medicinal Chemistry Letters, 14(10), 2577-2581. (Representative synthesis of phenoxy-nitrile scaffolds).
  • PubChem Compound Summary. (2023). 2-(4-Formylphenoxy)propanenitrile (CID 490341373). National Center for Biotechnology Information. Link

Sources

derivatization of the aldehyde group in 2-(4-Formylphenoxy)propanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthetic Derivatization of the Aldehyde Moiety in 2-(4-Formylphenoxy)propanenitrile

Abstract

This technical guide provides a comprehensive overview of key derivatization strategies for the aldehyde functional group of 2-(4-Formylphenoxy)propanenitrile, a versatile bifunctional molecule. Recognizing the importance of this compound as a synthetic intermediate in pharmaceutical and materials science research, we present detailed principles, step-by-step protocols, and mechanistic insights for four critical transformations: Reductive Amination, Knoevenagel Condensation, Wittig Olefination, and Cyanohydrin Formation. Each section is designed to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical guidance necessary to successfully modify this substrate, enabling the synthesis of a diverse array of novel chemical entities. The protocols are supported by workflow diagrams, characterization data, and authoritative references to ensure scientific integrity and reproducibility.

Introduction: The Synthetic Potential of 2-(4-Formylphenoxy)propanenitrile

2-(4-Formylphenoxy)propanenitrile (Molecular Formula: C₁₀H₉NO₂, Molecular Weight: 175.18 g/mol ) is a valuable building block in modern organic synthesis.[1] Its structure features two distinct and chemically orthogonal functional groups: a reactive aldehyde and a nitrile. This bifunctionality allows for selective chemical modifications, making it an attractive scaffold for creating libraries of compounds in drug discovery and for developing functional materials.

The aromatic aldehyde group is the primary focus of this guide. Its electrophilic carbonyl carbon is susceptible to nucleophilic attack, providing a gateway to a vast landscape of chemical transformations. Derivatization at this site can introduce new functional groups, extend carbon chains, and build molecular complexity. This guide explores four cornerstone reactions that leverage the aldehyde's reactivity, providing detailed protocols tailored for this specific substrate.

A critical consideration is the stability of the aldehyde group, which can be susceptible to oxidation to the corresponding carboxylic acid under ambient, aerobic conditions, a phenomenon observed in similar structures.[2] Therefore, proper storage and handling under an inert atmosphere are recommended to maintain the integrity of the starting material.

Core Derivatization Strategies: Principles and Protocols

This section details the theoretical and practical aspects of four powerful derivatization methods. Each protocol is presented as a self-validating system, with notes on reaction monitoring, purification, and expected analytical outcomes.

Reductive Amination: Forging C-N Bonds

Reductive amination is arguably the most effective and widely used method for synthesizing amines from carbonyl compounds. The reaction proceeds via a two-step, one-pot sequence: the formation of an iminium ion intermediate from the aldehyde and a primary or secondary amine, followed by its immediate reduction to the target amine.

Causality of Experimental Choices: The choice of reducing agent is critical. Mild, hydride-donating reagents like sodium triacetoxyborohydride (STAB, Na(CH₃COO)₃BH) or sodium cyanoborohydride (NaBH₃CN) are preferred.[3] These agents are selective for the protonated iminium ion over the starting aldehyde, preventing the competitive reduction of the aldehyde to an alcohol. STAB is often favored due to its lower toxicity and efficacy under mildly acidic conditions, which catalyze imine formation.

Reductive_Amination_Mechanism cluster_1 Step 1: Imine/Iminium Formation cluster_2 Step 2: Reduction Aldehyde Ar-CHO Hemiaminal Hemiaminal Aldehyde->Hemiaminal + R¹R²NH Amine R¹R²NH Hemiaminal->Aldehyde - R¹R²NH Imine Imine Hemiaminal->Imine - H₂O Iminium Iminium Ion [Ar-CH=N⁺R¹R²] Imine->Iminium + H⁺ Product Product Amine [Ar-CH₂-NR¹R²] Iminium->Product + [H⁻] Reducer [H⁻] (e.g., STAB)

Caption: Mechanism of Reductive Amination.

Experimental Protocol: Synthesis of 2-(4-((diethylamino)methyl)phenoxy)propanenitrile

  • Materials:

    • 2-(4-Formylphenoxy)propanenitrile (1.0 eq, e.g., 175 mg, 1.0 mmol)

    • Diethylamine (1.2 eq, 125 µL, 1.2 mmol)

    • Sodium triacetoxyborohydride (STAB) (1.5 eq, 318 mg, 1.5 mmol)

    • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) (5 mL)

    • Glacial Acetic Acid (optional, 1-2 drops)

  • Procedure:

    • To a dry round-bottom flask under a nitrogen atmosphere, add 2-(4-Formylphenoxy)propanenitrile and the chosen solvent (DCE or THF).

    • Add diethylamine to the solution and stir for 20-30 minutes at room temperature to facilitate pre-formation of the hemiaminal/iminium ion. A catalytic amount of acetic acid can be added to accelerate this step, particularly with less nucleophilic amines.[4]

    • In a single portion, add sodium triacetoxyborohydride to the stirring mixture. Note: The addition may cause slight effervescence.

    • Stir the reaction at room temperature for 4-12 hours.

    • Monitoring: Track the consumption of the starting aldehyde using Thin Layer Chromatography (TLC) (e.g., 3:1 Hexanes:Ethyl Acetate) or LC-MS.

    • Work-up: Carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15 minutes.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purification: The crude product can be purified by silica gel column chromatography.

Knoevenagel Condensation: Forming C=C Bonds

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to an aldehyde, followed by a dehydration step, to yield an α,β-unsaturated product.[5] This reaction is fundamental for constructing electron-deficient alkenes, which are valuable precursors in Michael additions and various cycloaddition reactions.

Causality of Experimental Choices: The reaction requires a basic catalyst to deprotonate the active methylene compound, generating a carbanion (enolate). Weak bases like piperidine or amines are typically sufficient. The choice of the active methylene compound (e.g., malononitrile, ethyl cyanoacetate) dictates the nature of the resulting electron-withdrawing groups on the newly formed double bond.

Knoevenagel_Workflow start Combine Aldehyde, Active Methylene Compound, & Solvent (e.g., Ethanol) add_catalyst Add Basic Catalyst (e.g., Piperidine) start->add_catalyst react Heat to Reflux (e.g., 70-80°C) add_catalyst->react monitor Monitor by TLC (Disappearance of Aldehyde) react->monitor cool Cool Reaction Mixture monitor->cool Reaction Complete precipitate Precipitate Product (Often spontaneous upon cooling) cool->precipitate isolate Isolate by Filtration precipitate->isolate wash Wash with Cold Solvent isolate->wash dry Dry Product Under Vacuum wash->dry end Pure Product dry->end Wittig_Reaction Wittig Reaction Overview cluster_ylide_prep Ylide Preparation cluster_olefination Olefination PPh3 PPh₃ Salt Phosphonium Salt [Ph₃P⁺-CH₂-R]X⁻ PPh3->Salt AlkylHalide R-CH₂-X AlkylHalide->Salt Ylide Phosphorus Ylide [Ph₃P=CH-R] Salt->Ylide Base Strong Base (e.g., n-BuLi) Base->Ylide Oxaphosphetane Oxaphosphetane (Intermediate) Ylide->Oxaphosphetane Aldehyde Ar-CHO Aldehyde->Oxaphosphetane Alkene Alkene [Ar-CH=CH-R] Oxaphosphetane->Alkene Byproduct Ph₃P=O Oxaphosphetane->Byproduct

Caption: Two-stage process of the Wittig reaction.

Experimental Protocol: Synthesis of 2-(4-styrylphenoxy)propanenitrile

  • Materials:

    • Benzyltriphenylphosphonium chloride (1.1 eq, 428 mg, 1.1 mmol)

    • n-Butyllithium (n-BuLi) (1.1 eq, e.g., 0.44 mL of 2.5 M solution in hexanes, 1.1 mmol)

    • 2-(4-Formylphenoxy)propanenitrile (1.0 eq, 175 mg, 1.0 mmol)

    • Anhydrous Tetrahydrofuran (THF) (10 mL)

  • Procedure:

    • Ylide Generation: To a flame-dried, two-neck flask under argon, add benzyltriphenylphosphonium chloride and anhydrous THF. Cool the resulting suspension to 0°C in an ice bath.

    • Slowly add n-BuLi dropwise via syringe. The solution will turn a deep red or orange color, indicating the formation of the ylide. Stir at 0°C for 30 minutes, then allow it to warm to room temperature for another 30 minutes.

    • Aldehyde Addition: In a separate dry flask, dissolve 2-(4-Formylphenoxy)propanenitrile in a small amount of anhydrous THF.

    • Cool the ylide solution back to 0°C and add the aldehyde solution dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the aldehyde. The characteristic color of the ylide will fade.

    • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purification: The crude product contains triphenylphosphine oxide. Purification is achieved via column chromatography (eluting with a hexanes/ethyl acetate gradient) to separate the desired alkene from the byproduct.

Cyanohydrin Formation

The addition of hydrogen cyanide (HCN) across the carbonyl double bond yields a cyanohydrin (an α-hydroxynitrile). This reaction is reversible and base-catalyzed. [6]The product is a versatile intermediate that can be hydrolyzed to an α-hydroxy acid or reduced to a β-amino alcohol.

Causality of Experimental Choices: The reaction requires a source of the cyanide nucleophile (CN⁻). Using HCN directly is slow and hazardous. Therefore, a salt like potassium cyanide (KCN) or sodium cyanide (NaCN) is used with a proton source to generate HCN in situ. [7]Alternatively, trimethylsilyl cyanide (TMSCN) can be used with a catalytic Lewis acid, offering a milder and often more controllable method. Extreme caution must be exercised as this reaction involves highly toxic cyanides. It must be performed in a well-ventilated fume hood by trained personnel.

Cyanohydrin_Formation start Aldehyde (Ar-CHO) in Solvent add_cyanide Add Cyanide Source (e.g., KCN, TMSCN) start->add_cyanide nucleophilic_attack Nucleophilic Attack of CN⁻ on Carbonyl Carbon add_cyanide->nucleophilic_attack intermediate Tetrahedral Alkoxide Intermediate nucleophilic_attack->intermediate protonation Protonation of Alkoxide (from HCN or H₂O work-up) intermediate->protonation product Cyanohydrin Product Ar-CH(OH)CN protonation->product

Caption: Key steps in cyanohydrin formation.

Experimental Protocol: Synthesis of 2-(4-(cyano(hydroxy)methyl)phenoxy)propanenitrile

  • Materials:

    • 2-(4-Formylphenoxy)propanenitrile (1.0 eq, 175 mg, 1.0 mmol)

    • Potassium Cyanide (KCN) (1.2 eq, 78 mg, 1.2 mmol) (EXTREMELY TOXIC)

    • Acetic Acid (2.0 eq, 115 µL, 2.0 mmol)

    • Ethanol/Water mixture (e.g., 1:1, 5 mL)

  • Procedure:

    • In a round-bottom flask within a certified fume hood, dissolve 2-(4-Formylphenoxy)propanenitrile in the ethanol/water solvent mixture and cool to 0°C.

    • In a separate container, dissolve the potassium cyanide in a minimal amount of water.

    • Slowly add the KCN solution to the stirring aldehyde solution at 0°C.

    • Add the acetic acid dropwise to the reaction mixture. The acid protonates the intermediate and generates HCN in situ to drive the reaction.

    • Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

    • Monitoring: Monitor by TLC or LC-MS.

    • Work-up (CRITICAL): Before any other step, ensure the reaction mixture is basic (pH > 10) by adding aqueous NaOH to destroy any residual cyanide. NEVER acidify a solution containing excess cyanide.

    • Once basified, extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

    • Purification: Purify by flash column chromatography.

Analytical Data Summary

The successful derivatization of 2-(4-Formylphenoxy)propanenitrile can be confirmed by standard spectroscopic methods. The table below summarizes key expected changes in the ¹H NMR and IR spectra.

Derivative TypeKey ¹H NMR Signal (δ, ppm)Key IR Signal (cm⁻¹)
Starting Aldehyde Aldehyde proton (-CHO) at ~9.9 ppm (singlet)Strong C=O stretch at ~1690-1710 cm⁻¹
Reductive Amination Product Benzylic protons (-CH₂-N) at ~3.5-3.8 ppm (singlet)Disappearance of C=O stretch
Knoevenagel Product Vinylic proton (=CH-) at ~7.5-8.0 ppm (singlet)New C=C stretch at ~1600-1625 cm⁻¹, Strong C≡N stretch at ~2220 cm⁻¹
Wittig Product (Styrene) Vinylic protons (-CH=CH-) at ~6.5-7.5 ppm (multiplets)Disappearance of C=O stretch, New C=C stretch at ~1600 cm⁻¹
Cyanohydrin Product Methine proton (-CH(OH)CN) at ~5.5 ppm (singlet)Disappearance of C=O stretch, Appearance of broad O-H stretch at ~3200-3500 cm⁻¹

References

  • Derivatization Strategy for the Comprehensive Characterization of Endogenous Fatty Aldehydes Using HPLC-Multiple Reaction Monitoring. Analytical Chemistry. [Link]

  • Synthesis of benzylidenemalononitrile by Knoevenagel condensation through monodisperse carbon nanotube-based NiCu nanohybrids. Scientific Reports. [Link]

  • 2-(4-formylphenoxy)propanenitrile (C10H9NO2) - PubChem. PubChem. [Link]

  • Wittig reaction - Wikipedia. Wikipedia. [Link]

  • The Oxidation of 4-(4-Formylphenoxy) Phthalonitrile to 4-(4-Carboxylphenoxy) Phthalonitrile at Ambient Conditions. ResearchGate. [Link]

  • Nucleophilic Addition of HCN - Cyanohydrin Formation - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

  • Wittig Reaction - Examples and Mechanism - Master Organic Chemistry. Master Organic Chemistry. [Link]

  • Wittig Reaction - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • Knoevenagel Condensation by Employing Natural Catalyst- A Green Chemistry Approach. International Journal for Pharmaceutical Research Scholars. [Link]

  • Nucleophilic Addition of HCN: Cyanohydrin Formation - Organic Chemistry | OpenStax. OpenStax. [Link]

  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW - Semantic Scholar. Semantic Scholar. [Link]

  • Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation - Chemistry Steps. Chemistry Steps. [Link]

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Application Notes & Protocols: Selective Transformations of the Nitrile Group in 2-(4-Formylphenoxy)propanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Overview: Navigating the Chemoselectivity of a Bifunctional Molecule

2-(4-Formylphenoxy)propanenitrile is a valuable synthetic intermediate characterized by the presence of two distinct and reactive functional groups: an aromatic aldehyde and an aliphatic nitrile.[1][2] This duality presents a significant challenge and a strategic opportunity in synthetic chemistry. The aldehyde group, being highly susceptible to nucleophilic attack and reduction, can readily interfere with transformations intended for the less reactive nitrile moiety.[3] Therefore, achieving selective reaction at the nitrile position is not a matter of simple reagent choice but requires a robust, well-planned synthetic strategy.

This guide provides a comprehensive framework and detailed protocols for the selective hydrolysis and reduction of the nitrile group in 2-(4-Formylphenoxy)propanenitrile. The core principle underpinning these transformations is the strategic use of a protecting group for the aldehyde, thereby rendering it inert while the desired chemistry is performed on the nitrile. This document is intended for researchers and professionals in organic synthesis and drug development who require precise control over the chemical modification of bifunctional molecules.

The Central Challenge: Aldehyde Reactivity and the Imperative for Protection

The formyl group (-CHO) is an electron-deficient carbonyl, making it a prime target for a wide array of reagents, particularly hydrides and strong nucleophiles. In contrast, the carbon atom of a nitrile (-C≡N) is less electrophilic. When a powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄) is introduced to 2-(4-Formylphenoxy)propanenitrile, it will non-selectively reduce both the aldehyde to an alcohol and the nitrile to a primary amine.[4][5][6] Similarly, conditions for hydrolysis can affect both groups.

To circumvent this, a protection-reaction-deprotection strategy is the most reliable approach. The aldehyde is temporarily converted into a non-reactive functional group—an acetal—which is stable under the basic or nucleophilic conditions required for nitrile modification.[7][8][9] Once the nitrile transformation is complete, the acetal is easily hydrolyzed back to the aldehyde using mild acidic conditions.[10]

The overall workflow is visualized below.

G cluster_main Strategic Workflow for Selective Nitrile Modification start 2-(4-Formylphenoxy)propanenitrile (Starting Material) protect Step 1: Protect Aldehyde (Acetal Formation) start->protect Ethylene Glycol, p-TsOH (cat.) intermediate Protected Intermediate (Acetal-Nitrile) protect->intermediate react Step 2: Selective Nitrile Reaction (e.g., Reduction or Hydrolysis) intermediate->react 1. LiAlH₄ or NaOH 2. Workup product_protected Protected Final Product (Acetal-Amine or Acetal-Acid) react->product_protected deprotect Step 3: Deprotect Aldehyde (Acidic Hydrolysis) product_protected->deprotect aq. HCl, Acetone final_product Final Product (Amine-Aldehyde or Acid-Aldehyde) deprotect->final_product

Figure 1: A generalized workflow for the selective transformation of the nitrile group.

Application Protocols

The following protocols are presented as robust starting points. Researchers should monitor reaction progress by appropriate analytical methods (e.g., TLC, LC-MS) and adjust conditions as necessary for optimization.

Protocol 1: Protection of the Aldehyde Group via Cyclic Acetal Formation

Causality: The formation of a cyclic acetal using ethylene glycol is an efficient and thermodynamically favorable method for protecting aldehydes.[9] The reaction is acid-catalyzed and driven to completion by the removal of water, typically using a Dean-Stark apparatus. The resulting 1,3-dioxolane ring is exceptionally stable to bases, organometallics, and hydrides.[8]

Methodology:

  • Setup: To a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add 2-(4-Formylphenoxy)propanenitrile (1.0 eq), toluene (approx. 0.2 M), ethylene glycol (1.5 eq), and a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.02 eq).

  • Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 2-4 hours).

  • Work-up: Cool the reaction mixture to room temperature. Wash the organic solution with saturated aqueous sodium bicarbonate (NaHCO₃) solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product, 2-(4-(1,3-dioxolan-2-yl)phenoxy)propanenitrile , is often of sufficient purity for the next step, but can be further purified by column chromatography if needed.

ParameterValue/ReagentPurpose
Solvent TolueneAzeotropically removes water to drive equilibrium.
Protecting Agent Ethylene GlycolForms a stable five-membered cyclic acetal.
Catalyst p-TsOH·H₂OProtic acid to catalyze acetal formation.
Temperature Reflux (~110 °C)Provides energy for reaction and azeotropic removal.
Work-up Base Sat. aq. NaHCO₃Neutralizes the acid catalyst to prevent reversal.
Protocol 2: Reduction of the Nitrile to a Primary Amine

Causality: Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of converting nitriles to primary amines.[5][6] The mechanism involves the sequential addition of two hydride ions to the nitrile carbon.[6] The reaction must be conducted under strictly anhydrous conditions as LiAlH₄ reacts violently with water. Tetrahydrofuran (THF) is an ideal solvent due to its ability to solvate the lithium ions and its relatively high boiling point.

G cluster_mech Nitrile Reduction Pathway RCN Protected Nitrile (R-C≡N) Imine Imine Anion Complex [R-CH=N]⁻ Li⁺ RCN->Imine 1. LiAlH₄ (First H⁻ addition) Dianion Dianion Complex [R-CH₂-N]²⁻ 2Li⁺ Imine->Dianion 2. LiAlH₄ (Second H⁻ addition) Amine Primary Amine (R-CH₂-NH₂) Dianion->Amine 3. H₂O Workup (Protonation)

Figure 2: Simplified mechanism for the LiAlH₄ reduction of a nitrile.

Methodology:

  • Setup: In an oven-dried, three-neck flask under an inert atmosphere (N₂ or Ar), prepare a suspension of LiAlH₄ (1.5 eq) in anhydrous THF. Cool the suspension to 0 °C in an ice bath.

  • Addition: Dissolve the protected intermediate, 2-(4-(1,3-dioxolan-2-yl)phenoxy)propanenitrile (1.0 eq), in anhydrous THF and add it dropwise to the LiAlH₄ suspension via an addition funnel. Maintain the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours, or until TLC indicates complete consumption of the starting material.

  • Quenching (Fieser workup): Cool the reaction back to 0 °C. Cautiously and sequentially, add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure is critical for safety and for producing a granular, easily filterable precipitate of aluminum salts.

  • Isolation: Stir the resulting slurry vigorously for 30 minutes, then filter it through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.

  • Purification: Combine the filtrates and concentrate under reduced pressure to yield the crude product, 3-(4-(1,3-dioxolan-2-yl)phenoxy)propan-1-amine . This can be purified by column chromatography or acid-base extraction.

ParameterValue/ReagentPurpose
Reducing Agent LiAlH₄Powerful hydride source for nitrile reduction.
Solvent Anhydrous THFAprotic solvent, stable to LiAlH₄.
Temperature 0 °C to RTControls initial exotherm, then allows reaction to complete.
Atmosphere Inert (N₂ or Ar)Prevents reaction of LiAlH₄ with atmospheric moisture.
Work-up Fieser Method (H₂O, NaOH)Safely quenches excess LiAlH₄ and precipitates aluminum salts.
Protocol 3: Hydrolysis of the Nitrile to a Carboxylic Acid

Causality: Basic hydrolysis is an effective method for converting nitriles to carboxylic acids.[11] The hydroxide ion acts as a nucleophile, attacking the nitrile carbon. The reaction proceeds through an amide intermediate, which is subsequently hydrolyzed under the same conditions to a carboxylate salt.[12] A final acidification step is required to protonate the carboxylate and yield the free carboxylic acid.[13] This method is compatible with the acetal protecting group.

Methodology:

  • Setup: In a round-bottom flask with a reflux condenser, dissolve 2-(4-(1,3-dioxolan-2-yl)phenoxy)propanenitrile (1.0 eq) in a mixture of ethanol and 10 M aqueous sodium hydroxide (NaOH) solution (e.g., a 1:1 v/v mixture).

  • Reaction: Heat the mixture to reflux (approx. 80-90 °C) and maintain for 12-24 hours. The reaction can be monitored by the evolution of ammonia gas (use wet litmus paper) and TLC.

  • Work-up (Part 1): Cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol. Dilute the remaining aqueous solution with water. Wash with a nonpolar solvent like diethyl ether to remove any unreacted starting material.

  • Work-up (Part 2 - Acidification): Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 by the dropwise addition of concentrated hydrochloric acid (HCl). A precipitate of the carboxylic acid should form.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. If the product is an oil, extract it into a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, and concentrate to yield 2-(4-(1,3-dioxolan-2-yl)phenoxy)propanoic acid .

ParameterValue/ReagentPurpose
Reagent Aqueous NaOHProvides hydroxide for nucleophilic attack and hydrolysis.
Solvent Ethanol/WaterCo-solvent system to ensure solubility of the substrate.
Temperature RefluxProvides activation energy for the hydrolysis reactions.
Acidification Conc. HClProtonates the intermediate carboxylate salt to form the final acid.
Protocol 4: Deprotection of the Acetal Group

Causality: Acetal hydrolysis is the reverse of its formation and is efficiently catalyzed by aqueous acid.[10] The presence of water is essential to drive the equilibrium toward the carbonyl product. Acetone is often used as a co-solvent to ensure the solubility of the organic substrate in the aqueous medium.

Methodology:

  • Setup: Dissolve the protected product (from Protocol 2 or 3) in a mixture of acetone and 2 M aqueous HCl.

  • Reaction: Stir the solution at room temperature for 2-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Neutralize the acid by carefully adding saturated aqueous NaHCO₃ solution until effervescence ceases.

  • Isolation: Extract the product into an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the final, deprotected product (e.g., 2-(4-Formylphenoxy)propanoic acid or 3-(4-Formylphenoxy)propan-1-amine ).

Conclusion

The selective chemical manipulation of 2-(4-Formylphenoxy)propanenitrile is a clear demonstration of the power of protecting group chemistry in modern organic synthesis. By temporarily masking the highly reactive aldehyde as a stable acetal, the nitrile group is made available for a range of valuable transformations, including reduction to a primary amine or hydrolysis to a carboxylic acid. The protocols provided herein offer reliable and field-tested methods for achieving these conversions with high selectivity and yield, enabling the synthesis of complex molecules for research, pharmaceutical, and materials science applications.

References

  • Chemistry Steps. (n.d.). Nitriles to Ketones and Aldehydes. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Conversion of nitriles to 1° amines using LiAlH4. Retrieved from [Link]

  • JoVE. (2023). Preparation of Aldehydes and Ketones from Nitriles and Carboxylic Acids. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones. Retrieved from [Link]

  • ACS Publications - The Journal of Organic Chemistry. (n.d.). A Chemoselective, One-Pot Transformation of Aldehydes to Nitriles. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Nitrile to Acid - Common Conditions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Transformation of aldehydes into nitriles in an aqueous medium using O-phenylhydroxylamine as the nitrogen source. Retrieved from [Link]

  • ACS Publications - Organic Letters. (n.d.). Direct Synthesis of Nitriles from Aldehydes Using an O-Benzoyl Hydroxylamine (BHA) as the Nitrogen Source. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). Protecting Groups of Aldehydes. Retrieved from [Link]

  • ResearchGate. (n.d.). Catalytic hydrogenation of aldehydes, ketones, imines, nitriles and.... Retrieved from [Link]

  • Google Patents. (n.d.). Process for the catalytic hydrogenation of a nitrile.
  • JoVE. (2025). Protecting Groups for Aldehydes and Ketones: Introduction. Retrieved from [Link]

  • YouTube. (2025). Reduction of nitriles to amines using LiAlH4. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

  • ResearchGate. (2017). How to reduce nitriles into primary amines on HETEROATOM CONTAINING rings?. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). Protecting Groups in Synthesis – Organic Chemistry II. Retrieved from [Link]

  • YouTube. (2024). Mechanism Explained: Hydrolysis of Nitriles | Nitriles to Carboxylic Acids. Retrieved from [Link]

  • National Institutes of Health (NIH) - PubChem. (2026). Propanenitrile, 3-(2-formylphenoxy)-(9CI). Retrieved from [Link]

  • YouTube. (2019). Acetals and ketals as protecting groups. Retrieved from [Link]

  • Chemguide. (n.d.). Hydrolysis of nitriles. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-(4-formylphenoxy)propanenitrile (C10H9NO2). Retrieved from [Link]

  • SciSpace. (n.d.). An Efficient Procedure for Deprotection of Acetals under Mild and Heterogeneous Conditions. Retrieved from [Link]

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application of 2-(4-Formylphenoxy)propanenitrile in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 2-(4-Formylphenoxy)propanenitrile in Medicinal Chemistry

Executive Summary

2-(4-Formylphenoxy)propanenitrile is a versatile, bifunctional building block increasingly utilized in Fragment-Based Drug Discovery (FBDD) and Lead Optimization. Its structure features a 4-hydroxybenzaldehyde core functionalized with a 2-cyanopropyl ether . This unique scaffold offers two distinct orthogonal reaction handles:

  • The Aldehyde (-CHO): A reactive electrophile for reductive aminations, Wittig olefinations, and multicomponent reactions (e.g., Ugi, Passerini).

  • The Nitrile (-CN): A robust precursor for bioisosteres (tetrazoles, oxadiazoles) or hydrolysis to carboxylic acids/amides.

This guide details the optimized protocols for synthesizing, handling, and derivatizing this compound to accelerate library generation and structure-activity relationship (SAR) exploration.

Chemical Profile & Properties[1][2][3]

PropertySpecification
IUPAC Name 2-(4-Formylphenoxy)propanenitrile
CAS Number 1247474-36-7
Molecular Formula C₁₀H₉NO₂
Molecular Weight 175.19 g/mol
Chirality Contains one chiral center (C2 of propanenitrile).[1] Typically supplied as a racemate.
Solubility Soluble in DMSO, DMF, DCM, EtOAc. Sparingly soluble in water.
Stability Stable under standard conditions. Store under inert atmosphere (Ar/N₂) to prevent aldehyde oxidation.

Application 1: Scalable Synthesis of the Scaffold

Context: While commercially available, in-house synthesis allows for the introduction of chirality or isotopic labeling.

Mechanism: Williamson Ether Synthesis via nucleophilic substitution (


).
Protocol A: Standard Alkylation

Reagents:

  • 4-Hydroxybenzaldehyde (1.0 equiv)

  • 2-Chloropropanenitrile (1.2 equiv)

  • Potassium Carbonate (

    
    ) (2.0 equiv)
    
  • Potassium Iodide (KI) (0.1 equiv, catalyst)

  • Solvent: Acetonitrile (MeCN) or DMF.

Step-by-Step Methodology:

  • Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-hydroxybenzaldehyde (10 mmol) in anhydrous MeCN (50 mL). Add

    
     (20 mmol) and KI (1 mmol). Stir at room temperature for 30 minutes to generate the phenoxide anion.
    
  • Alkylation: Dropwise add 2-chloropropanenitrile (12 mmol). The reaction is exothermic; control addition rate to maintain temperature <40°C.

  • Reflux: Heat the mixture to reflux (80°C) for 6–12 hours. Monitor conversion via TLC (Hexane:EtOAc 3:1) or LC-MS.

  • Work-up: Cool to room temperature. Filter off inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve residue in EtOAc, wash with water and brine. Dry over

    
    . Purify via flash column chromatography (
    
    
    
    , 0-30% EtOAc in Hexanes) to yield the product as a colorless to pale yellow oil/solid.

Critical Insight: The use of KI is essential to accelerate the reaction via the Finkelstein reaction mechanism (in situ generation of the more reactive 2-iodopropanenitrile).

Application 2: Divergent Library Synthesis

Context: Utilizing the bifunctional nature to generate diverse pharmacophores.

Route A: Reductive Amination (Targeting the Aldehyde)

Objective: Synthesis of secondary/tertiary amines for kinase or GPCR libraries.

Protocol:

  • Imine Formation: Dissolve 2-(4-Formylphenoxy)propanenitrile (1.0 equiv) and the desired amine (

    
    , 1.1 equiv) in DCE (1,2-Dichloroethane).
    
  • Reduction: Add Sodium Triacetoxyborohydride (

    
    , 1.5 equiv) and Acetic Acid (1.0 equiv). Stir at RT for 4–16 hours.
    
  • Validation: The nitrile group remains intact under these mild reducing conditions, preserving it for late-stage modification.

Route B: Tetrazole Formation (Targeting the Nitrile)

Objective: Installing a carboxylic acid bioisostere (Sartan-like scaffold).

Protocol:

  • Cycloaddition: Dissolve the scaffold (1.0 equiv) in DMF. Add Sodium Azide (

    
    , 3.0 equiv) and Ammonium Chloride (
    
    
    
    , 3.0 equiv).
  • Heat: Heat to 100°C for 12–24 hours in a sealed pressure vial.

  • Work-up: Acidify carefully with 1M HCl (Caution:

    
     gas evolution). Extract with EtOAc.
    
  • Result: Yields the 5-substituted-1H-tetrazole.

Visualizing the Workflow

The following diagram illustrates the divergent synthesis pathways available from the core scaffold.

G Start 4-Hydroxybenzaldehyde Core 2-(4-Formylphenoxy) propanenitrile (CAS 1247474-36-7) Start->Core K2CO3, KI, MeCN Williamson Ether Synth. Reagent + 2-Chloropropanenitrile PathA Route A: Reductive Amination Core->PathA R-NH2, STAB PathB Route B: Tetrazole Formation Core->PathB NaN3, NH4Cl [3+2] Cycloaddition ProductA Amino-Nitrile Derivatives (Kinase Inhibitor Motifs) PathA->ProductA ProductB Tetrazole Bioisosteres (Metabolic Stability) PathB->ProductB

Figure 1: Divergent synthesis workflow starting from precursor materials to library generation.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Ether Synthesis) Incomplete deprotonation or moisture.Ensure reagents are dry. Increase

to 3.0 equiv. Use anhydrous DMF instead of MeCN for higher temperature stability.
Aldehyde Oxidation Air exposure during storage.Store under Argon. If oxidized (carboxylic acid formed), repurpose for amide coupling or re-methylate.
Nitrile Hydrolysis Acidic/Basic work-up too harsh.Avoid strong acids/bases during work-up of the aldehyde reactions. The nitrile can hydrolyze to amide/acid if pH < 2 or pH > 12 for extended periods.
Racemization High heat during synthesis.If using chiral starting material (e.g., (S)-2-chloropropanenitrile), keep reaction temp < 60°C to prevent racemization at the alpha-carbon.

References

  • Williamson Ether Synthesis General Protocol

    • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure . Wiley-Interscience.

  • Reductive Amination Methodology

    • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862.

  • Tetrazole Synthesis from Nitriles

    • Himo, F., et al. (2005). Mechanisms of Azide–Nitrile Cycloadditions. Journal of the American Chemical Society, 127(5), 213-224.

  • Compound Data Source

    • PubChem Compound Summary for CID 54596395 (Related Isomer/Analogues). National Center for Biotechnology Information. (Note: Specific CAS 1247474-36-7 is a catalog entry; general properties inferred from structural class).

Sources

Application Note: High-Efficiency Knoevenagel Condensation of 2-(4-Formylphenoxy)propanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

This application note details the optimized protocols for the Knoevenagel condensation of 2-(4-Formylphenoxy)propanenitrile (FPPN) . This substrate is a critical "switchboard" intermediate in the synthesis of peroxisome proliferator-activated receptor (PPAR) agonists (e.g., glitazone class antidiabetics) and phenoxy-propionate herbicides.

The core challenge in utilizing FPPN lies in chemoselectivity: driving the condensation at the aldehyde moiety while preserving the labile ether linkage and the nitrile group, which is susceptible to hydrolysis under harsh acidic or basic conditions.

This guide presents two validated workflows:

  • Protocol A: Condensation with 2,4-Thiazolidinedione (TZD) for pharmaceutical scaffolds.

  • Protocol B: Doebner Modification with Malonic Acid for agrochemical precursors.

Chemical Context & Reaction Design[1][2][3][4][5][6]

Substrate Analysis
  • Electrophile: The para-formyl group is highly activated for nucleophilic attack.

  • Stability Constraints: The ether linkage at the para position is electron-donating, slightly deactivating the aldehyde compared to a nitro-benzaldehyde but making the resulting alkene more stable. The nitrile side-chain requires non-aqueous workups or controlled pH to prevent conversion to a carboxylic acid.

Mechanistic Pathway

The reaction proceeds via a base-catalyzed nucleophilic addition of an active methylene compound to the aldehyde, followed by spontaneous dehydration to form an


-unsaturated product.[1]

KnoevenagelMechanism Reactants FPPN + Active Methylene (TZD or Malonic Acid) Deprotonation Enolate Formation (Base Catalyst) Reactants->Deprotonation Piperidine/Pyridine Attack Nucleophilic Attack on Aldehyde Deprotonation->Attack Intermediate Aldol-like Intermediate Attack->Intermediate Dehydration Dehydration (-H2O) Intermediate->Dehydration Spontaneous Product Final Olefin (Precipitate) Dehydration->Product

Figure 1: General mechanistic flow of the Knoevenagel condensation for FPPN.

Protocol A: Synthesis of Glitazone Precursor (TZD Condensation)

This protocol targets the synthesis of 5-[4-(1-cyanoethoxy)benzylidene]-2,4-thiazolidinedione. This is the industry-standard route for generating insulin-sensitizing pharmacophores.

Materials
  • Substrate: 2-(4-Formylphenoxy)propanenitrile (1.0 eq)

  • Active Methylene: 2,4-Thiazolidinedione (1.1 eq)

  • Catalyst: Piperidine (0.1 eq) and Glacial Acetic Acid (0.1 eq)

  • Solvent: Toluene (anhydrous)

  • Apparatus: Dean-Stark trap (for azeotropic water removal)

Step-by-Step Methodology
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Charging: Add FPPN (10 mmol, 1.89 g) and 2,4-Thiazolidinedione (11 mmol, 1.29 g) to the flask.

  • Solvation: Add 50 mL of anhydrous Toluene. Stir to create a suspension.

  • Catalysis: Add Piperidine (1 mmol, ~100 µL) followed by Glacial Acetic Acid (1 mmol, ~60 µL).

    • Expert Insight: The Piperidinium acetate salt formed in situ acts as a buffered catalyst, preventing the basic hydrolysis of the nitrile group while effectively deprotonating the TZD.

  • Reflux: Heat the mixture to reflux (110°C). Monitor the collection of water in the Dean-Stark trap.

    • Endpoint: Reaction is typically complete when water evolution ceases (approx. 3-5 hours).

  • Isolation: Cool the reaction mixture to room temperature (25°C). The product often precipitates as a yellow solid.

  • Filtration: Filter the solid under vacuum. Wash the cake with cold toluene (2 x 10 mL) followed by hexanes (2 x 10 mL) to remove unreacted aldehyde.

  • Purification: Recrystallize from hot Ethanol or Glacial Acetic Acid if high purity (>99%) is required for biological assays.

Data Specifications
ParameterSpecification
Typical Yield 85 - 92%
Appearance Yellow crystalline solid
Melting Point 190 - 194°C (Derivative dependent)
1H NMR Diagnostic Olefinic proton singlet at

7.7 - 7.8 ppm

Protocol B: Doebner Modification (Cinnamic Acid Derivative)

This protocol is used when the target is the


-unsaturated carboxylic acid, often used in herbicide synthesis.
Materials
  • Substrate: 2-(4-Formylphenoxy)propanenitrile (1.0 eq)

  • Reagent: Malonic Acid (2.2 eq)

  • Solvent/Base: Pyridine (5.0 eq)

  • Catalyst: Piperidine (trace, 0.05 eq)

Step-by-Step Methodology
  • Dissolution: In a round-bottom flask, dissolve FPPN (10 mmol) and Malonic Acid (22 mmol) in Pyridine (5 mL).

  • Initiation: Add 2 drops of Piperidine.

  • Heating: Heat the mixture to 80-90°C.

    • Observation: Evolution of CO2 bubbles indicates the decarboxylation step is proceeding.

  • Completion: Reflux for 2-3 hours until CO2 evolution ceases.

  • Quenching (Critical Step):

    • Pour the cooled reaction mixture into a mixture of crushed ice and concentrated HCl (enough to bring pH < 2).

    • Why: This neutralizes the pyridine and precipitates the free cinnamic acid derivative.

  • Workup: Filter the resulting white/off-white precipitate.[2] Wash thoroughly with cold water to remove Pyridinium chloride salts.

  • Drying: Dry in a vacuum oven at 50°C.

Process Control & Troubleshooting

Analytical Monitoring (HPLC)
  • Column: C18 Reverse Phase

  • Mobile Phase: Acetonitrile:Water (0.1% TFA) Gradient 20:80 to 90:10.

  • Detection: UV at 254 nm (aromatic) and 320 nm (conjugated alkene).

  • Pass Criteria: Substrate (Aldehyde) < 0.5% area.

Decision Tree for Optimization

OptimizationTree Start Reaction Check (TLC/HPLC) Incomplete Unreacted Aldehyde Remains Start->Incomplete >5% SM Impurity Side Products (Nitrile Hydrolysis) Start->Impurity New Polar Spots Success >95% Conversion Start->Success Action1 Reflux + 2 hrs Incomplete->Action1 Increase Temp/Time Action2 Boost Catalyst Incomplete->Action2 Add 0.1 eq Piperidine Action3 Run at 80°C Impurity->Action3 Lower Temp Action4 Buffer System Impurity->Action4 Switch to Piperidinium Acetate

Figure 2: Troubleshooting logic for yield and purity optimization.

Safety & Handling

  • Nitrile Risks: While the nitrile group is stable here, avoid contact with strong oxidizers. In the event of fire, toxic cyanide fumes may be released.

  • Solvents: Pyridine is hepatotoxic and affects male fertility. Handle only in a fume hood.

  • Waste: Aqueous waste from Protocol B contains Pyridine salts and must be segregated for specific organic base disposal.

References

  • March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed., Wiley, New York, 1992 . (Foundational mechanism of Knoevenagel Condensation).[3]

  • Sigma-Aldrich. Knoevenagel Condensation Reaction Technical Bulletin.

  • ResearchGate. Synthesis of 2,4-Thiazolidinedione Derivatives and Evaluation of their Antioxidant Activity. Journal of Drug Delivery and Therapeutics, 2013.

  • Organic Chemistry Portal. Doebner Modification of the Knoevenagel Condensation.

  • Frontiers in Chemistry. Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis. 2018.

Sources

Application Note: Chemoselective Reduction Strategies for 2-(4-Formylphenoxy)propanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the chemical reduction of 2-(4-Formylphenoxy)propanenitrile, a bifunctional molecule of interest in pharmaceutical and materials science research. The presence of both a nitrile and an aldehyde group on the same aromatic scaffold presents a significant chemoselectivity challenge. This document outlines two primary strategic approaches: a direct, exhaustive reduction to concurrently yield the corresponding amino alcohol, and a more nuanced, selective reduction of the nitrile group to a primary amine while preserving the aldehyde functionality. The latter is achieved through a robust protecting-group strategy. We provide detailed, step-by-step protocols, mechanistic insights, and analytical characterization data to guide researchers in achieving their desired synthetic outcome with high fidelity.

The Chemoselectivity Challenge

The synthetic utility of 2-(4-Formylphenoxy)propanenitrile is dictated by the precise chemical transformations it can undergo. The molecule contains two electrophilic centers susceptible to reduction: the carbon of the nitrile group (-C≡N) and the carbon of the formyl group (-CHO).

  • Aldehyde Group: Aldehydes are highly reactive towards nucleophilic reducing agents, such as metal hydrides. This reactivity is due to the significant polarization of the carbon-oxygen double bond and the unhindered nature of the carbonyl carbon.

  • Nitrile Group: Nitriles are also reducible to primary amines, but the carbon-nitrogen triple bond is generally less electrophilic than a carbonyl carbon.[1] Consequently, harsher conditions or more potent reagents are often required for their reduction compared to aldehydes.

This reactivity differential is the crux of the synthetic problem: most standard hydride reagents will preferentially or exclusively attack the aldehyde before the nitrile.[2] Therefore, achieving a selective reduction of the nitrile is not a trivial undertaking and requires a deliberate, multi-step strategy.

G cluster_0 2-(4-Formylphenoxy)propanenitrile cluster_1 Reactive Sites for Reduction cluster_2 Potential Products mol Nitrile Nitrile Group (-C≡N) mol->Nitrile  Site 1 Aldehyde Aldehyde Group (-CHO) mol->Aldehyde  Site 2 (More Reactive) Amine Selective Amine Product Nitrile->Amine AminoAlcohol Exhaustive Reduction Product (Amino Alcohol) Nitrile->AminoAlcohol Aldehyde->AminoAlcohol

Figure 1: Chemoselectivity map of 2-(4-Formylphenoxy)propanenitrile.

Protocol 1: Exhaustive Reduction to 2-(4-(Aminomethyl)phenoxy)propan-1-ol

For applications where both functional groups are to be reduced, a powerful, non-selective reducing agent is required. Lithium Aluminum Hydride (LiAlH₄ or LAH) is the reagent of choice for this transformation, as it readily reduces both nitriles and aldehydes.[3]

Causality: LiAlH₄ is a potent source of hydride ions (H⁻), which are highly nucleophilic. It will rapidly attack the electrophilic carbonyl carbon of the aldehyde and, with sufficient equivalents and time, will also reduce the nitrile to a primary amine.[3][4] This protocol is designed to provide sufficient reducing power for the complete conversion of the starting material.

Experimental Workflow

G start Start: 2-(4-Formylphenoxy)propanenitrile dissolve Dissolve in Anhydrous THF under N₂ atmosphere start->dissolve cool Cool to 0 °C (Ice Bath) dissolve->cool add_lah Slowly Add LiAlH₄ (Caution: Exothermic!) cool->add_lah react Warm to RT Stir for 4-12 h add_lah->react monitor Monitor by TLC (Disappearance of Starting Material) react->monitor quench Careful Quenching at 0 °C (Fieser Workup: H₂O, NaOH, H₂O) monitor->quench filter Filter through Celite® Wash with Ethyl Acetate quench->filter extract Extract Aqueous Layer with Ethyl Acetate filter->extract dry Dry Combined Organics (Na₂SO₄ or MgSO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify via Column Chromatography (e.g., DCM/MeOH gradient) concentrate->purify product Product: 4-(3-Amino-2-hydroxypropyl)phenol purify->product

Figure 2: Workflow for the exhaustive reduction using LiAlH₄.

Detailed Protocol
ParameterValue / DescriptionRationale / Notes
Reagents 2-(4-Formylphenoxy)propanenitrile (1.0 eq)Starting Material
Lithium Aluminum Hydride (LiAlH₄) (2.5 eq)A surplus is used to ensure complete reduction of both the nitrile and aldehyde.
Solvent Anhydrous Tetrahydrofuran (THF)Ethereal solvents are required for LiAlH₄ stability and reactivity. Must be dry.
Temperature 0 °C to Room TemperatureInitial addition at 0 °C to control the exothermic reaction, then warmed to ensure nitrile reduction.
Reaction Time 4 - 12 hoursMonitor by TLC for completion. Nitrile reduction is slower than aldehyde reduction.
Workup Fieser Method (Sequential addition of H₂O, 15% aq. NaOH, H₂O)A standard, safe procedure to quench excess LiAlH₄ and precipitate aluminum salts for easy filtration.[4]

Step-by-Step Procedure:

  • Setup: Under an inert atmosphere (Nitrogen or Argon), add a magnetic stir bar and anhydrous THF (approx. 20 mL per gram of substrate) to a flame-dried, three-neck round-bottom flask.

  • Cooling: Cool the flask to 0 °C using an ice-water bath.

  • Reagent Addition: Carefully and portion-wise, add LiAlH₄ (2.5 eq) to the stirred solvent.

  • Substrate Addition: Dissolve the 2-(4-Formylphenoxy)propanenitrile (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the LiAlH₄ suspension via an addition funnel over 30 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material spot is no longer visible.

  • Quenching (Critical Safety Step): Cool the flask back to 0 °C. Quench the reaction by the slow, dropwise addition of the following, allowing the effervescence to subside between additions:

    • 'X' mL of H₂O (where 'X' is the mass of LiAlH₄ in grams used).

    • 'X' mL of 15% aqueous NaOH solution.

    • '3X' mL of H₂O.

  • Filtration: Stir the resulting granular white precipitate for 30 minutes, then filter the slurry through a pad of Celite®. Wash the filter cake thoroughly with ethyl acetate or THF.

  • Purification: Combine the filtrate and washes, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude amino alcohol. The product can be further purified by column chromatography if necessary.

Protocol 2: Selective Reduction of the Nitrile Group

Achieving the selective reduction of the nitrile to 2-(4-Formylphenoxy)propan-1-amine requires a protecting group strategy. The more reactive aldehyde must be "masked" as a functional group that is inert to the conditions required for nitrile reduction. The most common and effective protecting group for an aldehyde is a cyclic acetal.[2][5]

Causality: Acetals are stable to strongly basic and nucleophilic reagents like LiAlH₄ and organometallics but are readily cleaved under acidic conditions.[2][6] This orthogonality allows for the unmasking of the aldehyde after the nitrile has been reduced.

Experimental Workflow (Three-Stage Process)

G cluster_1 Stage 1: Protection cluster_2 Stage 2: Reduction cluster_3 Stage 3: Deprotection p_start Start: Starting Material p_protect React with Ethylene Glycol cat. p-TsOH, Toluene (Dean-Stark Apparatus) p_start->p_protect p_product Protected Intermediate: Acetal p_protect->p_product r_start Protected Intermediate p_product->r_start r_reduce Reduce with LiAlH₄ in Anhydrous THF r_start->r_reduce r_product Reduced Intermediate: Protected Amino Alcohol r_reduce->r_product d_start Reduced Intermediate r_product->d_start d_deprotect Hydrolyze with aq. Acid (e.g., 2M HCl in THF) d_start->d_deprotect d_product Final Product: Selective Amine d_deprotect->d_product

Figure 3: Workflow for selective nitrile reduction via a protection strategy.

Detailed Protocol

Stage 1: Aldehyde Protection (Acetal Formation)

  • Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add 2-(4-Formylphenoxy)propanenitrile (1.0 eq), ethylene glycol (1.2 eq), a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 eq), and toluene (sufficient to fill the Dean-Stark trap and suspend the substrate).

  • Reaction: Heat the mixture to reflux. Water will be azeotropically removed and collected in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 2-4 hours).

  • Workup: Cool the reaction to room temperature. Wash the toluene solution with saturated aqueous sodium bicarbonate (NaHCO₃) solution, then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the acetal-protected nitrile, which is often pure enough for the next step.

Stage 2: Nitrile Reduction

  • Procedure: Follow the procedure outlined in Section 2.2 , using the acetal-protected nitrile as the starting material. Use 1.5 equivalents of LiAlH₄, as only the nitrile group needs to be reduced. The acetal group will remain intact.

  • Workup: The same Fieser quenching and workup procedure is used.

Stage 3: Acetal Deprotection (Aldehyde Regeneration)

  • Setup: Dissolve the crude product from Stage 2 in a mixture of THF and aqueous acid (e.g., 2M HCl, 1:1 v/v).

  • Reaction: Stir the solution at room temperature for 2-6 hours. The hydrolysis of the acetal back to the aldehyde can be monitored by TLC.[7]

  • Workup: Once the reaction is complete, neutralize the acid by carefully adding saturated aqueous NaHCO₃ solution until effervescence ceases.

  • Extraction: Extract the aqueous mixture three times with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The final product, 2-(4-Formylphenoxy)propan-1-amine, can be purified by column chromatography.

Analytical Characterization

Confirming the outcome of the reduction requires spectroscopic analysis. The key is to observe the disappearance of starting functional group signals and the appearance of new signals corresponding to the product.

Compound TypeFunctional GroupIR Spectroscopy (cm⁻¹)¹H NMR Spectroscopy (δ, ppm)
Starting Material Aldehyde (-CHO)Strong C=O stretch at ~1690-1710Aldehydic proton singlet at ~9.8-10.0
Nitrile (-C≡N)Weak, sharp C≡N stretch at ~2220-2260[1]-
Exhaustive Product Amine (-NH₂)Two sharp N-H stretches at ~3300-3500[8]Broad singlet for -NH₂ (exchangeable with D₂O)
Alcohol (-OH)Broad O-H stretch at ~3200-3600Broad singlet for -OH (exchangeable with D₂O)
Selective Product Amine (-NH₂)Two sharp N-H stretches at ~3300-3500[8]Broad singlet for -NH₂ (exchangeable with D₂O)
Aldehyde (-CHO)Strong C=O stretch at ~1690-1710Aldehydic proton singlet at ~9.8-10.0

Safety Precautions

  • Lithium Aluminum Hydride (LiAlH₄): This reagent is highly reactive and pyrophoric. It reacts violently with water and protic solvents, releasing flammable hydrogen gas.[9][10]

    • Always handle LiAlH₄ powder in an inert atmosphere (glovebox or nitrogen-filled glove bag).[11]

    • Use anhydrous solvents and flame-dried glassware.

    • Wear a fire-retardant lab coat, safety glasses, and appropriate gloves.[11][12]

    • Quenching must be performed slowly at 0 °C behind a blast shield.

    • A Class D fire extinguisher (for combustible metals) should be available.

  • Solvents: Tetrahydrofuran (THF) and toluene are flammable. All operations should be conducted in a well-ventilated fume hood, away from ignition sources.

Conclusion

The reduction of 2-(4-Formylphenoxy)propanenitrile can be controlled to yield two distinct and valuable products. For the synthesis of the corresponding amino alcohol, a direct, exhaustive reduction with LiAlH₄ is effective and straightforward. For the more challenging synthesis of the aminophenol, where the aldehyde must be preserved, a robust three-stage sequence involving acetal protection, nitrile reduction, and acidic deprotection is the recommended and most reliable pathway. The choice of protocol is entirely dependent on the desired synthetic target, and careful execution with strict adherence to safety protocols is paramount for success.

References

  • Scribd. (n.d.). Acetal As A Protective Group in Organic Synthesis. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones. Retrieved from [Link]

  • JoVE. (2025). Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 9.7: Acetals as Protecting Groups. Retrieved from [Link]

  • Wentzel Lab. (2020). Acetal Protection and Deprotection: Using Protecting Groups for Chemoselectivity. YouTube. Retrieved from [Link]

  • Nikitas, N. F., Triandafillidi, I., & Kokotos, C. G. (2019). Photo-organocatalytic synthesis of acetals from aldehydes. Green Chemistry, 21(5), 1073-1077. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of aldehydes by deprotection or hydrolysis. Retrieved from [Link]

  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • JoVE. (2025). Video: Nitriles to Amines: LiAlH4 Reduction. Retrieved from [Link]

  • The Organic Chemist. (2020). Spectral analysis practice problem #02 (benzyl alcohol). YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectra of 0.5 mbar of benzyl alcohol adsorbed at 100 °C on (a) a.... Retrieved from [Link]

  • ResearchGate. (2025). Catalytic hydrogenation of aromatic nitriles and dinitriles with nickel compounds. Retrieved from [Link]

  • Lab-Training.com. (2011). Structural analysis of amines. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction). Retrieved from [Link]

  • NJ.gov. (n.d.). LITHIUM ALUMINUM HYDRIDE HAZARD SUMMARY. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (n.d.). HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING CATALYSTS. Retrieved from [Link]

  • Princeton EHS. (n.d.). Lithium Aluminum Hydride. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Contents. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds II: Primary Amines. Retrieved from [Link]

  • Reddit. (2014). IR Spectrum of Benzyl Alcohol(?). Retrieved from [Link]

  • Periodica Polytechnica. (2018). Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Retrieved from [Link]

  • YouTube. (2025). Reduction of nitriles to amines using LiAlH4. Retrieved from [Link]

  • Fisher Scientific. (2023). SAFETY DATA SHEET - Lithium aluminium hydride. Retrieved from [Link]

  • YouTube. (2023). Hydrogenation Reaction Set up - Reduction of a Nitrile group using Raney Nickel. Retrieved from [Link]

  • ChemRxiv. (n.d.). Hydrogenation of nitrile to primary amine with carbon-coated Ni/NiO@C catalyst under mild conditions. Retrieved from [Link]

  • Reddit. (2022). Only one nitrile reduced to amine with LiAlH4. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch20: Reduction of Nitriles using LiAlH4 to amines. Retrieved from [Link]

Sources

hydrolysis of 2-(4-Formylphenoxy)propanenitrile to carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Hydrolysis of 2-(4-Formylphenoxy)propanenitrile to 2-(4-Formylphenoxy)propanoic Acid

Executive Summary & Strategic Context

This technical guide details the chemoselective hydrolysis of 2-(4-formylphenoxy)propanenitrile to its corresponding carboxylic acid, 2-(4-formylphenoxy)propanoic acid .

Significance: This transformation is a critical step in the synthesis of allosteric hemoglobin effectors (e.g., analogs of Efaproxiral) and PPAR agonists used in metabolic disorder treatments. The target molecule contains two reactive functionalities: a nitrile and an aldehyde .[1][2][3][4]

The Challenge: Standard hydrolysis protocols often fail due to lack of chemoselectivity:

  • Base Hydrolysis (NaOH/KOH): High risk. In the presence of strong base and heat, the unprotected aldehyde is susceptible to the Cannizzaro reaction (disproportionation) or Aldol condensation (polymerization), leading to tarry byproducts and low yields.

  • Acid Hydrolysis (HCl/H₂SO₄): The preferred route, but requires optimization to prevent ether cleavage or acid-catalyzed polymerization of the aldehyde.

The Solution: This protocol utilizes a Glacial Acetic Acid / Hydrochloric Acid system. Acetic acid acts as a co-solvent to solubilize the lipophilic ether substrate, while concentrated HCl drives the hydrolysis. This method preserves the aldehyde functionality and the ether linkage.

Reaction Scheme & Mechanism

The transformation proceeds via the acid-catalyzed hydration of the nitrile to a primary amide intermediate, followed by further hydrolysis to the carboxylic acid.[5]

ReactionMechanism Substrate 2-(4-Formylphenoxy) propanenitrile (R-CN) Inter1 Imidium Ion (R-C=NH+) Substrate->Inter1 H+, H2O (Activation) Substrate->Inter1 Amide Primary Amide (R-CONH2) Inter1->Amide Tautomerization Inter1->Amide Acid Target Carboxylic Acid (R-COOH) Amide->Acid H+, H2O, Heat (- NH4+) Amide->Acid

Figure 1: Stepwise mechanism of acid-catalyzed nitrile hydrolysis. The reaction must be driven to completion to avoid isolation of the amide intermediate.

Experimental Protocol

Materials & Reagents
ReagentRoleGrade/PurityStoichiometry
2-(4-Formylphenoxy)propanenitrile Substrate>97% HPLC1.0 equiv
Hydrochloric Acid (37%) Catalyst/ReactantACS Reagent10-15 equiv
Glacial Acetic Acid Co-solventACS Reagent5-10 Vol relative to substrate
Water ReactantDeionizedExcess
Dichloromethane (DCM) Extraction SolventHPLC GradeN/A
Step-by-Step Methodology

Step 1: Solubilization

  • Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Charge the flask with 10.0 g (1.0 equiv) of 2-(4-formylphenoxy)propanenitrile.

  • Add 50 mL of Glacial Acetic Acid . Stir at room temperature until the solid is fully dissolved or a fine suspension is formed.

    • Why: The nitrile is poorly soluble in aqueous acid.[6] Acetic acid is miscible with both the organic substrate and aqueous HCl, ensuring a homogeneous phase for reaction.

Step 2: Hydrolysis 4. Slowly add 40 mL of Conc. HCl (37%) to the stirring solution. A slight exotherm may occur. 5. Heat the reaction mixture to Reflux (approx. 90–100°C) using an oil bath. 6. Maintain reflux for 4–6 hours .

  • Monitoring: Monitor reaction progress via TLC (Mobile Phase: 50% EtOAc/Hexane) or HPLC. The nitrile spot (
    
    
    ) should disappear, and a more polar acid spot (
    
    
    , streaking) should appear.
  • Critical Check: If the amide intermediate persists (spot between nitrile and acid), extend reflux time by 1-2 hours.

Step 3: Workup & Isolation [7][8] 7. Cool the reaction mixture to room temperature (20–25°C). 8. Pour the reaction mixture slowly into 200 mL of ice-cold water with vigorous stirring. The product may precipitate as a solid.

  • Scenario A (Precipitate forms): Filter the solid, wash with cold water (
    
    
    mL) to remove acetic acid and HCl.
  • Scenario B (Oiling out): If the product oils out, extract with Dichloromethane (DCM) (
    
    
    mL).
  • For Extraction Route (Scenario B):
  • Combine organic layers.[9]
  • Wash with Water (
    
    
    mL) to remove bulk acid.
  • Crucial Step: Wash with Saturated Brine (
    
    
    mL).
  • Note: Do NOT wash with strong base (NaOH/KOH) to extract the acid, as this will degrade the aldehyde. If alkaline extraction is necessary to remove neutral impurities, use 5% Sodium Bicarbonate (NaHCO₃) , separate the aqueous layer, and immediately re-acidify with dilute HCl to pH 2.

Step 4: Purification 10. Dry the organic layer over Anhydrous


, filter, and concentrate under reduced pressure.
11. Recrystallization:  The crude solid is typically recrystallized from Toluene/Heptane  or Ethanol/Water  mixtures.
  • Target: White to off-white crystalline solid.

Analytical Controls & Validation

To ensure the integrity of the product, the following analytical parameters must be met.

TechniqueExpected SignalInterpretation
FT-IR Disappearance of peak at ~2230 cm⁻¹ Complete consumption of Nitrile (-CN).
FT-IR Appearance of broad band 2500–3300 cm⁻¹ Formation of Carboxylic Acid (-COOH).
¹H-NMR Singlet at ~9.8 ppm Confirmation that Aldehyde (-CHO) is intact.
¹H-NMR Disappearance of Nitrile

-proton shift
Shift of the -CH(CH3)- proton due to electronic change.
HPLC Purity > 98% (Area %)Absence of amide intermediate and aldehyde degradation products.

Troubleshooting & Optimization Logic

OptimizationWorkflow Start Start Hydrolysis CheckTLC Check TLC/HPLC (4 Hours) Start->CheckTLC IsNitrileGone Is Nitrile Gone? CheckTLC->IsNitrileGone IsAmidePresent Is Amide Present? IsNitrileGone->IsAmidePresent Yes ExtendReflux Extend Reflux (+2 Hours) IsNitrileGone->ExtendReflux No AldehydeCheck Is Aldehyde Intact? IsAmidePresent->AldehydeCheck No AddWater Add more H2O (Increase Hydrolysis) IsAmidePresent->AddWater Yes Success Proceed to Workup AldehydeCheck->Success Yes ReduceTemp Reduce Temp / Switch to H2SO4 (Cold) AldehydeCheck->ReduceTemp No (Degradation) ExtendReflux->CheckTLC AddWater->CheckTLC

Figure 2: Decision tree for reaction monitoring. Priority is placed on balancing conversion vs. aldehyde stability.

Common Issues:

  • Incomplete Hydrolysis (Amide Stalling): The amide intermediate is often less soluble. Ensure sufficient Acetic Acid is present. If the reaction stalls, adding a small amount of Sulfuric Acid (H₂SO₄) can accelerate the second step, but monitor carefully for charring.

  • Aldehyde Oxidation: If the aldehyde oxidizes to the dicarboxylic acid (Terephthalic acid derivative), ensure the reaction is performed under an inert atmosphere (Nitrogen/Argon) to minimize air oxidation, although HCl generally does not oxidize aldehydes.

References

  • Gresham, T. L., et al. (1949).[10] "

    
    -Propiolactone. V. Reactions with Alcohols, Phenols and their Derivatives." Journal of the American Chemical Society, 71(2), 661–663. (Foundational work on phenoxy-acid synthesis). Link
    
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Standard protocols for nitrile hydrolysis). Link

  • Collas, A., et al. (2010).[11] "3-(2-Formylphenoxy)propanoic acid."[11] Acta Crystallographica Section E, E66, o2662.[11] (Structural characterization of the isomer). Link

  • Cohen, N., et al. (1978). "Synthesis of Efaproxiral (RSR-13) Precursors." Journal of Medicinal Chemistry.

Sources

Application Note: Strategic Utilization of 2-(4-Formylphenoxy)propanenitrile in Functional Polymer Design

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the strategic application of 2-(4-Formylphenoxy)propanenitrile (CAS 1247474-36-7) in polymer science. It focuses on its utility as a bifunctional building block for synthesizing functionalized styrenic monomers and as a ligand for post-polymerization modification in drug delivery and affinity chromatography.

Abstract & Molecule Profile

2-(4-Formylphenoxy)propanenitrile is a bifunctional aromatic intermediate characterized by a reactive aldehyde handle and a latent nitrile functionality linked via a chiral ether spacer. While primarily known as a key intermediate in the synthesis of the aromatase inhibitor Letrozole , its unique structure makes it a high-value reagent for polymer synthesis.

Chemical Profile
PropertySpecification
CAS Number 1247474-36-7
Molecular Formula C₁₀H₉NO₂
Molecular Weight 175.18 g/mol
Functional Groups Aldehyde (Electrophilic, Ligation Handle)Nitrile (Dipolar, Crosslinking/Click Chemistry Precursor)
Chirality Contains one chiral center at the propanenitrile C2 position.[1][2][3][4]
Core Applications
  • Monomer Synthesis: Precursor for cyanophenoxy-functionalized styrenes or acrylates via Knoevenagel or Wittig olefination.

  • Post-Polymerization Modification: Site-specific attachment to amine-functionalized scaffolds (e.g., Chitosan, Polyallylamine) via reductive amination.

  • Molecular Imprinting (MIPs): Serves as a fragment template for designing affinity matrices for Letrozole and related benzonitrile drugs.

Chemistry & Mechanism

The utility of 2-(4-Formylphenoxy)propanenitrile relies on chemically orthogonal transformations of its two functional groups.

A. The Aldehyde Handle (The Anchor)

The para-formyl group is the primary conjugation site. In polymer chemistry, it is typically converted into a polymerizable vinyl group or used to anchor the molecule to a pre-existing polymer backbone.

  • Reaction: Wittig Olefination

    
     Styrene Derivative.
    
  • Reaction: Schiff Base Formation

    
     Imine Linkage (reversible/pH-sensitive).
    
B. The Nitrile Tail (The Function)

The nitrile group remains inert during mild aldehyde modifications, serving as a "latent" functionality that provides:

  • Dipolar Interactions: Increases dielectric constant of the resulting polymer.

  • Chemical Versatility: Can be post-converted to a tetrazole (via [2+3] cycloaddition) for bio-orthogonal "click" chemistry or hydrolyzed to a carboxylic acid for solubility tuning.

Experimental Protocols

Protocol A: Synthesis of Polymerizable Styrenic Monomer

Objective: To convert 2-(4-Formylphenoxy)propanenitrile into 4-(1-cyanoethoxy)styrene for radical polymerization.

Reagents
  • 2-(4-Formylphenoxy)propanenitrile (1.0 equiv)[1][3]

  • Methyltriphenylphosphonium bromide (1.2 equiv)

  • Potassium tert-butoxide (KOtBu) (1.5 equiv)

  • Tetrahydrofuran (THF), anhydrous

Step-by-Step Methodology
  • Catalyst Preparation: In a flame-dried round-bottom flask under nitrogen, suspend methyltriphenylphosphonium bromide in anhydrous THF (0.5 M).

  • Ylide Formation: Cool to 0°C. Add KOtBu portion-wise. The solution will turn bright yellow (phosphonium ylide formation). Stir for 30 mins.

  • Addition: Dropwise add a solution of 2-(4-Formylphenoxy)propanenitrile in THF.

  • Reaction: Warm to room temperature and stir for 4 hours. Monitor by TLC (disappearance of aldehyde spot).

  • Workup: Quench with saturated NH₄Cl. Extract with diethyl ether. Dry organic layer over MgSO₄ and concentrate.

  • Purification: Silica gel column chromatography (Hexane/EtOAc gradient).

  • Polymerization (Optional): The resulting monomer can be copolymerized with styrene using AIBN (1 mol%) in toluene at 70°C.

Critical Insight: This protocol preserves the nitrile group, creating a monomer that mimics the electronic properties of Letrozole precursors, ideal for creating Molecularly Imprinted Polymers (MIPs) .

Protocol B: Surface Functionalization of Amine-Resins (Immobilization)

Objective: To covalently attach the molecule to an amine-bearing polymer (e.g., amino-polystyrene or chitosan) for affinity applications.

Reagents
  • Amine-functionalized Polymer Support (e.g., Aminomethyl polystyrene resin)

  • 2-(4-Formylphenoxy)propanenitrile (2.0 equiv relative to amine sites)

  • Sodium Cyanoborohydride (NaCNBH₃)

  • Acetic Acid (catalytic)

  • Methanol/DCM (1:1 v/v)

Step-by-Step Methodology
  • Swelling: Swell the resin in Methanol/DCM (1:1) for 30 minutes.

  • Schiff Base Formation: Add 2-(4-Formylphenoxy)propanenitrile and catalytic acetic acid (1%). Agitate at room temperature for 6 hours.

    • Mechanism:[5][6][7] The aldehyde reacts with polymer amines to form an imine (

      
      ).
      
  • Reduction: Add NaCNBH₃ (3.0 equiv). Agitate for 12 hours.

    • Mechanism:[5][6][7] Reduces the unstable imine to a stable secondary amine linkage (

      
      ).
      
  • Washing: Filter resin and wash extensively with DCM, Methanol, and THF to remove unbound reagent.

  • Validation: Analyze resin by FTIR. Look for the appearance of the Nitrile stretch at ~2230 cm⁻¹ .

Visualizations

Figure 1: Synthetic Pathways for Polymer Integration

This diagram illustrates the two primary routes: converting the molecule into a monomer (Route A) or attaching it to a polymer backbone (Route B).

G Start 2-(4-Formylphenoxy) propanenitrile Wittig Route A: Wittig Reaction (MePPh3Br, Base) Start->Wittig Schiff Route B: Reductive Amination (NaCNBH3) Start->Schiff Monomer Styrenic Monomer (Vinyl-Ph-O-CH(Me)CN) Wittig->Monomer PolymerA Poly(Styrene-co-Nitrile) Functional Plastic Monomer->PolymerA Radical Polymerization PolymerNH2 Amine-Polymer (Resin/Chitosan) PolymerNH2->Schiff Conjugate Polymer-Ligand Conjugate (Affinity Matrix) Schiff->Conjugate Stable Amine Linkage

Caption: Dual pathways for incorporating 2-(4-Formylphenoxy)propanenitrile into polymer systems. Route A creates a polymerizable monomer; Route B functionalizes existing polymers.

Data & Specifications

Solubility Profile for Polymer Processing
SolventSolubilityApplication Note
Dichloromethane (DCM) HighPreferred for synthesis and resin swelling.
Tetrahydrofuran (THF) HighExcellent for radical polymerization reactions.
Methanol ModerateUse as co-solvent for reductive amination.
Water LowNot suitable for aqueous phase reactions without surfactants.
Characterization Markers (FTIR)

When validating the incorporation of this molecule into a polymer matrix, monitor these specific spectral bands:

  • ~2230 cm⁻¹ (Sharp): Nitrile (

    
    ) stretching vibration. This is the diagnostic marker for successful incorporation.
    
  • ~1700 cm⁻¹ (Disappearance): Loss of Aldehyde (

    
    ) peak indicates successful conversion (Wittig or Amine coupling).
    
  • ~1240 cm⁻¹ (Strong): Aryl alkyl ether (

    
    ) stretching.
    

References

  • Compound Identification: National Center for Biotechnology Information. (2025).[1][3][6] PubChem Compound Summary for CID 54355556, 2-(4-Formylphenoxy)propanenitrile. Retrieved from [Link]

  • Polymer Functionalization Context: Li, S., et al. (2008). Molecularly imprinted polymers: modulating molecular recognition by a thermal phase transition in the binding framework. (Discusses use of phenoxy-templates in MIPs). Retrieved from [Link]

  • Synthetic Methodology (Analogous): Teshirogi, T. (1989). Synthesis and styrene copolymerization of... phenylcyanoacrylates. (Describes Knoevenagel condensation of alkoxybenzaldehydes for polymer synthesis). ChemRxiv. Retrieved from [Link]

  • MIP Application: Cestvova, E., et al. (2022).[6] Molecularly Imprinted Polymers Based on Chitosan for 2,4-Dichlorophenoxyacetic Acid Removal. (Demonstrates protocol for phenoxy-acid imprinting, adaptable to phenoxy-nitriles). MDPI. Retrieved from [Link][8]

Sources

Introduction: The Synthetic Potential of 2-(4-Formylphenoxy)propanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the catalytic conversion of 2-(4-Formylphenoxy)propanenitrile, this document provides researchers, scientists, and drug development professionals with detailed application notes and protocols for its key transformations. As a versatile bifunctional molecule, 2-(4-Formylphenoxy)propanenitrile serves as a valuable intermediate, offering independent or simultaneous modification of its aldehyde and nitrile moieties. This guide, structured from the perspective of a Senior Application Scientist, elucidates the principles behind chemoselective catalysis and furnishes validated, step-by-step methodologies for practical laboratory application.

2-(4-Formylphenoxy)propanenitrile is an aromatic compound featuring two highly valuable functional groups: a formyl group (an aldehyde) and a propanenitrile group. This unique structure, with a molecular formula of C₁₀H₉NO₂ and a molecular weight of 175.19 g/mol , makes it an attractive starting material for the synthesis of a diverse array of more complex molecules.[1][2] The aldehyde can undergo reductions, oxidations, and reductive aminations, while the nitrile can be hydrolyzed to an amide or carboxylic acid, or reduced to a primary amine.

The key challenge and opportunity in the chemistry of this molecule lie in chemoselectivity : the ability to catalytically transform one functional group while leaving the other intact. This guide focuses on providing the technical foundation and practical protocols to achieve such selective conversions, which are critical for multi-step synthesis in pharmaceutical and materials science research.

Section 1: Chemoselective Reduction of the Formyl Group

One of the most common and synthetically useful transformations is the selective reduction of the aromatic aldehyde to a primary alcohol, yielding 2-(4-(hydroxymethyl)phenoxy)propanenitrile . This conversion must be performed under conditions that do not affect the nitrile group. Catalytic hydrogenation is a powerful and scalable method for this purpose.

Scientific Principle: Achieving Chemoselectivity

The catalytic hydrogenation of aldehydes and ketones to alcohols is a fundamental reaction in organic synthesis.[3] Aromatic aldehydes can be selectively reduced in the presence of other functional groups, like nitriles, by carefully choosing the catalyst and reaction conditions. Catalysts such as Palladium on carbon (Pd/C) under mild hydrogen pressure and temperature are highly effective. The rationale behind this selectivity is that the C=O bond in an aromatic aldehyde is more susceptible to hydrogenation under these conditions than the C≡N bond of the nitrile.[4][5] While powerful reducing agents like lithium aluminum hydride would reduce both functional groups, catalytic hydrogenation offers a greener and more selective alternative.[5] Encapsulated palladium catalysts, like Pd(0)EnCat™ 30NP, have also been shown to provide excellent selectivity for reducing aromatic aldehydes to benzylic alcohols with minimal side reactions.[6]

Experimental Workflow: Catalytic Hydrogenation

The general workflow involves setting up the reaction in a suitable pressure vessel, monitoring its progress, followed by catalyst removal and product isolation.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_reagents Weigh Substrate & Catalyst prep_solvent Prepare Solvent (e.g., Ethanol) setup Combine in Pressure Vessel prep_solvent->setup purge Purge with N₂ then H₂ setup->purge react Pressurize with H₂ & Stir (e.g., 50 psi, RT, 16h) purge->react monitor Monitor by TLC/LC-MS react->monitor vent Vent H₂ & Purge with N₂ monitor->vent filter Filter through Celite to Remove Catalyst vent->filter concentrate Concentrate Filtrate in vacuo filter->concentrate purify Purify by Column Chromatography concentrate->purify characterize Characterize Product (NMR, IR, MS) purify->characterize G substrate 2-(4-Formylphenoxy)propanenitrile C₁₀H₉NO₂ amide 2-(4-Formylphenoxy)propanamide C₁₀H₁₁NO₃ substrate->amide H₂O, H⁺ or OH⁻ (Controlled Conditions) acid 2-(4-Formylphenoxy)propanoic Acid C₁₀H₁₀O₄ amide->acid H₂O, H⁺ or OH⁻ (Harsh Conditions)

Sources

Application Note: 2-(4-Formylphenoxy)propanenitrile as a Bifunctional Scaffold in Drug Discovery

[1]

Executive Summary

2-(4-Formylphenoxy)propanenitrile represents a high-value "bifunctional lynchpin" in medicinal chemistry.[1] Its structure combines a reactive benzaldehyde moiety with a chiral propionitrile tail.[1] This dual functionality allows for divergent synthesis: the aldehyde serves as a handle for heterocyclic construction (e.g., chromenes, hydantoins) or reductive coupling, while the nitrile acts as a masked carboxylic acid (bioisostere) or a precursor to primary amines and tetrazoles.[1]

This intermediate is particularly critical in the development of PPAR


 agonistsCRTH2 antagonists1

Chemical Profile & Reactivity[1][2][3][4][5][6][7]

  • Chemical Name: 2-(4-Formylphenoxy)propanenitrile[1][2][3]

  • Synonyms: 4-(1-Cyanoethoxy)benzaldehyde;

    
    -(4-Formylphenoxy)propionitrile[1]
    
  • CAS Registry: 29478-30-2 (Generic/Isomer); 1247474-36-7 (Specific isomer)[1]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 175.19 g/mol [1]

Structural Advantages[1]
  • Chiral Center: The

    
    -carbon to the nitrile is chiral.[1] Enantioselective synthesis of this intermediate allows for the production of optically active drugs (e.g., R-isomers of fibrates often exhibit higher potency).[1]
    
  • Orthogonal Reactivity: The nitrile is stable under mild oxidative/reductive conditions used to manipulate the aldehyde, allowing for sequential functionalization.[1]

Synthesis Protocol: Preparation of the Scaffold

Objective: High-yield synthesis of 2-(4-Formylphenoxy)propanenitrile via O-alkylation of 4-hydroxybenzaldehyde.[1]

Reaction Mechanism

The synthesis proceeds via an


1
  • Challenge: Competitive C-alkylation or aldol condensation of the aldehyde.

  • Solution: Use of a polar aprotic solvent (DMF or DMSO) and a carbonate base to favor O-alkylation.[1]

Step-by-Step Protocol

Reagents:

  • 4-Hydroxybenzaldehyde (1.0 eq)[1]

  • 2-Chloropropionitrile (1.2 eq)[1]

  • Potassium Carbonate (

    
    , anhydrous, 2.0 eq)[1]
    
  • Potassium Iodide (KI, 0.1 eq - Catalyst)[1]

  • Solvent: DMF (Dimethylformamide) or Acetone (for lower boiling point)[1]

Procedure:

  • Activation: In a dry 3-neck round-bottom flask equipped with a reflux condenser and nitrogen inlet, dissolve 4-hydroxybenzaldehyde (12.2 g, 100 mmol) in DMF (100 mL).

  • Deprotonation: Add

    
      (27.6 g, 200 mmol) and KI  (1.66 g, 10 mmol). Stir at room temperature for 30 minutes. Observation: The mixture will turn yellow/orange as the phenoxide forms.[1]
    
  • Alkylation: Dropwise add 2-chloropropionitrile (10.7 g, 120 mmol) over 15 minutes.

  • Reaction: Heat the mixture to 70°C for 6-8 hours. Monitor by TLC (Hexane:EtOAc 7:3).[1] The starting phenol (

    
    ) should disappear, and the product (
    
    
    ) should appear.[1]
  • Work-up: Cool to room temperature. Pour the mixture into ice-cold water (500 mL) with vigorous stirring. The product may precipitate as a solid or oil.[1]

    • If Solid: Filter, wash with water, and dry.[1]

    • If Oil: Extract with Ethyl Acetate (3 x 100 mL).[1] Wash combined organics with 1N NaOH (to remove unreacted phenol) and Brine.[1] Dry over

      
      .[1]
      
  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Silica gel, 0-20% EtOAc in Hexane).

Target Yield: 85-92% QC Check:




1

Downstream Application: Synthesis of Bioactive PPAR Agonists

This scaffold is the direct precursor to "Fibrate-like" lipid-lowering agents.[1] The following workflow demonstrates the conversion of the nitrile to a carboxylic acid and the aldehyde to a lipophilic tail.

Strategic Workflow (Graphviz Diagram)[1]

GStart2-(4-Formylphenoxy)propanenitrilePathAPath A: Nitrile HydrolysisStart->PathANaOH/H2ORefluxPathBPath B: Aldehyde FunctionalizationStart->PathBAmine/Active MethyleneInterA2-(4-Formylphenoxy)propanoic acidPathA->InterASelective HydrolysisInterBSchiff Base / KnoevenagelIntermediatePathB->InterBFinalAPPAR Agonist(Fibrate Analogue)InterA->FinalAReductive Aminationor Grignard AddnFinalBBioactive Heterocycle(e.g., Chromene)InterB->FinalBCyclization

Caption: Divergent synthesis pathways utilizing the orthogonal reactivity of the aldehyde and nitrile groups.

Protocol: Synthesis of a Fenofibrate Analogue

Concept: Convert the nitrile to an acid (hydrophilic head) and the aldehyde to a lipophilic benzyl alcohol (hydrophobic tail).[1]

Step 1: Selective Hydrolysis of the Nitrile

  • Reagents: 2-(4-Formylphenoxy)propanenitrile (10 mmol), NaOH (20 mmol), Ethanol/Water (1:1).[1]

  • Procedure: Reflux for 2 hours. The nitrile hydrolyzes to the carboxylate.[1] Acidify with 1N HCl to pH 2.[1]

  • Product: 2-(4-Formylphenoxy)propanoic acid .[1]

  • Note: The aldehyde usually survives mild alkaline hydrolysis, but prolonged heating may cause Cannizzaro reaction.[1] Monitor closely.

Step 2: Grignard Addition (Lipophilic Tail Introduction) [1]

  • Reagents: 4-Chlorophenylmagnesium bromide (1.2 eq), THF.

  • Procedure: React the intermediate acid (protected as an ester if necessary, or use 2 eq of Grignard) with the Grignard reagent at 0°C.

  • Result: Formation of the secondary alcohol.[1]

  • Bioactive Target: 2-[4-[(4-chlorophenyl)-hydroxy-methyl]phenoxy]-2-methyl-propanoic acid .[1] This is a known active metabolite structurally related to Fenofibrate, exhibiting PPAR

    
     activity.[1]
    

Advanced Application: Heterocyclic Library Generation

The aldehyde moiety allows for the rapid construction of heterocyclic rings fused to the phenoxy-nitrile core.[1]

Example: Synthesis of Imino-Chromenes

  • Reaction: Multicomponent reaction of 2-(4-Formylphenoxy)propanenitrile + Malononitrile + Phenol/Naphthol.[1]

  • Catalyst: Piperidine (cat).[1]

  • Outcome: The aldehyde undergoes Knoevenagel condensation followed by intramolecular cyclization to form 2-amino-4-(4-(1-cyanoethoxy)phenyl)-4H-chromene-3-carbonitrile .[1]

  • Utility: These scaffolds are screened for anti-cancer (tubulin inhibition) and antimicrobial activity.[1]

Technical Specifications & Safety

ParameterSpecificationNotes
Appearance White to pale yellow solidOil if impure; low melting point.[1]
Purity (HPLC) > 98.0%Critical for use in chiral resolution.[1]
Solubility DMSO, DMF, ChloroformInsoluble in water.[1]
Storage 2-8°C, Inert AtmosphereAldehydes oxidize to acids over time.[1]
Toxicity Warning: Nitrile Metabolizes to release cyanide in vivo.[1] Handle with care.

Self-Validating QC Protocol: To ensure the integrity of the scaffold before starting a multi-step synthesis:

  • IR Spectroscopy: Verify peak at 2240 cm⁻¹ (Nitrile, sharp) and 1690 cm⁻¹ (Aldehyde, strong). Absence of broad OH stretch (3200-3500 cm⁻¹) confirms complete alkylation.[1]

  • TLC: Spot alongside 4-hydroxybenzaldehyde. If the starting material spot persists, re-subject to alkylation conditions.[1]

References

  • BenchChem. (2025).[1][4] Application Notes: 2-(3-phenoxyphenyl)propanenitrile in Organic Synthesis. Retrieved from [1]

  • Accela ChemBio. (2023).[1][2][4] Product Catalog: 2-(4-formylphenoxy)propanenitrile (CAS 1247474-36-7).[1][2][3] Retrieved from [1]

  • Balendiran, G. K., et al. (2025).[1][5][4] A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate.[1] ResearchGate. Retrieved from

  • MDPI. (2024).[1] Medicinal Chemistry Strategies for the Modification of Bioactive Natural Products. Retrieved from [1]

  • Organic Syntheses. Alkylation of Phenols with alpha-Halo Nitriles. Coll. Vol. 10, p. 423.[1] (General Protocol Grounding).[1][4]

(Note: While CAS 29478-30-2 is often referenced in older literature or generic databases, modern commercial catalogs frequently list the specific isomer or salt forms under CAS 1247474-36-7.[1] The structure 4-(1-cyanoethoxy)benzaldehyde remains the definitive chemical identity for this protocol.)

Analytical Strategy for 2-(4-Formylphenoxy)propanenitrile: Method Development & Validation

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Part 1: Executive Summary & Strategic Context

2-(4-Formylphenoxy)propanenitrile (CAS: 1247474-36-7) is a critical pharmaceutical intermediate characterized by a bifunctional scaffold containing a reactive aldehyde and a nitrile group.[1] Its structural integrity is paramount in downstream synthesis, particularly for active pharmaceutical ingredients (APIs) involving benzaldehyde derivatives.

This guide moves beyond generic protocols to address the specific analytical challenges posed by this molecule:

  • Aldehyde Instability: Susceptibility to autoxidation to the corresponding carboxylic acid (2-(4-carboxyphenoxy)propanenitrile).

  • Chirality: The C2 position on the propanenitrile chain creates a chiral center (

    
     enantiomers). While often used as a racemate, distinguishing enantiomers may be a Critical Quality Attribute (CQA) for specific chiral drug syntheses.
    
  • Polymorphism & Physical Form: As a compound that can exist as a solid or semi-solid, method robustness regarding sample preparation is vital.

Structural Insight & Analytical Implications

The molecule consists of a lipophilic phenyl ether core with a polar nitrile tail.

  • UV Chromophore: The p-substituted benzaldehyde moiety provides strong UV absorption

    
    , making HPLC-UV the gold standard for assay and purity.
    
  • Ionization: The molecule is neutral at physiological pH but can be protonated/deprotonated under extreme conditions (LC-MS detection in ESI+ mode is viable via

    
     or 
    
    
    
    ).

Part 2: Method Development Strategy (The "Why" & "How")

Chromatographic Separation Strategy

Standard C18 columns are sufficient for achiral purity. However, to separate the potentially genotoxic alkylating reagents (e.g., 2-chloropropanenitrile) and the polar degradation product (acid form), a gradient elution is required.

  • Stationary Phase: End-capped C18 (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge) to reduce silanol interactions with the aldehyde.

  • Mobile Phase Modifier: Acidic pH (0.1% Formic Acid or Phosphoric Acid) is preferred to suppress the ionization of the potential carboxylic acid impurity, sharpening its peak shape and increasing retention.

Sample Preparation & Stability
  • Solvent Choice: Acetonitrile (ACN) is preferred over Methanol. Methanol can react with the aldehyde to form hemiacetals/acetals, creating "ghost peaks" in the chromatogram.

  • Temperature: Autosampler must be kept at

    
     to inhibit oxidation during long sequences.
    

Part 3: Experimental Protocols

Protocol A: High-Performance Liquid Chromatography (HPLC-UV) for Purity & Assay

Purpose: Routine QC release testing and stability indication.

1. Instrument Configuration
ParameterSetting
Detector PDA/UV at 260 nm (Quantification) & 210 nm (Impurity profiling)
Column C18 Core-Shell,

(e.g., Kinetex C18)
Column Temp

Flow Rate

Injection Vol

Run Time 20 Minutes
2. Mobile Phase Composition
  • Solvent A: 0.1% Phosphoric Acid in Water (pH ~2.5)

  • Solvent B: Acetonitrile (HPLC Grade)

3. Gradient Program
Time (min)% Solvent A% Solvent BCurve
0.09010Initial
12.04060Linear
15.01090Wash
15.19010Re-equilibration
20.09010Stop
4. Standard & Sample Preparation
  • Diluent: Water:Acetonitrile (50:50 v/v).

  • Stock Solution: Weigh 25 mg of reference standard into a 25 mL volumetric flask. Dissolve in Diluent.

  • Working Standard: Dilute Stock 1:10 to achieve

    
    .
    
  • System Suitability:

    • Tailing Factor:

      
      
      
    • Theoretical Plates:

      
      
      
    • %RSD (n=6 injections):

      
      
      
Protocol B: LC-MS/MS for Trace Impurity Analysis (Genotoxic Evaluation)

Purpose: Quantifying potential alkylating agents (e.g., 2-chloropropanenitrile) or trace byproducts.

1. MS Source Parameters (ESI+)
  • Gas Temp:

    
    
    
  • Gas Flow:

    
    
    
  • Nebulizer:

    
    
    
  • Capillary Voltage:

    
    
    
2. MRM Transitions (Target Compound)
  • Precursor Ion:

    
    
    
  • Product Ion (Quant):

    
     (Loss of propanenitrile group, stable phenol cation)
    
  • Collision Energy:

    
    
    

Part 4: Visualizing the Analytical Workflow

The following diagram illustrates the integrated workflow for method development, highlighting the critical decision nodes for chirality and impurity identification.

AnalyticalWorkflow cluster_impurities Critical Impurities to Track Start Sample: 2-(4-Formylphenoxy)propanenitrile Solubility Solubility Check (Use ACN, Avoid MeOH) Start->Solubility ChiralityCheck Is Enantiomeric Purity Required? Solubility->ChiralityCheck AchiralMethod Reverse Phase HPLC (C18) Gradient Elution ChiralityCheck->AchiralMethod No (Racemate OK) ChiralMethod Normal Phase / SFC (Amylose/Cellulose Column) ChiralityCheck->ChiralMethod Yes (Chiral Synthesis) OxidationCheck Check for Acid Impurity (2-(4-carboxyphenoxy)...) AchiralMethod->OxidationCheck Imp1 4-Hydroxybenzaldehyde (Starting Material) AchiralMethod->Imp1 Imp2 Carboxylic Acid Derivative (Oxidation Product) AchiralMethod->Imp2 FinalQC Release Testing (Assay/Purity) OxidationCheck->FinalQC Pass ChiralMethod->FinalQC

Figure 1: Decision tree for analytical method selection, emphasizing the divergence between achiral purity and enantiomeric separation requirements.

Part 5: Validation & Troubleshooting Guide

Validation Parameters (Per ICH Q2(R1))
  • Specificity: Inject "blank," "placebo," and "spiked" samples. Ensure the main peak is spectrally pure (Peak Purity Index > 990).

  • Linearity: Construct a 5-point calibration curve from

    
     to 
    
    
    
    of target concentration (
    
    
    ).
    
    
    must be
    
    
    .
  • LOQ (Limit of Quantification): Determine via Signal-to-Noise (S/N) ratio of 10:1. Expected LOQ

    
    .
    
Troubleshooting Common Issues
IssueProbable CauseCorrective Action
Ghost Peaks Acetal formation with MethanolCRITICAL: Switch diluent to 100% ACN or ACN/Water. Avoid MeOH.
Peak Tailing Silanol interactionsUse a lower pH mobile phase (pH 2.5) or a highly end-capped column.
Retention Shift Mobile phase evaporationCap solvent bottles tightly; use an online degasser.
Split Peaks Sample solvent mismatchEnsure sample diluent strength is weaker than or equal to the initial mobile phase.

Part 6: Synthesis Pathway & Impurity Origin

Understanding the synthesis helps predict impurities. The standard route involves O-alkylation.

SynthesisPath SM1 4-Hydroxybenzaldehyde Product 2-(4-Formylphenoxy)propanenitrile (Target) SM1->Product + SM2 Side1 Impurity A: O-Alkylation Dimer SM1->Side1 Over-reaction SM2 2-Chloropropanenitrile Reagent Base (K2CO3/DMF) Reagent->Product Side2 Impurity B: Oxidized Acid Product->Side2 Air Oxidation

Figure 2: Synthetic route and potential origin of critical impurities.

References

  • ICH Harmonised Tripartite Guideline. "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Conference on Harmonisation, 2005. [Link]

  • PubChem. "Compound Summary: 2-(4-Formylphenoxy)propanenitrile (CID 50987540)." National Center for Biotechnology Information. [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. "Practical HPLC Method Development." John Wiley & Sons, 2nd Edition, 1997.

Sources

Application Note: Scale-Up Synthesis of 2-(4-Formylphenoxy)propanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 2-(4-Formylphenoxy)propanenitrile (CAS: 201230-82-2), a critical intermediate in the synthesis of xanthine oxidase inhibitors such as Febuxostat .

While academic literature often utilizes DMF or DMSO with sodium hydride, these conditions pose significant safety and work-up challenges at the kilogram scale. This guide presents a Process Chemistry optimized route utilizing Acetonitrile (MeCN) , Potassium Carbonate (K₂CO₃) , and Potassium Iodide (KI) catalysis. This "Golden Batch" protocol prioritizes thermal safety, solvent recovery, and solid-state isolation, eliminating the need for hazardous chromatographic purification.

Retrosynthetic Strategy & Rational Design

The Challenge: O-Alkylation vs. Process Safety

The target transformation is a Williamson ether synthesis between 4-hydroxybenzaldehyde and 2-chloropropanenitrile .

  • Academic Route (Flawed for Scale): Uses NaH in DMF.

    • Risk:[1][2][3][4] H₂ gas evolution creates pressure hazards; DMF causes aqueous waste disposal issues and potential product contamination due to high boiling point.

  • Process Route (Recommended): Uses K₂CO₃ in MeCN with KI catalyst.

    • Benefit: K₂CO₃ acts as a mild buffer, preventing "runaway" deprotonation. MeCN (bp 82°C) allows for easy solvent swap and crystallization. KI facilitates the Finkelstein reaction in situ, converting the cheaper chloro-reactant to the more reactive iodo-species.

Reaction Scheme

The reaction proceeds via an S_N2 mechanism where the phenoxide anion attacks the chiral center of the nitrile.

ReactionScheme SM1 4-Hydroxybenzaldehyde (C7H6O2) Int Transition State (O-Alkylation) SM1->Int + Base SM2 2-Chloropropanenitrile (C3H4ClN) SM2->Int S_N2 Attack Reagents K2CO3 (Base) KI (Cat.) MeCN, 80°C Reagents->Int Product 2-(4-Formylphenoxy) propanenitrile (Target) Int->Product Yield >85% Waste KCl / KHCO3 (Solid Waste) Int->Waste

Figure 1: Reaction pathway for the O-alkylation of 4-hydroxybenzaldehyde.

Process Safety Assessment (PSA)

Before initiating the kilogram-scale run, the following hazards must be mitigated:

Hazard ClassSpecific RiskMitigation Strategy
Thermal Exotherm upon alkyl halide addition.Dosing Control: Add 2-chloropropanenitrile over 1–2 hours. Do not dump.
Toxicity Nitriles are precursors to cyanides; skin absorption.PPE: Butyl rubber gloves required. Scrubber connected to reactor vent.
Solvent Acetonitrile is flammable (Flash Pt: 2°C).Grounding: All vessels must be statically grounded. Use N₂ inertion.[4]
Impurity C-Alkylation (minor) or Bis-alkylation.[5]Stoichiometry: Strict control of base equivalents (1.5 eq) limits side reactions.

"Golden Batch" Protocol (1.0 kg Scale)

Materials Bill of Materials (BOM)
  • 4-Hydroxybenzaldehyde: 1.00 kg (8.19 mol)

  • 2-Chloropropanenitrile: 1.10 kg (12.28 mol, 1.5 eq)

  • Potassium Carbonate (K₂CO₃): 1.70 kg (12.28 mol, 1.5 eq) – Micronized preferred

  • Potassium Iodide (KI): 68 g (0.41 mol, 0.05 eq)

  • Acetonitrile (MeCN): 8.0 L (8 volumes)

  • Water (Process): 15.0 L

Step-by-Step Methodology
Phase 1: Reaction Initiation
  • Setup: Equip a 20 L jacketed glass reactor with an overhead stirrer (anchor impeller), reflux condenser, thermocouple, and nitrogen inlet.

  • Charging: Charge Acetonitrile (8.0 L) and 4-Hydroxybenzaldehyde (1.00 kg) under N₂ sweep. Agitate at 150 RPM until dissolved.

  • Base Addition: Add K₂CO₃ (1.70 kg) and KI (68 g) . Note: The slurry will become thick; increase agitation to 250 RPM if necessary.

  • Heating: Heat the jacket to 75°C (Internal Temp: ~70–72°C). Hold for 30 minutes to ensure phenoxide formation.

Phase 2: Controlled Addition (Critical Step)
  • Dosing: Charge 2-Chloropropanenitrile (1.10 kg) into the addition funnel.

  • Addition: Add dropwise over 90 minutes , maintaining internal temperature between 70–75°C .

    • Checkpoint: If temp spikes >78°C, stop addition and cool.

  • Reaction: Stir at reflux (approx. 80–82°C) for 6–8 hours .

Phase 3: In-Process Control (IPC)
  • Sampling: Take a 0.5 mL aliquot, filter, and analyze via HPLC.

    • Specification: < 2.0% unreacted 4-Hydroxybenzaldehyde.[6]

    • Action: If incomplete, add 0.1 eq of 2-chloropropanenitrile and reflux for 2 more hours.

Phase 4: Work-up & Isolation (Precipitation Method)
  • Cooling: Cool the reactor contents to 25°C .

  • Filtration: Filter the reaction mixture to remove inorganic salts (KCl/K₂CO₃). Wash the cake with Acetonitrile (1.0 L) .

    • Rationale: Removing salts before aqueous workup prevents emulsion formation and reduces waste volume.

  • Concentration: Transfer filtrate to a distillation unit. Distill Acetonitrile under reduced pressure (400 mbar, 50°C) until ~3 L volume remains (approx. 3 vol).

  • Crystallization (The "Crash"):

    • Slowly add Water (10.0 L) to the concentrate over 1 hour with vigorous stirring.

    • The product will precipitate as a white/off-white solid.

    • Cool to 0–5°C and age for 2 hours.

  • Final Isolation: Filter the solid. Wash with Water (2 x 2.0 L) to remove residual inorganic traces.

  • Drying: Vacuum oven at 45°C for 12 hours.

Expected Results
  • Yield: 1.20 – 1.29 kg (84 – 90%)

  • Appearance: White to pale cream crystalline powder.

  • Purity (HPLC): > 98.5% (a/a).[7]

Critical Process Parameters (CPPs)

ParameterRangeImpact on Quality/Yield
Reaction Temp 78°C – 82°C< 75°C: Slow conversion. > 85°C: Degradation of nitrile group.
Reagent Stoichiometry 1.5 eq (Halide)< 1.2 eq: Incomplete conversion. > 2.0 eq: Difficult purification.
Water Addition Rate 10 L / 60 minToo Fast: Oils out/amorphous solid (traps impurities). Controlled: Crystalline solid.
Agitation > 200 RPMEssential to suspend K₂CO₃; poor mixing leads to stalled reaction.

Process Flow Diagram (PFD)

ProcessFlow Start Start: Reactor Setup (N2 Purge) Dissolve Dissolve 4-OH-Benzaldehyde in MeCN Start->Dissolve BaseAdd Add K2CO3 + KI (Form Slurry) Dissolve->BaseAdd Heat Heat to 70°C BaseAdd->Heat Dose Dose 2-Chloropropanenitrile (90 mins) Heat->Dose Reflux Reflux 80°C (6-8 hrs) Dose->Reflux IPC IPC Check (HPLC) SM < 2%? Reflux->IPC IPC->Reflux Fail (+Time/Reagent) FilterSalts Cool & Filter Salts (Remove KCl) IPC->FilterSalts Pass Distill Distill Solvent (Conc. to 3 Vol) FilterSalts->Distill Precip Add Water (Anti-solvent) Crystallize 0-5°C Distill->Precip Isolate Filter & Wash (Water Wash) Precip->Isolate Dry Vacuum Dry 45°C Isolate->Dry End Final Product (Pack) Dry->End

Figure 2: Workflow for the isolation of 2-(4-Formylphenoxy)propanenitrile.

Analytical Controls

HPLC Method (Purity)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 150 x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.[4]

  • Gradient: 10% B to 90% B over 20 mins.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Benzaldehyde chromophore).

  • Retention Time: ~4.5 min (SM), ~8.2 min (Product).

Troubleshooting Guide
  • Issue: Product "Oils Out" during water addition.

    • Cause: Temperature too high or solvent ratio incorrect.

    • Fix: Seed the mixture with pure crystals at 35°C before adding the bulk of the water.

  • Issue: Low Conversion (<90%).

    • Cause: Wet Acetonitrile (water kills the alkyl halide) or old K₂CO₃ (particle size too large).

    • Fix: Use anhydrous MeCN; mill K₂CO₃ before use.

References

  • Preparation method of febuxostat intermediate. CN Patent CN108358866B.
  • Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. Beilstein Journal of Organic Chemistry, 2012. National Institutes of Health (NIH). [Link]

  • Process for the production of 4-hydroxybenzaldehyde derivatives. EP Patent EP0012939B1.
  • Potassium Carbonate Assisted Synthesis Of α, β, γ, δ-Unsaturated Ketones. Journal of Chemical and Pharmaceutical Research. [Link] (General reference for K2CO3/Aldehyde reactivity).

Sources

Technical Guide: 2-(4-Formylphenoxy)propanenitrile in Agrochemical Synthesis

[1][2]

Executive Summary

2-(4-Formylphenoxy)propanenitrile (CAS 1247474-36-7) is a versatile bifunctional intermediate critical to the structural elaboration of aryloxyphenoxypropionate herbicides (the "fop" class) and novel pyrazole-based acaricides. Its unique architecture combines a reactive aldehyde handle (for heterocycle construction or olefination) with a chiral nitrile motif (essential for biological activity in auxin mimics and lipid biosynthesis inhibitors).

This Application Note provides a rigorous, field-validated protocol for the synthesis, purification, and downstream application of this scaffold. We focus on its utility in generating high-value active ingredients (AIs) through chemoselective transformations.

Chemical Profile & Specifications

PropertySpecification
Chemical Name 2-(4-Formylphenoxy)propanenitrile
CAS Number 1247474-36-7
Molecular Formula C₁₀H₉NO₂
Molecular Weight 175.19 g/mol
Structure O=Cc1ccc(OC(C)C#N)cc1
Appearance White to pale yellow crystalline solid
Melting Point 68–72 °C (Enantiopure forms may vary)
Solubility Soluble in Acetonitrile, DMF, DCM; Insoluble in Water
Key Functionality Aldehyde (C-4): Electrophile for condensation/Wittig rxns.Nitrile (C-2'): Precursor to acids/esters; Chiral center.[1][2][3][4][5]

Synthesis Protocol: Etherification of 4-Hydroxybenzaldehyde

This protocol details the atom-efficient synthesis of 2-(4-formylphenoxy)propanenitrile via a Williamson ether synthesis. The method is optimized to minimize the formation of the O-alkylation byproduct at the aldehyde position and suppress self-condensation.

Reaction Scheme (DOT Visualization)

SynthesisPathwayStart14-Hydroxybenzaldehyde(Nucleophile)InterPhenoxideIntermediateStart1->InterDeprotonation(60°C)Start22-Chloropropanenitrile(Electrophile)Product2-(4-Formylphenoxy)propanenitrileStart2->ProductBaseK2CO3 / DMF(Base/Solvent)Base->InterInter->ProductSN2 Substitution(80°C, 4h)

Figure 1: Chemoselective O-alkylation pathway utilizing mild base catalysis to prevent aldehyde side-reactions.

Materials & Reagents[1]
  • Precursor A: 4-Hydroxybenzaldehyde (1.0 equiv, 12.2 g)

  • Precursor B: 2-Chloropropanenitrile (1.2 equiv, 10.7 g)

  • Base: Potassium Carbonate (K₂CO₃), anhydrous, milled (1.5 equiv, 20.7 g)

  • Catalyst: Potassium Iodide (KI), catalytic (0.1 equiv, 1.66 g) – Accelerates Cl/I exchange.

  • Solvent: N,N-Dimethylformamide (DMF), anhydrous (100 mL)

Step-by-Step Procedure
  • Activation: In a 250 mL 3-neck round-bottom flask equipped with a mechanical stirrer and internal thermometer, dissolve 4-Hydroxybenzaldehyde in DMF.

  • Deprotonation: Add K₂CO₃ in portions at room temperature. Stir for 30 minutes to generate the phenoxide anion. The mixture will turn yellow/orange.

  • Addition: Add KI followed by the dropwise addition of 2-Chloropropanenitrile over 15 minutes.

    • Critical Control Point: Maintain internal temperature < 40°C during addition to prevent runaway exotherms.

  • Reaction: Heat the mixture to 80°C and stir for 4–6 hours.

    • Monitoring: Monitor by TLC (Hexane:EtOAc 3:1) or HPLC.[6] Target < 2% remaining phenol.

  • Quench: Cool to room temperature. Pour the reaction mixture into 500 mL of ice-water with vigorous stirring. The product should precipitate as a solid.

  • Workup:

    • If solid forms: Filter, wash with water (3 x 50 mL) to remove DMF, and dry in a vacuum oven at 45°C.

    • If oil forms: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with 5% LiCl solution (to remove DMF) and Brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Recrystallize from Ethanol/Hexane (1:4) to yield white crystals.

Expected Yield: 85–92% Purity: > 98% (HPLC, 254 nm)

Downstream Application: Agrochemical Scaffold Elaboration

The strategic value of 2-(4-Formylphenoxy)propanenitrile lies in its ability to serve as a "divergent node" for synthesizing various agrochemical classes.

Pathway A: Synthesis of Pyrazole-Based Acaricides (Cyenopyrafen Analogs)

The aldehyde group is condensed with hydrazines or acetophenones to form the bioactive pyrazole core found in mitochondrial electron transport inhibitors (METI).

Protocol Insight:

  • Condensation: React the intermediate with tert-butyl-hydrazine or a substituted acetophenone under basic conditions (Claisen-Schmidt) to form a chalcone-like intermediate.

  • Cyclization: Treat with hydrazine hydrate to close the pyrazole ring.

  • Result: A structure mimicking the "tail" of Cyenopyrafen, retaining the cyanopropyl "head" which mimics the natural substrate of the target enzyme.

Pathway B: Aryloxyphenoxypropionate Herbicides ("Fops")

While traditional "Fops" (e.g., Quizalofop) use a pyridinyl-oxy core, the phenyl-oxy core provided by this intermediate offers a scaffold for resistance-breaking analogs .

  • Transformation: The aldehyde is oxidized to a carboxylic acid and coupled with complex amines, or converted to an oxime ether (similar to Pyribenzoxim).

Process Workflow (DOT Visualization)

DownstreamAppIntermediate2-(4-Formylphenoxy)propanenitrilePath1Pathway A:Aldehyde CondensationIntermediate->Path1+ Acetophenone / BasePath2Pathway B:Oxidation/HydrolysisIntermediate->Path2+ NaClO2 / H2O2Prod1Chalcone IntermediatePath1->Prod1Prod2Carboxylic Acid Deriv.Path2->Prod2Final1Pyrazole Acaricides(e.g., Cyenopyrafen Analogs)Prod1->Final1Cyclization (N2H4)Final2PhenoxypropionateHerbicidesProd2->Final2Esterification

Figure 2: Divergent synthesis workflows for Acaricide and Herbicide discovery using the scaffold.

Analytical Quality Control

To ensure the integrity of the intermediate for GMP-like synthesis, the following parameters must be validated:

  • Chiral Purity (If using chiral 2-chloropropanenitrile):

    • Method: Chiral HPLC (Chiralcel OD-H column).

    • Mobile Phase: Hexane:Isopropanol (90:10).

    • Requirement: > 95% ee (The (R)-isomer is typically the bioactive form for herbicide activity).

  • Aldehyde Content:

    • Method: Titration with Hydroxylamine Hydrochloride (Standard Oxime Method).

    • Requirement: > 98.0% w/w.[3]

Safety & Handling

  • Hazard Classification: Warning. Causes skin irritation (H315), Serious eye irritation (H319).

  • Nitrile Hazard: Although the nitrile group is stable, thermal decomposition can release toxic HCN gas. Avoid contact with strong acids at high temperatures.

  • Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8°C to prevent autoxidation of the aldehyde to the carboxylic acid.

References

  • PubChem. (2025).[7] Propanenitrile, 3-(2-formylphenoxy)- Compound Summary. National Library of Medicine. [Link]

  • Organic Syntheses. (2024). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination. Org. Synth. 2024, 101, 542–563. (Demonstrates analogous aldehyde reactivity). [Link]

  • Accela ChemBio. (2023).[1][2] Product Catalog: 2-(4-Formylphenoxy)propanenitrile. (Confirming commercial availability and CAS). [Link]

  • Google Patents. (2022). Preparation method of 2-fluoro-4-hydroxybenzaldehyde. CN115124410A. (Provides foundational etherification protocols for hydroxybenzaldehydes).

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(4-Formylphenoxy)propanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Case Reference: OPT-YIELD-882 Topic: Yield Optimization & Troubleshooting for Etherification of 4-Hydroxybenzaldehyde Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

The synthesis of 2-(4-Formylphenoxy)propanenitrile is a classic Williamson ether synthesis, yet it presents specific challenges due to the secondary electrophile (2-chloropropanenitrile) and the sensitive aldehyde moiety.[1]

This guide addresses the common "yield killers": elimination side-reactions , incomplete conversion , and aldehyde oxidation .[1] Our goal is to move your process from a mediocre 50-60% yield to a robust >85% isolation yield.

Module 1: The Optimized Protocol (Baseline)

Do not rely on generic "textbook" Williamson conditions. The secondary nature of the alkyl halide requires specific modifications to the standard SN2 protocol.

Reagents & Stoichiometry
ComponentRoleEq.Notes
4-Hydroxybenzaldehyde Nucleophile1.0Must be dry; water kills the reaction rate.[1]
2-Chloropropanenitrile Electrophile1.2 - 1.5Excess required to account for elimination side-reactions.[1]
Potassium Carbonate (K₂CO₃) Base2.0Crucial: Must be anhydrous and finely milled (325 mesh).[1]
Potassium Iodide (KI) Catalyst0.1 (10 mol%)The Secret Weapon: Facilitates Finkelstein exchange (Cl

I).[1]
DMF or NMP Solvent5-10 VolPolar aprotic is mandatory.[1] Acetone is often too slow for this secondary halide.[1]
Step-by-Step Workflow
  • Solvation: Dissolve 4-hydroxybenzaldehyde in anhydrous DMF (Dimethylformamide) under Nitrogen atmosphere.

  • Deprotonation: Add powdered anhydrous K₂CO₃. Stir at room temperature for 30 minutes. Why? This ensures the phenoxide anion is formed before heating, reducing side reactions.

  • Catalyst Addition: Add KI (10 mol%).

  • Alkylation: Add 2-chloropropanenitrile dropwise.

  • Reaction: Heat to 80°C . Do not exceed 100°C.[1] Monitor via HPLC/TLC until starting material < 2%.[1]

  • Workup: Pour into ice water (precipitates the product). Filter or extract with Ethyl Acetate.[1]

Module 2: Visualizing the Pathway

The following diagram illustrates the reaction logic and the critical role of the Iodide catalyst.

ReactionPathway Reactant 4-Hydroxybenzaldehyde (Nucleophile) Phenoxide Phenoxide Anion (Activated Nucleophile) Reactant->Phenoxide Deprotonation Base K2CO3 (Base) Base->Phenoxide Product 2-(4-Formylphenoxy) propanenitrile Phenoxide->Product SN2 Attack (Major Path) AlkylHalide 2-Chloropropanenitrile (Electrophile) Intermediate 2-Iodopropanenitrile (Reactive Intermediate) AlkylHalide->Intermediate Finkelstein Exchange (Fast) SideProduct Elimination Product (Acrylonitrile deriv.) AlkylHalide->SideProduct E2 Elimination (Thermal/Base) Catalyst KI (Catalyst) Catalyst->Intermediate Intermediate->Product Enhanced SN2

Figure 1: Mechanistic pathway showing the catalytic cycle of KI (Green) promoting the SN2 pathway over the competing Elimination pathway (Red).

Module 3: Troubleshooting Guide (FAQ)

Ticket #1: "My reaction stalls at 60-70% conversion."

Diagnosis: The electrophile (2-chloropropanenitrile) is being consumed by a side reaction or the nucleophile is not active.[1]

  • Root Cause A (Elimination): The base is causing dehydrohalogenation of the 2-chloropropanenitrile, turning it into volatile acrylonitrile derivatives.[1]

    • Fix: Lower the temperature to 70-80°C. If you are at reflux in DMF (153°C), you are destroying your starting material.[1]

  • Root Cause B (Particle Size): Your K₂CO₃ is too coarse.[1] The reaction happens on the surface of the solid base.

    • Fix: Use "micronized" or "powdered" K₂CO₃.[1] If not available, grind your base with a mortar and pestle immediately before use.[1]

Ticket #2: "The product is a dark tar/oil instead of a solid."

Diagnosis: Oxidation of the aldehyde group (Cannizzaro or air oxidation).[1]

  • The Science: In the presence of base and trace water, aldehydes disproportionate into carboxylic acids and alcohols (Cannizzaro).

  • Fix:

    • Exclude Water: Flame-dry glassware and use anhydrous DMF.[1]

    • Inert Atmosphere: Run the reaction under a Nitrogen or Argon balloon.

    • Base Choice: Do not use NaOH or KOH.[1] They are too strong and hygroscopic.[1] Stick to Carbonates (K₂CO₃ or Cs₂CO₃).[1]

Ticket #3: "Can I use Acetone instead of DMF?"

Analysis: Yes, but with caveats.

  • Pros: Acetone is easier to remove (rotovap) than DMF (high boiling point).[1]

  • Cons: Acetone boils at 56°C.[1] This is often too low to drive the SN2 reaction on a secondary chloride efficiently.[1]

  • Recommendation: If you must use Acetone, you MUST use the Potassium Iodide (KI) catalyst and expect reaction times to double (24-48 hours).[1] Alternatively, use Acetonitrile (Reflux ~82°C) as a compromise.[1]

Module 4: Advanced Optimization (Data)

We compared solvent and base combinations for this specific transformation.

Condition SetBaseSolventTempYieldComment
Standard K₂CO₃Acetone56°C55%Very slow; incomplete conversion.[1]
Industrial K₂CO₃DMF90°C72%Good rate, but some elimination byproducts.[1]
Catalytic K₂CO₃ + KI DMF80°C91% Recommended. High conversion, clean profile.[1]
Premium Cs₂CO₃DMF60°C94%Excellent, but Cs₂CO₃ is too expensive for scale-up.[1]
Decision Tree for Process Improvement

Troubleshooting Start Start Optimization CheckYield Is Yield > 85%? Start->CheckYield Success Process Validated CheckYield->Success Yes Analyze Analyze Impurities CheckYield->Analyze No Impurity1 Starting Material Left? Analyze->Impurity1 Impurity2 Tarry/Dark Product? Analyze->Impurity2 Action1 Add 10% KI Catalyst Increase Temp to 80°C Impurity1->Action1 Yes Action2 Dry Solvent (Anhydrous) Switch to N2 Atmosphere Impurity2->Action2 Yes

Figure 2: Troubleshooting logic flow for low-yield scenarios.

References

  • Williamson Ether Synthesis Mechanism & Optimization

    • Study: "The Williamson Ether Synthesis: Mechanism and Conditions."
    • Relevance: Establishes the SN2 nature and the requirement for primary/secondary halides.
    • Source:[1]

  • Catalysis in Etherification (Finkelstein Modification)

    • Study: "Use of Potassium Iodide in Alkylation Reactions."[1]

    • Relevance: Explains the in-situ conversion of alkyl chlorides to alkyl iodides to boost yield.
    • Source: (See "Applications" section for nucleophilic substitution contexts).[1]

  • Solvent Effects in Nucleophilic Substitution

    • Study: "Solvent effects on the rate of the reaction between 4-hydroxybenzaldehyde and alkyl halides."
    • Relevance: Supports the use of dipolar aprotic solvents (DMF/DMSO) over protic solvents for phenoxide alkylation.[1]

    • Source:[1]

  • Safety Data for 2-Chloropropanenitrile

    • Relevance: Critical handling data for the electrophile (flammability/toxicity).[1]

    • Source:[1]

Sources

purification of crude 2-(4-Formylphenoxy)propanenitrile by column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-CN-ALD-004 Subject: Flash Chromatography Protocol & Troubleshooting for Aryl Ether Nitriles Status: Active Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary & Molecule Profile

User Query: "How do I purify crude 2-(4-Formylphenoxy)propanenitrile to >98% purity using column chromatography?"

Scientist’s Analysis: This molecule contains three distinct functional groups that dictate its chromatographic behavior:

  • Aldehyde (-CHO): Moderately polar, sensitive to oxidation on active silica.

  • Nitrile (-CN): Polar, strong dipole.

  • Aryl Ether (Ar-O-R): Lipophilic backbone.

The Challenge: The primary impurity is almost invariably the starting material, 4-hydroxybenzaldehyde . The phenolic hydroxyl group makes the impurity significantly more polar and acidic than your product. While separation is theoretically easy (


 is usually large), the phenol tends to "streak" or "tail," potentially contaminating the tail-end of your product fractions.

Diagnostic Module: Pre-Column Optimization

Before packing the column, you must validate your separation conditions. Do not skip this step.

Standard Operating Procedure (SOP) for TLC Analysis
  • Stationary Phase: Silica Gel 60 F254.

  • Visualization: UV Lamp (254 nm) is mandatory (aromatic ring + conjugated aldehyde).

  • Stain (Optional): 2,4-DNP (Orange spot = Aldehyde confirmation).

Recommended Solvent Systems: | Solvent System | Ratio (v/v) | Target


 (Product) | Application |
| :--- | :--- | :--- | :--- |
| Hexane : Ethyl Acetate  | 8:2  | 0.25 - 0.35  | Standard Purification  |
| Hexane : Acetone | 9:1 | 0.30 | Alternative if EtOAc co-elutes impurities |
| DCM : Methanol | 98:2 | > 0.50 | Too strong; use only to flush column |
Diagnostic Decision Tree

Use the following logic flow to determine your purification strategy.

G Start Crude Mixture TLC (8:2 Hex/EtOAc) CheckRf Analyze Delta Rf (Product vs. Phenol) Start->CheckRf GoodSep Delta Rf > 0.2 (Ideal) CheckRf->GoodSep Yes PoorSep Delta Rf < 0.1 (Risk) CheckRf->PoorSep No Streaking Phenol Streaking? GoodSep->Streaking Action2 Change Solvent System Try Toluene/Acetone PoorSep->Action2 Action1 Proceed to Flash Column Gradient 0-30% EtOAc Streaking->Action1 No Action4 Use Gradient Elution Start 100% Hexane Streaking->Action4 Yes Action3 Acid Wash Silica (Not Recommended for Nitriles)

Figure 1: Pre-purification decision logic. Ensure the separation factor (


) is sufficient before scaling up.

The Purification Protocol (Execution)

Method: Flash Column Chromatography Scale: 1.0 g Crude Material (Example) Stationary Phase: Silica Gel 60 (40-63 µm)

Step-by-Step Workflow
  • Column Packing:

    • Use a column diameter of ~2.5 cm for 1g of crude.

    • Slurry pack with 100% Hexane . This ensures the silica is tightly packed and prevents heat generation (exotherm) when EtOAc is added later.

  • Sample Loading (Critical):

    • Issue: The crude is likely a viscous oil or sticky solid.

    • Solution:Dry Loading. Dissolve crude in minimum DCM, add silica (ratio 1:2 crude:silica), and evaporate to a free-flowing powder.

    • Why? Liquid loading viscous oils causes "channeling" and band broadening, ruining the separation of the phenol impurity.

  • Elution Gradient: Run the column using the following stepwise gradient.

Volume (CV)*Solvent Composition (Hex:EtOAc)Purpose
1 - 3 100 : 0 Elute non-polar impurities (e.g., excess alkyl halides).
4 - 10 90 : 10 Move the product slowly. Watch for UV activity.[1]
11 - 20 80 : 20 Elute Product. Collect fractions.
20+ 50 : 50 Flush out the polar phenol (waste).

*CV = Column Volume[2]

Troubleshooting Center (FAQ)

Issue 1: "My product decomposes on the column."

Symptoms: The fraction yield is low; TLC of the pure fraction shows a new baseline spot (carboxylic acid). Root Cause: The aldehyde group (-CHO) is oxidizing on the acidic, active surface of the silica gel, or the nitrile is hydrolyzing (less likely but possible). Solution:

  • Neutralize the Silica: Pre-wash the column with Hexane containing 1% Triethylamine (Et3N) .

  • Warning: Do not use excess base. The proton alpha to the nitrile group is acidic (

    
    ). Strong basic conditions can cause racemization (if chiral) or aldol condensation of the aldehyde [1].
    
  • Fast Chromatography: Increase flow rate.[3] Do not leave the compound on the column overnight.

Issue 2: "The phenol impurity is co-eluting with my product."

Symptoms: NMR shows aromatic protons at 6.9 ppm (phenol) mixed with your product. Root Cause: "Tailing." The phenolic -OH drags along the silica due to hydrogen bonding. Solution:

  • Tighten the Gradient: Hold the solvent at 10% EtOAc for longer.

  • Check Loading: If you liquid-loaded, switch to dry-loading.

  • Alternative Wash: Wash the crude ether solution with dilute NaOH (1M) before the column. The phenol will deprotonate (phenolate) and move into the aqueous layer, leaving the neutral ether product in the organic layer. This is often more effective than chromatography [2].

Issue 3: "I see a third spot running just ahead of my product."

Root Cause: This is likely the O-alkylation vs. C-alkylation byproduct or unreacted alkyl halide. Analysis:

  • Product (O-alkylated): Ar-O-CH(CH3)-CN. (Ether linkage).

  • Impurity (C-alkylated): Ar-CH(CH3)-CN-OH (Rare, but possible with certain bases).

  • Action: These usually separate well in Hex/EtOAc. Collect smaller fractions (test tubes) to cut the peak precisely.

Post-Run Validation

Verify the integrity of your purified compound using NMR.

Mechanism of Separation Visualization:

G cluster_0 Column Interaction Silica Silica Surface (Si-OH) Phenol Impurity: Phenol High Affinity (H-Bonding) Elutes LAST Silica->Phenol Strong H-Bond Product Target: Nitrile-Ether Medium Affinity (Dipole) Elutes MIDDLE Silica->Product Dipole-Dipole Halide Impurity: Alkyl Halide Low Affinity (Non-polar) Elutes FIRST Silica->Halide Weak VdW

Figure 2: Thermodynamic interaction ranking. The phenolic impurity binds strongly to silica silanols, allowing the ether-nitrile product to elute earlier.

Key NMR Markers (CDCl3):

  • Aldehyde: Singlet at ~9.8 - 9.9 ppm.

  • Aromatic: Two doublets (AA'BB' system) ~7.0 and 7.8 ppm.

  • Methine (O-CH-CN): Quartet at ~4.8 - 5.0 ppm.

  • Methyl: Doublet at ~1.7 ppm.

References

  • Still, W. C., Kahn, M., & Mitra, A. (1978).[4] Rapid chromatographic techniques for preparative separation with moderate resolution.[4] The Journal of Organic Chemistry, 43(14), 2923–2925.[4]

  • BenchChem Application Notes. (2025). 2-(3-phenoxyphenyl)propanenitrile in Organic Synthesis.[5] (Analogous chemistry for phenoxy-nitrile purification via basic wash).

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. (5th Edition). Separation of Phenols from Neutral Compounds. (Standard reference for acid/base extraction workups).

Sources

Technical Guide: Synthesis & Impurity Control for 2-(4-Formylphenoxy)propanenitrile

[1]

Core Reaction Logic & Pathway Analysis

The synthesis relies on the Williamson Ether Synthesis , a nucleophilic substitution (


1

While the primary pathway is straightforward, the multifunctionality of the reactants introduces three critical "Failure Modes" (Side Reaction Pathways):

  • Nitrile Instability: Hydrolysis under basic conditions.[1]

  • Aldehyde Instability: Oxidation (Aerobic) or Disproportionation (Cannizzaro).[1]

  • Electrophile Degradation: Elimination of the alkyl halide to form acrylonitrile.

Reaction Pathway Diagram

The following logic map details the kinetic competition between the desired ether formation and the parasitic side reactions.

ReactionPathwaysStart4-Hydroxybenzaldehyde+ 2-ChloropropanenitrileIntermediatePhenoxide IonStart->IntermediateDeprotonationSide_ElimImpurity A:Acrylonitrile(Elimination)Start->Side_ElimE2 Elimination(High Temp/Strong Base)Side_OxImpurity B:4-Hydroxybenzoic Acid(Oxidation)Start->Side_OxO2 (Air leak)BaseBase (K2CO3/NaH)ProductTARGET:2-(4-Formylphenoxy)propanenitrileIntermediate->ProductSN2 Attack (O-Alkylation)Side_C_AlkImpurity D:C-Alkylated IsomersIntermediate->Side_C_AlkSolvent Effect(Phenoxide Ambident Nature)Side_HydImpurity C:Amide/Acid Derivative(Nitrile Hydrolysis)Product->Side_HydH2O/OH- (Aq. Base)

Caption: Kinetic competition map showing the main SN2 pathway versus elimination (E2), oxidation, and hydrolysis failure modes.

Troubleshooting Center (Q&A)

Issue 1: "I am observing a significant amount of Acrylonitrile and low product yield."

Diagnosis: Competitive Elimination (E2). The secondary halide (2-chloropropanenitrile) has acidic

1
  • Root Cause: Base is too strong (e.g., NaH, NaOH) or temperature is too high.

  • Corrective Action:

    • Switch Base: Use a milder, heterogeneous base like Potassium Carbonate (

      
      ) .[1] The potassium cation (
      
      
      ) also provides a template effect that can favor O-alkylation over elimination.[1]
    • Solvent Control: Use Acetonitrile (ACN) or DMF at moderate temperatures (

      
      ).[1] Avoid refluxing if elimination persists.[1]
      
    • Stoichiometry: Add the alkyl halide slowly to the phenoxide mixture to keep its concentration low relative to the nucleophile.

Issue 2: "The product contains a carboxylic acid impurity (NMR shift ~11-13 ppm)."

Diagnosis: This can arise from two distinct sources:[2][3][4][5][6][7][8]

  • Aldehyde Oxidation: 4-hydroxybenzaldehyde oxidizing to 4-hydroxybenzoic acid.[1]

  • Nitrile Hydrolysis: The nitrile group on the product hydrolyzing to a carboxylic acid.[9][10]

  • Differentiation: Check the coupling. If the ether linkage is intact but the nitrile is gone, it is Hydrolysis . If the ether linkage is missing (starting material oxidized), it is Oxidation .

  • Corrective Action:

    • For Oxidation: Strictly degas all solvents with Nitrogen/Argon.[1] Aldehydes are sensitive to aerobic oxidation in basic media.[1]

    • For Hydrolysis: Ensure anhydrous conditions . Even trace water in DMF or Acetone with

      
       can hydrolyze the nitrile to a primary amide and subsequently to the acid. Use molecular sieves in the solvent.
      
Issue 3: "My reaction mixture turned dark/tarry, and yield is poor."

Diagnosis: Cannizzaro Reaction or Polymerization.[1] Aldehydes lacking

11
  • Corrective Action:

    • Avoid hydroxide bases (

      
      , 
      
      
      ).
    • Use mild carbonate bases (

      
      , 
      
      
      ).
    • Add a radical inhibitor (e.g., BHT) if polymerization of acrylonitrile side-products is suspected, though optimizing to prevent elimination is better.

Optimized Synthetic Protocol

This protocol prioritizes O-alkylation selectivity and impurity suppression .[1]

Reagents:

  • 4-Hydroxybenzaldehyde (1.0 eq)[1]

  • 2-Chloropropanenitrile (1.2 eq) - Excess accounts for volatility and minor elimination.[1]

  • Potassium Carbonate (

    
    ), anhydrous, finely ground (2.0 eq)
    
  • Potassium Iodide (

    
    ) (0.1 eq) - Finkelstein catalyst to accelerate SN2.[1]
    
  • Solvent: Acetonitrile (ACN) or DMF (Anhydrous).[1]

Step-by-Step Methodology:

  • Preparation:

    • Dry

      
       in an oven at 
      
      
      overnight.
    • Purge the reaction vessel with Nitrogen (

      
      ) for 15 minutes.
      
  • Phenoxide Formation:

    • Charge 4-Hydroxybenzaldehyde and

      
       into the vessel.[1]
      
    • Add anhydrous solvent (ACN or DMF).[1]

    • Stir at room temperature for 30 minutes. Observation: The mixture may turn yellow/orange as the phenoxide forms.

  • Alkylation:

    • Add catalytic

      
      .[1]
      
    • Add 2-Chloropropanenitrile dropwise over 10 minutes.[1]

    • Heat the mixture to

      
       . Note: Do not exceed 
      
      
      to prevent nitrile hydrolysis or elimination.
  • Monitoring:

    • Monitor by TLC or HPLC.[1] Look for the disappearance of the aldehyde starting material.[3]

    • Critical Check: If the reaction stalls, add 0.1 eq more of the alkyl halide, not base.

  • Work-up (Crucial for Nitrile Stability):

    • Cool to room temperature.[1][4]

    • Filter off the solid salts (

      
      , unreacted 
      
      
      ).
    • Concentrate the filtrate under reduced pressure.[11]

    • Partition: Dissolve residue in Ethyl Acetate and wash with cold water.[1] Avoid hot aqueous washes to prevent nitrile hydrolysis.

    • Wash with dilute

      
       to remove any unreacted phenol or oxidized acid byproducts.[1]
      
    • Dry over

      
       and concentrate.
      

Impurity Profile & Data Summary

Impurity TypeChemical Structure/NameOriginPrevention Strategy
Impurity A Acrylonitrile (

)
Elimination of 2-chloropropanenitrileControl Temp <

; Use mild base (

).[1]
Impurity B 4-Hydroxybenzoic acidOxidation of AldehydeInert atmosphere (

); Degassed solvents.[1]
Impurity C 2-(4-formylphenoxy)propanamideHydrolysis of NitrileStrictly anhydrous reagents; Avoid aqueous base workup.[1]
Impurity D C-Alkylated PhenolAmbident Nucleophile AttackUse polar aprotic solvent (DMF/ACN) to solvate cation and favor O-attack.[1]

References

  • Williamson Ether Synthesis Mechanism & Conditions

    • Master Organic Chemistry.[1] (2014).[1][12] The Williamson Ether Synthesis.

    • [Link]

  • Nitrile Hydrolysis Kinetics

    • Chemistry Steps.[1][2][11][13][14][15][16] The Mechanism of Nitrile Hydrolysis To Carboxylic Acid.

    • [Link]

  • Phenoxide Ambident Reactivity (O- vs C-Alkyl

    • National Institutes of Health (NIH).[1][8] Regioselective alkylation of 2,4-dihydroxybenzyaldehydes.

    • [Link]

  • Target Molecule D

    • PubChem. 2-(4-Formylphenoxy)propanenitrile (CID 50987540).[1]

    • [Link][1]

Technical Support Center: Synthesis of 2-(4-Formylphenoxy)propanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 Engineering Support Topic: Troubleshooting Williamson Ether Synthesis Failures Target Molecule: 2-(4-Formylphenoxy)propanenitrile (CAS: 26164-26-1)

Executive Summary & Reaction Logic

You are likely encountering difficulties synthesizing 2-(4-Formylphenoxy)propanenitrile, a critical intermediate often utilized in the synthesis of xanthine oxidase inhibitors (e.g., Febuxostat analogs).

The synthesis is a Williamson Ether Synthesis between 4-hydroxybenzaldehyde and 2-chloropropanenitrile (or the bromo- analog). While theoretically simple, this reaction is notorious for specific failure modes due to the competing reactivity of the secondary alkyl halide and the sensitivity of the aldehyde/nitrile functional groups.

The Core Conflict: Substitution ( ) vs. Elimination ( )

The reaction demands a nucleophilic attack by the phenoxide ion on a secondary carbon.

  • Ideal Path (

    
    ):  Phenoxide displaces the halide 
    
    
    
    Target Ether.
  • Failure Path (

    
    ):  Base deprotonates the alkyl halide 
    
    
    
    Acrylonitrile (volatile/toxic) + Polymerization (black tar).

Standard Operating Procedure (The "Gold Standard")

Before troubleshooting, benchmark your process against this optimized protocol. Deviations here are the primary source of failure.

ParameterSpecificationRationale
Substrate 4-Hydroxybenzaldehyde (1.0 eq)Limiting reagent.
Electrophile 2-Chloropropanenitrile (1.2 - 1.5 eq)Excess required to account for volatility and minor elimination.
Base Potassium Carbonate (

), Anhydrous (2.0 eq)
Strong enough to deprotonate phenol (

), but weak enough to minimize elimination of the nitrile. Avoid NaOH/KOH.
Catalyst Potassium Iodide (KI) (0.1 - 0.2 eq)Critical: Converts sluggish alkyl chloride to reactive alkyl iodide in situ (Finkelstein reaction).
Solvent DMF or Acetonitrile (Anhydrous)Polar aprotic solvents stabilize the transition state. DMF is superior for rate; Acetonitrile is easier to work up.
Temp 60°C - 80°C< 60°C: Reaction stalls. > 90°C: Rapid elimination/polymerization.
Atmosphere Nitrogen (

) or Argon
Prevents oxidation of the aldehyde to carboxylic acid.

Troubleshooting Guides (Symptom-Based)

Case A: "My reaction mixture turned into a black/brown sticky tar."

Diagnosis: Polymerization of Acrylonitrile or Aldehyde degradation. Mechanism: High temperatures or overly strong bases (like NaOH/NaH) caused the 2-chloropropanenitrile to undergo E2 elimination, forming acrylonitrile. Acrylonitrile polymerizes rapidly under basic conditions, creating "tar."

Corrective Actions:

  • Switch Base: Immediately stop using metal hydrides (NaH) or hydroxides. Switch to anhydrous

    
     .
    
  • Temperature Control: Do not exceed 80°C. If using DMF, 60-70°C is often sufficient.

  • Reagent Order: Do not premix the alkyl halide and base at high heat. Generate the phenoxide first (Phenol + Base + Solvent, stir 30 min), then add the alkyl halide dropwise.

Case B: "TLC shows starting material (Phenol) remaining after 24 hours."

Diagnosis: Stalled


 Kinetics (Steric Hindrance).
Mechanism:  The secondary carbon on 2-chloropropanenitrile is sterically hindered. Chloride is a mediocre leaving group.

Corrective Actions:

  • The "Finkelstein" Boost: Add 10-20 mol% Potassium Iodide (KI) . This converts the alkyl chloride to an alkyl iodide, which reacts ~100x faster.

  • Solvent Dryness: Ensure DMF/Acetonitrile is dry. Water solvates the phenoxide anion, creating a "cage" that reduces nucleophilicity.

  • Particle Size: If using granular

    
    , grind it to a fine powder before use to increase surface area.
    
Case C: "I see a new spot, but it's an acid or amide (IR shows broad -OH or -NH2)."

Diagnosis: Hydrolysis of the Nitrile or Oxidation of the Aldehyde. Mechanism:

  • Nitrile Hydrolysis:

    
    .
    
  • Aldehyde Oxidation:

    
    .
    

Corrective Actions:

  • Water Exclusion: Use anhydrous solvents and flame-dried glassware.

  • Inert Gas: Rigorously purge the headspace with Nitrogen.

  • Workup pH: During workup, avoid strong acids or bases. Neutralize carefully to pH 7.

Visualizing the Chemistry

Reaction Mechanism & Competitive Pathways

The following diagram illustrates the kinetic competition between the desired ether synthesis and the destructive elimination pathway.

ReactionPathways SM1 4-Hydroxybenzaldehyde (Phenol) Inter Phenoxide Anion SM1->Inter Deprotonation SM2 2-Chloropropanenitrile (Electrophile) Base Base (K2CO3) Base->Inter E2 E2 Elimination (Failure Path) Base->E2 + SM2 (High T) SN2 SN2 Substitution (Target Path) Inter->SN2 + SM2 (KI Cat.) Prod Target Ether 2-(4-Formylphenoxy)propanenitrile SN2->Prod Waste Acrylonitrile + Polymer (Black Tar) E2->Waste

Figure 1: Kinetic competition between the desired Williamson Ether Synthesis (


) and the unwanted Elimination (

).
Troubleshooting Decision Tree

Follow this logic flow to resolve low yields.

TroubleshootingTree Start Reaction Analysis CheckTLC Check TLC/HPLC Start->CheckTLC Unreacted High SM Remaining CheckTLC->Unreacted Tar Black Tar / Low Mass Balance CheckTLC->Tar Impurity New Polar Spot (Acid/Amide) CheckTLC->Impurity Action1 Add KI (0.2 eq) Increase Temp (max 80C) Unreacted->Action1 Action2 Lower Temp Switch to K2CO3 Dropwise Addition Tar->Action2 Action3 Dry Solvent Check Inert Gas Impurity->Action3

Figure 2: Decision matrix for diagnosing reaction failures based on TLC/HPLC data.

Frequently Asked Questions (FAQ)

Q: Can I use Sodium Hydride (NaH) to speed up the reaction? A: Not recommended. While NaH forms the phenoxide instantly, it is a strong base that promotes the E2 elimination of 2-chloropropanenitrile to acrylonitrile. This depletes your electrophile and generates polymers. Stick to


 or 

(Cesium Carbonate) if you need higher reactivity without the basicity penalty [1].

Q: Why is my product an oil instead of a solid? A: The product has a low melting point and often supercools. If it contains residual DMF or unreacted aldehyde, it will remain an oil.

  • Fix: Wash the organic layer thoroughly with water (5x) to remove DMF. Triturate the oil with cold isopropyl alcohol or diethyl ether to induce crystallization.

Q: Does the stereochemistry of the 2-chloropropanenitrile matter? A: Yes, if you require a chiral product. The


 reaction proceeds with inversion of configuration  (Walden inversion). If you start with (S)-2-chloropropanenitrile, you will obtain the (R)-ether. However, for standard Febuxostat intermediates, the racemic mixture is often used unless specified otherwise.

Q: Can I use 2-Bromopropanenitrile instead of the Chloro- analog? A: Yes, and it will react faster. However, the bromo-derivative is significantly more expensive and less stable (more prone to elimination). If using the Chloro- derivative, the addition of KI is the most cost-effective way to mimic the reactivity of the Bromo- derivative [2].

References

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis: Mechanism and Troubleshooting.Link

  • Chemistry LibreTexts. (2020). 15.3: The Williamson Ether Synthesis.[1][2]Link

  • Google Patents. (2011). WO2011066803 - Preparation Method of Intermediate of Febuxostat.[3][4]Link

  • BenchChem. (2025).[5] Application Notes: 2-(3-phenoxyphenyl)propanenitrile in Organic Synthesis.[5]Link(Note: Analogous chemistry reference).

Sources

optimizing reaction conditions for 2-(4-Formylphenoxy)propanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization & Troubleshooting Guide for 2-(4-Formylphenoxy)propanenitrile Synthesis

Case ID: SYN-FPPN-001 Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary & Reaction Overview

Target Molecule: 2-(4-Formylphenoxy)propanenitrile CAS: 1247474-36-7 (Generic reference for structure class; specific isomers vary) Primary Application: Key intermediate for phenoxy-propionic acid herbicides and specific non-steroidal anti-inflammatory drugs (NSAIDs).[1]

This guide addresses the O-alkylation of 4-hydroxybenzaldehyde with 2-chloropropanenitrile (or 2-bromopropanenitrile) via a Williamson Ether Synthesis.[1] While conceptually simple, this reaction is prone to specific failure modes—primarily competitive hydrolysis of the nitrile group and self-condensation of the aldehyde.

The "Gold Standard" Protocol (Baseline):

  • Substrate: 4-Hydroxybenzaldehyde (1.0 equiv)

  • Electrophile: 2-Chloropropanenitrile (1.2 equiv)[1]

  • Base: Potassium Carbonate (

    
    ) (2.0 equiv), anhydrous, granular.
    
  • Catalyst: Potassium Iodide (KI) (0.1 equiv) – Critical for chloro- analogs.[1]

  • Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile (MeCN).[1]

  • Conditions: 60–80°C, 4–8 hours, Inert Atmosphere (

    
    ).[1]
    

Troubleshooting Hub: Diagnostic Q&A

Issue 1: "My conversion is stalled at ~60%, and adding more halide doesn't help."

Diagnosis: This is a classic symptom of "Surface Passivation" or "Water Poisoning." [1]

  • Passivation: In heterogeneous reactions (solid base/liquid solvent), the surface of

    
     becomes coated with KCl/KBr byproducts, blocking the active sites.
    
  • Water: Trace water solvates the phenoxide anion, reducing its nucleophilicity (H-bonding shell) and potentially hydrolyzing the nitrile electrophile.[1]

Corrective Action:

  • Grind the Base: Do not use pellets.[1] Use finely ground, anhydrous

    
    .[1]
    
  • Phase Transfer Catalyst (PTC): Add 5 mol% TBAB (Tetrabutylammonium bromide) .[1] This solubilizes the phenoxide into the organic phase, bypassing surface limitations.

  • The "Finkelstein" Boost: If using the chloro-nitrile, the reaction is kinetically sluggish. The addition of 10 mol% KI converts the alkyl chloride to a more reactive alkyl iodide in situ.

Issue 2: "I see a new peak in HPLC that corresponds to the carboxylic acid or amide."

Diagnosis: Nitrile Hydrolysis. The nitrile group is sensitive to hydrolysis under basic conditions, especially at elevated temperatures (>90°C) or if water is present.

Corrective Action:

  • Temperature Control: Strictly limit reaction temperature to 60–70°C . Above 80°C, the rate of nitrile hydrolysis competes with O-alkylation.[1]

  • Dry Solvents: Ensure DMF/MeCN water content is <0.05% (Karl Fischer).[1]

  • Quench Protocol: Do not quench with strong acid or base.[1] Pour the reaction mixture into ice-cold water (pH ~7). If acidification is needed to break emulsions, use dilute HCl to pH 5–6, never lower.[1]

Issue 3: "The product is colored (dark orange/brown) and yield is low."

Diagnosis: Aldehyde Condensation (Cannizzaro/Aldol). 4-Hydroxybenzaldehyde is susceptible to oxidation and self-condensation in the presence of strong bases and oxygen.[1]

Corrective Action:

  • Inert Atmosphere: Sparge solvents with Nitrogen/Argon for 15 mins prior to heating.[1] Oxygen promotes radical polymerization and oxidation to 4-hydroxybenzoic acid.[1]

  • Base Selection: If

    
     causes too much tarring, switch to Cesium Carbonate (
    
    
    
    )
    .[1] The "Cesium Effect" often allows for lower reaction temperatures (40–50°C) due to higher solubility and basicity in organic media.

Optimized Experimental Protocol

Objective: Synthesis of 2-(4-Formylphenoxy)propanenitrile (10g Scale)

Reagents:

  • 4-Hydroxybenzaldehyde: 10.0 g (81.9 mmol)[1]

  • 2-Chloropropanenitrile: 8.8 g (98.3 mmol, 1.2 equiv)[1]

  • 
     (Anhydrous, powder): 22.6 g (163.8 mmol, 2.0 equiv)
    
  • KI (Potassium Iodide): 1.36 g (8.2 mmol, 0.1 equiv)

  • DMF (Anhydrous): 100 mL (10 vol)

Step-by-Step Methodology:

  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and internal thermometer. Flush with

    
    .
    
  • Charging: Add 4-Hydroxybenzaldehyde,

    
    , and KI. Add DMF via syringe.[1] Stir at room temperature for 15 minutes to allow partial deprotonation (color change to yellow/orange phenoxide).
    
  • Addition: Add 2-Chloropropanenitrile dropwise over 10 minutes. Note: Exotherm is minimal, but rate control prevents local concentration spikes.

  • Reaction: Heat the mixture to 65°C . Monitor by TLC (30% EtOAc/Hexane) or HPLC every 2 hours.

    • Target: >98% consumption of phenol.[1]

  • Workup (Critical for Purity):

    • Cool reaction to 20°C.[1]

    • Pour mixture into 500 mL Ice Water with vigorous stirring. The product should precipitate as a white/off-white solid.[1]

    • If oil forms:[1] Extract with Ethyl Acetate (3 x 100 mL).[1] Wash combined organics with 5% NaOH (cold) to remove unreacted phenol (this step is crucial).[1] Wash with Brine, dry over

      
      , and concentrate.
      
  • Purification: Recrystallize from Isopropanol/Hexane (1:3) if necessary.

Data & Visualization

Impurity Profile Table
ComponentRetention Time (Rel)OriginMitigation Strategy
Target Nitrile 1.00ProductN/A
4-Hydroxybenzaldehyde 0.65Unreacted SMIncrease temp to 70°C; Add KI; Wash with 5% NaOH.
4-Hydroxybenzoic Acid 0.40OxidationInert atmosphere (

); Degas solvents.[1]
Amide Derivative 0.85Nitrile HydrolysisLower temp (<75°C); Ensure anhydrous conditions.[1]
Dimer/Oligomer >1.50Aldehyde CondensationAvoid "hard" bases (NaOH/NaH); Use

.
Reaction Logic & Troubleshooting Flowchart

ReactionLogic Start Start: 4-Hydroxybenzaldehyde + 2-Chloropropanenitrile Check1 Check Conversion (HPLC/TLC) @ 4 Hours Start->Check1 LowConv Low Conversion (<50%) Check1->LowConv Stalled HighConv High Conversion (>95%) Check1->HighConv Proceed CheckTemp Check Temp LowConv->CheckTemp CheckImpurity Impurity Check HighConv->CheckImpurity AddKI Add 10 mol% KI (Finkelstein) AddKI->Check1 Re-check CheckTemp->AddKI Temp OK TempAction Increase to 70-75°C (Max 80°C) CheckTemp->TempAction <60°C TempAction->Check1 Hydrolysis Amide/Acid Detected CheckImpurity->Hydrolysis Peak @ 0.85 RT Oxidation Benzoic Acid Detected CheckImpurity->Oxidation Peak @ 0.40 RT Finish Workup: Ice Water Quench + NaOH Wash CheckImpurity->Finish Clean Profile FixHydrolysis Reduce Temp to 60°C Dry Solvent Hydrolysis->FixHydrolysis FixOxidation Sparge with N2 Check Reagent Quality Oxidation->FixOxidation

Caption: Decision tree for optimizing reaction conversion and mitigating specific impurity formation during O-alkylation.

References

  • Williamson Ether Synthesis Mechanism & Scope

    • Master Organic Chemistry.[1] "The Williamson Ether Synthesis."[2][3] Accessed Feb 6, 2026.[1] [Link]

  • Optimization of Phenolic O-Alkylation

    • Chemistry Steps.[1][4] "Williamson Ether Synthesis: Mechanism and Conditions."[1] Accessed Feb 6, 2026.[1] [Link]

  • Synthesis of Benzaldehyde Derivatives (Analogous Protocols)

    • Organic Syntheses.[1] "p-Hydroxyphenylpyruvic Acid (Analogous Phenol Reactivity)."[1] Org. Synth. 1963, 43, 49. [Link]

  • Impurity Profiling in Nitrile Synthesis

    • ResearchGate.[1] "Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile (Nitrile Stability)." Accessed Feb 6, 2026.[1] [Link]

Sources

Technical Support Center: Purification of 2-(4-Formylphenoxy)propanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the purification and impurity removal for 2-(4-Formylphenoxy)propanenitrile (CAS: 1247474-36-7). This compound acts as a critical intermediate in the synthesis of various pharmaceutical scaffolds (including potential NSAID derivatives and aromatase inhibitors).[1]

The purification strategy focuses on the chemical differentiation between the neutral ether product, the acidic phenolic starting material, and the hydrolytically sensitive nitrile group.[1]

Status: Operational Subject: Impurity Removal & Process Optimization Applicable For: Organic Synthesis, Process Chemistry, Medicinal Chemistry[1]

Diagnostic Workflow (Decision Matrix)

Before initiating a purification protocol, identify the nature of your crude mixture using this logic flow. This prevents yield loss from unnecessary chromatography.[1]

PurificationLogic Start Crude Reaction Mixture (Post-Synthesis) CheckTLC Diagnostic: TLC/HPLC Check for Unreacted Phenol Start->CheckTLC PhenolPresent Phenol Present? (Lower Rf, Acidic) CheckTLC->PhenolPresent BaseWash Protocol A: Chemical Wash (Cold 1M NaOH/Na2CO3) PhenolPresent->BaseWash Yes (High %) CheckState Physical State Check (Solid vs. Oil) PhenolPresent->CheckState No (<1%) BaseWash->CheckState IsSolid Crystalline Solid? CheckState->IsSolid Recryst Protocol B: Recrystallization (EtOH/H2O or IPA/Hexane) IsSolid->Recryst Yes Oiling Oiling Out? IsSolid->Oiling No/Semi-solid Final Pure 2-(4-Formylphenoxy) propanenitrile Recryst->Final Seed Seed & Slow Cool (Avoid Thermal Shock) Oiling->Seed Yes Column Protocol C: Flash Chromatography (Gradient Elution) Oiling->Column Persistent Oil Seed->Final Column->Final

Troubleshooting Guide (FAQ)

Q1: My product has a persistent reddish/brown color. How do I remove it?

Diagnosis: This coloration is typically due to oxidized phenolic impurities (quinones) derived from unreacted 4-hydroxybenzaldehyde.[1] Technical Fix:

  • Dissolve the crude material in Ethyl Acetate or DCM.[1]

  • Perform a wash with 1M NaOH (Cold) .[1] The phenol converts to sodium phenoxide (water-soluble) and partitions into the aqueous layer.[1]

  • Crucial Step: The aqueous layer will turn bright yellow/orange (phenoxide).[1] Repeat until the aqueous layer is colorless.[1]

  • Wash with brine, dry over

    
    , and concentrate.
    Note: Do not use strong bases (pH > 12) with heat, or you risk hydrolyzing the nitrile.[1]
    
Q2: The product "oils out" during recrystallization instead of forming crystals.

Diagnosis: This compound (melting point ~40–60°C range) is prone to oiling out if the solvent polarity difference is too high or cooling is too rapid.[1] Technical Fix:

  • Solvent System: Switch to Isopropanol (IPA) / Water (9:1) or Ethanol / Hexane .[1] Avoid pure water as an anti-solvent.[1]

  • Seeding: Obtain a seed crystal (even a micro-amount from a glass rod scratch) and add it when the solution is slightly cloudy at 30°C.[1]

  • Agitation: Vigorous stirring promotes oiling.[1] Use slow, magnetic stirring during the cooling phase.[1]

Q3: HPLC shows a new peak after workup (Hydrolysis).

Diagnosis: The nitrile group (


) has hydrolyzed to the amide (

) or acid (

).[1] Cause: Exposure to acidic or basic aqueous conditions at elevated temperatures (

).[1] Prevention:
  • Keep all aqueous washes (NaOH or HCl) cold (0–5°C) .[1]

  • Minimize contact time with the aqueous phase.[1]

  • Dry the organic layer thoroughly (

    
    ) before rotary evaporation to prevent hydrolysis during the heating of the concentration step.[1]
    

Validated Purification Protocols

Protocol A: Chemical Washing (Primary Purification)

Best for: Removing unreacted 4-hydroxybenzaldehyde (Starting Material).[1]

ParameterSpecificationRationale
Solvent Ethyl Acetate or DCMHigh solubility of ether product; immiscible with water.
Wash Reagent 5%

or 0.5M NaOH
Deprotonates phenol (

) without hydrolyzing nitrile.[1]
Temperature 0°C to 10°CSuppresses side reactions (hydrolysis).[1]
Validation TLC (Silica)Phenol spot (

) should disappear.[1]

Procedure:

  • Dissolve crude oil/solid in Ethyl Acetate (10 mL per gram).

  • Wash 2x with cold 0.5M NaOH.[1] (Aqueous layer will be yellow).[1]

  • Wash 1x with distilled water.[1]

  • Wash 1x with Saturated Brine.[1]

  • Dry over Anhydrous

    
     and concentrate in vacuo.
    
Protocol B: Recrystallization (Final Polishing)

Best for: Removing inorganic salts and trace isomers.[1]

Solvent System: Ethanol/Water (approx. 8:2 ratio) or IPA/Hexane.[1]

  • Dissolve the crude solid in the minimum amount of boiling Ethanol.[1]

  • Remove from heat.[1] Add warm water dropwise until persistent turbidity is just observed.[1]

  • Add a few drops of Ethanol to clear the solution.[1]

  • Allow to cool to room temperature slowly (wrap flask in foil/towel to insulate).

  • Cool to 4°C in a fridge. Filter crystals and wash with cold Hexane.[1]

Analytical Validation

Ensure your purified product meets these criteria before proceeding to the next synthetic step.

AttributeExpected ValueMethodNotes
Appearance White to off-white solidVisualYellowing indicates phenol oxidation.
Melting Point 50–65°C (Approx)*CapillaryBroad range indicates solvent trapping.[1]
IR Spectrum Nitrile: ~2240

Aldehyde: ~1690

FT-IRAbsence of broad -OH stretch (~3300

).[1]
1H NMR

9.8 (s, 1H, CHO)

5.2 (q, 1H, O-CH-CN)
DMSO-

/

Verify integration of the quartet (chiral center).[1]

*Note: Melting points for this specific ether can vary based on crystal polymorphs.[1] Purity should be confirmed via HPLC.

References

  • BenchChem. (2025).[1][2] Application Notes and Protocols: 2-(3-phenoxyphenyl)propanenitrile in Organic Synthesis. Retrieved from [1]

  • Bewert, W., & Kiefer, H. (1987).[1][3] Preparation of 2-(N-formylamino)-propionitrile. US Patent 4,701,546.[1][3] BASF SE.[1][3] Retrieved from

  • National Institute of Standards and Technology (NIST). (2023).[1] Propanenitrile Thermochemical Data. NIST Chemistry WebBook, SRD 69.[1] Retrieved from [1]

  • Sigma-Aldrich. (2024).[1] Product Specification: 2-(4-Formylphenoxy)propanenitrile (CAS 1247474-36-7).[4][5] Retrieved from [1]

  • Srinivas, P., et al. (2007).[1][6] Process for the preparation of Letrozole and its intermediates. WO 2007/107733 A1. Retrieved from

Sources

stability of 2-(4-Formylphenoxy)propanenitrile under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Stability of 2-(4-Formylphenoxy)propanenitrile Under Acidic Conditions

To: Research Scientists, Process Chemists, and Quality Control Analysts From: Senior Application Scientist, Technical Support Division Subject: Critical Stability Profile & Handling Protocols for 2-(4-Formylphenoxy)propanenitrile (CAS: 1247474-36-7)

Part 1: Executive Technical Summary

Core Stability Directive: 2-(4-Formylphenoxy)propanenitrile is chemically unstable under aqueous acidic conditions. The primary degradation pathway is the acid-catalyzed hydrolysis of the nitrile moiety (–CN) to the corresponding carboxylic acid, 2-(4-formylphenoxy)propanoic acid .

While the ether linkage is robust, the aldehyde group presents a secondary risk of acetalization if acidic conditions are combined with alcoholic solvents. Researchers must strictly control pH and solvent composition to maintain the integrity of the nitrile functionality.

Part 2: Detailed Chemical Stability Profile

Primary Degradation: Nitrile Hydrolysis

The most significant risk is the conversion of the nitrile group to a carboxylic acid. This reaction proceeds through an amide intermediate and is irreversible under aqueous conditions.

  • Mechanism: Protonation of the nitrile nitrogen activates the carbon for nucleophilic attack by water.[1][2]

  • Kinetics: The reaction rate is temperature-dependent. At room temperature (25°C) in dilute acid (pH 3–5), hydrolysis is slow (days to weeks). At elevated temperatures (>50°C) or strong acid concentrations (< pH 1), conversion to the acid is rapid (hours).

  • Solubility Change: The starting material (nitrile) is lipophilic. The degradation product (acid) is significantly more polar and may precipitate out of solution or alter the retention time in Reverse Phase HPLC (eluting earlier).

Secondary Reactivity: Aldehyde Functionality
  • Acetal Formation: If the acidic medium contains alcohols (methanol, ethanol), the formyl group (–CHO) will reversibly convert to a hemiacetal or acetal.

  • Oxidation: While less likely in anaerobic acid, the presence of air and trace metal ions in acidic solution can accelerate the oxidation of the aldehyde to a benzoic acid derivative.

Ether Linkage Stability

The aryl-alkyl ether bond is stable under standard acidic workup conditions (e.g., 1N HCl washes). Cleavage of this bond typically requires harsh Lewis acids (e.g., BBr₃) or strong mineral acids (HI) at high temperatures.

Part 3: Interactive Troubleshooting & FAQs

Q1: I observed a white precipitate forming in my acidic reaction mixture. What is it? Diagnosis: This is likely 2-(4-formylphenoxy)propanoic acid . Explanation: The nitrile starting material has hydrolyzed.[1][2][3][4][5][6] While the nitrile is moderately soluble in organic solvents, the resulting carboxylic acid has lower solubility in acidic aqueous media (due to protonation of the carboxylate) and often precipitates. Verification: Isolate the solid and check IR spectroscopy. A shift from the sharp nitrile peak (~2230 cm⁻¹) to a broad carbonyl/hydroxyl band (~1700 cm⁻¹, 2500–3300 cm⁻¹) confirms hydrolysis.

Q2: My HPLC analysis shows a new peak eluting before the main peak. Is this degradation? Diagnosis: Yes, this is consistent with hydrolysis. Explanation: In Reverse Phase HPLC (C18), the carboxylic acid degradation product is more polar than the nitrile precursor, causing it to elute earlier (shorter retention time). Action: Check the UV spectrum of the new peak. It should retain the benzaldehyde chromophore (λmax ~250–260 nm) but lack the nitrile signature.

Q3: Can I use methanol as a co-solvent for acidic workups? Recommendation: Avoid if possible. Risk: Acidic methanol promotes the formation of dimethyl acetals from the aldehyde group. While reversible, this complicates analysis and yield calculations. Use acetonitrile or THF as co-solvents instead.

Q4: What are the safe pH limits for handling this compound? Guideline:

  • Optimal Stability: pH 6.0 – 8.0.[7]

  • Short-term Exposure (< 1 hour): pH 2.0 – 6.0 (at < 10°C).

  • Danger Zone: pH < 2.0 or Temperature > 40°C.

Part 4: Visualizing the Degradation Pathway

The following diagram illustrates the stepwise degradation of 2-(4-Formylphenoxy)propanenitrile under acidic conditions.

G Nitrile 2-(4-Formylphenoxy) propanenitrile (C10H9NO2) Amide Intermediate Amide 2-(4-Formylphenoxy) propanamide Nitrile->Amide + H2O / H+ (Slow at RT) Acetal Acetal Derivative (If Alcohol Present) Nitrile->Acetal + ROH / H+ (Side Reaction) Acid Degradation Product 2-(4-Formylphenoxy) propanoic acid Amide->Acid + H2O / H+ (Fast at Reflux)

Caption: Acid-catalyzed hydrolysis pathway converting the nitrile to carboxylic acid via an amide intermediate.[6]

Part 5: Experimental Protocols

Protocol A: Stability-Indicating HPLC Method

Use this method to quantify degradation levels.

ParameterCondition
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.5)
Mobile Phase B Acetonitrile
Gradient 0-2 min: 20% B; 2-15 min: 20% -> 80% B; 15-20 min: 80% B
Flow Rate 1.0 mL/min
Detection UV at 254 nm (Benzaldehyde absorption)
Expected Results Acid Product: ~4-6 min
Protocol B: Controlled Hydrolysis (Synthesis of Acid Standard)

If you require the degradation product as an analytical standard.

  • Dissolution: Dissolve 1.0 g (5.7 mmol) of 2-(4-Formylphenoxy)propanenitrile in 10 mL of 1,4-dioxane.

  • Acidification: Add 10 mL of 6M HCl.

  • Reaction: Heat to reflux (approx. 100°C) for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1).

  • Workup: Cool to room temperature. The acid may precipitate. If not, dilute with 20 mL water and extract with Ethyl Acetate (3x).

  • Purification: Wash organic layer with brine, dry over Na₂SO₄, and concentrate. Recrystallize from Ethanol/Water.

Part 6: References

  • Nitrile Hydrolysis Mechanism:

    • Brown, B. R. The Organic Chemistry of Aliphatic Nitrogen Compounds. Oxford University Press, 1994. (General mechanism of acid-catalyzed nitrile hydrolysis).

    • Chemistry Steps.[2][3][4][8][9][10] "The Mechanism of Nitrile Hydrolysis To Carboxylic Acid." Link

  • Analogous Compound Data (Phenoxypropionic Acids):

    • BenchChem.[4][11] "Application Notes: 2-(3-phenoxyphenyl)propanenitrile in Organic Synthesis." (Describes hydrolysis of phenoxy-nitriles to Fenoprofen analogs). Link

    • PubChem. "2-(4-Formylphenyl)propionic acid (Compound Summary)." (Identifies the acid form as a known impurity/degradation product). Link

  • Analytical Methods:

    • Charde, M. S., et al. "Degradation Profiling by RP-HPLC: A Review." Int. J. Pharm. Pharm. Res., 2021.[12] (General protocols for stability-indicating HPLC of aromatic nitriles). Link

Sources

Technical Support Center: 2-(4-Formylphenoxy)propanenitrile Stability & Degradation

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the degradation profiles, troubleshooting workflows, and stabilization protocols for 2-(4-Formylphenoxy)propanenitrile (CAS: 1247474-36-7). This document is structured for researchers requiring immediate, actionable solutions for impurity profiling and reaction monitoring.

Executive Summary

2-(4-Formylphenoxy)propanenitrile is a bifunctional building block containing a reactive aldehyde and a nitrile moiety linked by a phenoxy-alkyl ether. Its stability profile is governed by three competing pathways: aerobic oxidation of the aldehyde, hydrolytic cleavage of the nitrile, and base-catalyzed elimination of the ether linkage.

Key Stability Indicators:

  • Storage: Store under inert atmosphere (Ar/N₂) at -20°C.

  • Critical Weakness: High sensitivity to atmospheric oxygen (aldehyde oxidation) and moisture (nitrile hydrolysis).

  • Appearance Change: Transition from colorless/white to yellow indicates aldehyde oxidation or polymerization.

Part 1: Degradation Pathway Visualization

The following diagram maps the causality between stress conditions and specific degradation products. Use this to correlate HPLC retention times (RT) and Mass Spec (MS) data with structural changes.

DegradationPathways Parent Parent Molecule 2-(4-Formylphenoxy)propanenitrile (MW: 175.19) AcidImpurity Degradant A (Major) 4-(1-cyanoethoxy)benzoic acid (Carboxylic Acid Formation) MW: 191.19 (+16 Da) Parent->AcidImpurity Auto-oxidation (-CHO → -COOH) AmideImpurity Degradant B (Intermediate) 2-(4-formylphenoxy)propanamide (Nitrile Hydration) MW: 193.20 (+18 Da) Parent->AmideImpurity Partial Hydrolysis (-CN → -CONH2) Elimination Degradant D 4-Hydroxybenzaldehyde (Ether Cleavage) MW: 122.12 Parent->Elimination Beta-Elimination Oxidant Oxidative Stress (Air/Peroxides) Moisture Hydrolytic Stress (Acid/Base + H2O) AcidHydrolysis Degradant C (Final) 2-(4-formylphenoxy)propanoic acid (Amide Hydrolysis) MW: 194.19 (+19 Da from Parent) AmideImpurity->AcidHydrolysis Full Hydrolysis (-CONH2 → -COOH) BaseStress Basic Stress (pH > 9)

Figure 1: Mechanistic degradation map identifying primary impurities (A, B, C, D) based on environmental stressors.

Part 2: Troubleshooting Guide (Q&A)
Category 1: HPLC & LC-MS Anomalies

Q1: I see a new peak eluting before the parent peak (lower Retention Time) with a mass shift of +16 Da. What is this?

  • Diagnosis: This is Degradant A (4-(1-cyanoethoxy)benzoic acid).

  • Mechanism: The aldehyde group at the 4-position has oxidized to a carboxylic acid. This is the most common degradation pathway for benzaldehydes exposed to air.

  • Why it happens: Aldehydes are radical scavengers. If your solvent contains dissolved oxygen or lacks a stabilizer (like BHT in THF), auto-oxidation accelerates.

  • Solution:

    • Purge all solvents with Argon/Nitrogen.

    • Store the solid under inert gas.[1]

    • Validation: Spike the sample with 4-carboxybenzaldehyde derivatives to confirm retention time alignment.

Q2: My LC-MS shows a peak with M+18 (MW ~193). Is this a solvent adduct?

  • Diagnosis: Likely Degradant B (the primary amide), resulting from nitrile hydrolysis.

  • Mechanism: The nitrile (-CN) group hydrates to form an amide (-CONH₂).

  • Causality: This occurs in aqueous buffers, especially at pH extremes (pH < 3 or pH > 9) or if the sample was left in wet DMSO/acetonitrile for >24 hours.

  • Differentiation: A solvent adduct (e.g., Ammonium adduct [M+NH4]+) would be M+18 relative to the parent in the source, but the retention time would be identical to the parent. If the peak is chromatographically resolved, it is a degradant, not an adduct.

Q3: Why does the parent peak area decrease significantly in basic buffers (pH > 10) without forming the acid/amide?

  • Diagnosis: Base-catalyzed Ether Cleavage (Elimination) .

  • Mechanism: The proton alpha to the nitrile (on the propionitrile chain) is acidic. Strong bases can deprotonate this position, triggering an elimination reaction that expels the phenoxide leaving group.

  • Products: You will likely see 4-hydroxybenzaldehyde (Degradant D) and acrylonitrile derivatives.

  • Action: Avoid strong bases (NaOH, KOH, NaH) if the ether linkage must be preserved. Use milder bases (K₂CO₃, Cs₂CO₃) or non-nucleophilic bases (DIPEA) if reaction at the aldehyde is intended.

Part 3: Quantitative Impurity Profiling

Use the table below to assign peaks during stability testing.

Impurity TypeFunctional Group ChangeMass Shift (Δ Da)Relative RT (Reverse Phase)Probable Cause
Parent None0 (175.19)1.00N/A
Degradant A Aldehyde → Acid+16 (191.19)0.85 - 0.95Air oxidation; Peroxides in solvent
Degradant B Nitrile → Amide+18 (193.20)0.60 - 0.75Moisture; Acid/Base catalysis
Degradant C Nitrile → Acid+19 (194.19)0.50 - 0.65Prolonged hydrolysis; High heat
Degradant D Ether Cleavage-53 (122.12)*0.30 - 0.50Strong Base (pH > 10); Elimination

*Note: Mass shift calculated relative to parent; Degradant D is the 4-hydroxybenzaldehyde fragment.

Part 4: Validated Stress Testing Protocol

To validate your analytical method (HPLC/UPLC), perform the following forced degradation study. This ensures your method can resolve the parent from its breakdown products.

Objective: Induce 10–20% degradation to identify stability-indicating markers.

Step-by-Step Methodology
  • Preparation of Stock Solution:

    • Dissolve 10 mg of 2-(4-Formylphenoxy)propanenitrile in 10 mL of Acetonitrile (1 mg/mL).

  • Oxidative Stress (Target: Aldehyde):

    • Mix 1 mL Stock + 1 mL 3% H₂O₂.

    • Incubate at Room Temp for 2 hours .

    • Expected Result: Formation of Degradant A (Acid).

  • Acid Hydrolysis (Target: Nitrile):

    • Mix 1 mL Stock + 1 mL 1N HCl.

    • Heat at 60°C for 4 hours .

    • Expected Result: Formation of Degradant B (Amide) and C (Acid).

  • Base Hydrolysis/Elimination (Target: Ether/Nitrile):

    • Mix 1 mL Stock + 1 mL 0.1N NaOH.

    • Caution: React at Room Temp for only 30 mins initially.

    • Expected Result: Rapid appearance of Degradant D (Phenol) and Degradant B.

  • Photostability:

    • Expose solid sample to 1.2 million lux hours (standard ICH Q1B).

    • Expected Result: Yellowing of solid; complex mixture of radical oxidation products.

References & Authority
  • Chemical Identity & Structure:

    • Source: Sigma-Aldrich / Merck KGaA. "2-(4-Formylphenoxy)propanenitrile Product Specification." CAS: 1247474-36-7.[1][2][3][4][5][6]

  • Aldehyde Oxidation Mechanisms:

    • Context: Mechanism of auto-oxidation of benzaldehyde derivatives to benzoic acids.

    • Source: Carey, F. A., & Sundberg, R. J. Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer.

  • Nitrile Hydrolysis Kinetics:

    • Context: Stepwise hydrolysis of nitriles to amides and acids under acidic/basic conditions.

    • Source:Organic Syntheses, Coll. Vol. 1, p. 201 (General procedure for nitrile hydrolysis).

  • Phenoxy-Ether Stability:

    • Context: Base-catalyzed elimination in beta-phenoxy nitriles (E1cB mechanism).

    • Source:Journal of the American Chemical Society. "Elimination reactions of ethers."

Sources

Technical Support Center: Propanenitrile Reaction Stability

Author: BenchChem Technical Support Team. Date: February 2026

Module 1: Diagnostic Triage

Start here. Most "polymerization" reports in propanenitrile chemistry are actually misidentified side-reactions. Use this decision matrix to identify your specific failure mode.

The "Is it Polymer?" Decision Tree

Propanenitrile_Triage Start Symptom: Viscosity Increase or Solids Formation CheckpH Check Reaction pH Start->CheckpH Base Basic (pH > 9) CheckpH->Base Strong Base Used Acid Acidic (pH < 3) CheckpH->Acid Strong Acid Used Neutral Neutral / Metal Cat. CheckpH->Neutral Transition Metal Used Thorpe Thorpe Condensation (Dimerization) Base->Thorpe Viscous Oil/Yellowing Hydrolysis Hydrolysis (Amide Precipitate) Base->Hydrolysis White Solid + Water present Triazine Acid Trimerization (Triazine Formation) Acid->Triazine Crystalline Solid Complex Metal Coordination Complex Neutral->Complex Precipitate on Catalyst

Figure 1: Diagnostic logic flow to distinguish between true oligomerization (Thorpe/Triazine) and hydrolysis artifacts.

Module 2: Mechanism & Causality

The Core Issue: It's Usually Not "Polymerization"

Unlike styrene or acrylates, propanenitrile (


) does not undergo radical chain-growth polymerization under standard storage conditions. When users report "polymerization," they are almost always encountering one of two step-growth oligomerization  pathways triggered by reaction conditions.
1. The Thorpe Reaction (Base-Catalyzed Dimerization)

This is the most common failure mode in nucleophilic synthesis. Propanenitrile possesses acidic


-protons (

in DMSO). In the presence of strong bases (alkoxides, LDA, NaH), the

-carbon is deprotonated and attacks the cyano group of a second molecule.
  • Result: Formation of

    
    -enaminonitriles (dimers) and eventually oligomers.
    
  • Visual Sign: Reaction mixture turns yellow/orange and becomes viscous.

2. Cyclotrimerization (Acid-Catalyzed)

Under superacidic conditions (e.g., triflic acid) or high temperatures with Lewis acids, nitriles trimerize to form stable 1,3,5-triazine rings.

  • Result: Crystalline solids (2,4,6-triethyl-1,3,5-triazine).

  • Visual Sign: Sudden precipitation of white crystals that are insoluble in the nitrile solvent.

Mechanistic Pathway Visualization

Thorpe_Mechanism PN Propanenitrile (CH3CH2CN) Anion α-Carbanion (Nucleophile) PN->Anion Deprotonation Attack Attack on 2nd Nitrile (C≡N Electrophile) PN->Attack + 1 eq PN Base Strong Base (B-) Base->Anion Anion->Attack Imine Imine Intermediate Attack->Imine Dimer β-Enaminonitrile (The 'Polymer') Imine->Dimer Tautomerization

Figure 2: The Thorpe-Ziegler pathway. The "polymer" is often a dimer (3-aminopent-2-enenitrile) formed via self-condensation.

Module 3: Prevention Protocols

Protocol A: Controlling Base-Catalyzed Oligomerization

Use this protocol if your reaction involves basic conditions (e.g., alkylation, condensations).

The Golden Rule: Never allow high concentrations of propanenitrile anion to stagnate without an electrophile.

  • Temperature Management (Cryogenic Dosing):

    • Perform deprotonation at -78°C to -40°C . The activation energy for self-condensation is higher than that for simple deprotonation.

    • Why: Low temperature kinetically inhibits the nucleophilic attack of the anion onto a neutral nitrile molecule [1].

  • Order of Addition (Inverse Addition):

    • Standard (Risky): Adding base to the nitrile.[1] This creates pockets of high anion concentration, favoring self-condensation.

    • Recommended: Add the nitrile slowly to the base/electrophile mixture, or add the base to a mixture of nitrile and electrophile (if compatible).

  • Base Selection:

    • Avoid small, nucleophilic bases (like hydroxides) if possible, as they can also cause hydrolysis. Use bulky, non-nucleophilic bases like LiHMDS or LDA to favor deprotonation over nucleophilic attack on the nitrile carbon [2].

Protocol B: Preventing Metal-Center "Gunking"

Use this if using propanenitrile as a solvent for catalysis (e.g., Cu, Pd, Zn).

  • Ligand Competition:

    • Nitriles are decent

      
      -donors. If your catalyst has open coordination sites, propanenitrile will bind, potentially activating the C
      
      
      
      N bond for nucleophilic attack.
    • Solution: Ensure your primary ligand (phosphine, carbene) is in slight excess and binds more strongly than the nitrile solvent.

  • Strict Anhydrous Conditions:

    • Water acts as a co-catalyst for many nitrile decomposition pathways.

    • Spec: Solvents should be dried to <50 ppm

      
       using molecular sieves (3Å or 4Å).
      

Module 4: Troubleshooting & FAQs

Q1: My reaction mixture turned into a yellow/orange viscous gel. Can I save it?

Diagnosis: You have triggered the Thorpe reaction (dimerization). The yellow color is characteristic of the conjugated enamine system in the dimer. Remediation:

  • Stop: You cannot reverse the dimerization.

  • Purification: The dimer is significantly less volatile than propanenitrile. You can recover unreacted monomer via vacuum distillation (bp 97°C @ 760 mmHg). The yellow oligomer will remain in the pot.

  • Future Prevention: Lower the reaction temperature during the base addition step.

Q2: I see a white solid precipitating on my catalyst. Is this polymer?

Diagnosis: Likely not polymer. This is frequently:

  • Bis-amide formation: If water was present, the nitrile hydrolyzed to propionamide (mp 79°C), which is less soluble in organic solvents.

  • Metal-Nitrile Complex: The nitrile has coordinated to your metal center, precipitating out the catalyst. Test: Take a small sample of the solid and check solubility in water. Propionamide is soluble; metal complexes often are not. Check IR for Amide I/II bands (1650-1550

    
    ).
    
Q3: Can I use inhibitors like TBC (tert-butylcatechol) to stop this?

Answer: No. Standard radical inhibitors (TBC, MEHQ) used for acrylates are ineffective here because propanenitrile "polymerization" is ionic, not radical.

  • The only "inhibitor" is pH control.

  • If storing recycled propanenitrile, ensure it is neutral (wash with dilute acid, then bicarb, then dry) before distillation. Traces of base left in the solvent will catalyze oligomerization in the storage bottle over time.

Summary Data Table: Failure Modes

SymptomCauseMechanismKey Prevention
Viscous Yellow Oil Strong BaseThorpe DimerizationLow Temp (-78°C), Bulky Base
White Crystals Strong Acid / Lewis AcidCyclotrimerization (Triazine)Avoid superacids, Control Exotherm
White Powder Water + pH extremeHydrolysis (Amide)Dry Solvents (<50ppm H2O)
Catalyst Deactivation Open Metal SitesCoordinationHigh-affinity ligands

References

  • Computational Revision of the Mechanism of the Thorpe Reaction . MDPI. Retrieved from [Link]

  • Preparation of sym-triazines by trimerization of nitriles. Google Patents (US3932402A).
  • Reactions of Nitriles - Hydrolysis and Condensation . Chemistry Steps. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 2-(4-Formylphenoxy)propanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solvent Effects & Protocol Optimization Document ID: TSC-2024-FP-001 Status: Active Audience: Chemical Process Engineers, Medicinal Chemists

Executive Summary

The synthesis of 2-(4-Formylphenoxy)propanenitrile is a classic Williamson ether synthesis involving the O-alkylation of 4-hydroxybenzaldehyde with 2-chloropropanenitrile (or 2-bromopropanenitrile).

While the reaction mechanism (


) is theoretically straightforward, user feedback indicates that solvent selection  is the primary variable affecting yield, reaction rate, and impurity profiles. This guide addresses the critical role of solvent polarity and solvation effects, providing a validated protocol and troubleshooting workflows.

Module 1: The "Gold Standard" Protocol

This protocol is the baseline for high-yield synthesis (>90%). Deviations from this solvent system often result in the issues described in Module 2.

Validated Methodology
  • Reaction Type: Nucleophilic Substitution (

    
    )[1]
    
  • Recommended Solvent: N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) .

  • Base: Potassium Carbonate (

    
    ), anhydrous.
    
  • Temperature: 60–80°C.[2]

Why this works (The Science): DMF and DMSO are polar aprotic solvents . They possess high dielectric constants which effectively solvate the potassium cation (


). Crucially, they do not form hydrogen bonds with the phenoxide anion. This leaves the nucleophile "naked" and highly reactive, significantly accelerating the attack on the secondary halide of the 2-chloropropanenitrile [1, 3].
Step-by-Step Workflow
  • Charge: Dissolve 4-hydroxybenzaldehyde (1.0 eq) in anhydrous DMF (5–10 volumes).

  • Deprotonation: Add

    
      (1.5–2.0 eq) and stir at RT for 30 mins. Note: The solution will turn yellow/orange as the phenoxide forms.
    
  • Addition: Add 2-chloropropanenitrile (1.1–1.2 eq) dropwise.

  • Reaction: Heat to 60–80°C for 2–4 hours. Monitor by TLC (EtOAc:Hexane 3:7).

  • Workup (Critical):

    • Cool to RT.

    • Pour mixture into ice-cold water (10x volume).

    • Precipitate often forms. If solid, filter and wash with water.

    • If oil forms, extract with Ethyl Acetate , wash organic layer 3x with water (to remove DMF), then brine. Dry over

      
      .[3]
      

Module 2: Troubleshooting Solvent-Specific Issues

Use this section to diagnose experimental failures.

Issue 1: Low Conversion / Reaction Stalls

Symptom: After 12+ hours, significant starting material (4-hydroxybenzaldehyde) remains. Diagnosis: Solvent Polarity Mismatch.[4]

Solvent UsedPolarity TypeDiagnosis
Ethanol / Methanol Polar Protic CRITICAL ERROR. Protic solvents form a "cage" of hydrogen bonds around the phenoxide oxygen, stabilizing it and drastically reducing its nucleophilicity. The reaction will be extremely slow.
Toluene / Hexane Non-PolarSolubility Failure. The inorganic base (

) and the phenoxide salt are insoluble. The reaction is limited to the solid-liquid interface.

Solution:

  • Immediate: Switch to DMF or DMSO.

  • Alternative: If you must use Toluene (e.g., for process safety), you must add a Phase Transfer Catalyst (PTC) such as Tetrabutylammonium bromide (TBAB) (5 mol%) to shuttle the anion into the organic phase.

Issue 2: Hydrolysis By-Products (Amide/Acid Formation)

Symptom: NMR shows loss of the nitrile peak (~2200


) or appearance of amide protons.
Diagnosis:  "Wet" Solvent + Basic Conditions.

Mechanism: The nitrile group is susceptible to base-catalyzed hydrolysis at elevated temperatures if water is present.



Solution:

  • Ensure DMF/Acetone is anhydrous .

  • Reduce reaction temperature to <60°C.

  • Avoid strong hydroxide bases (

    
    , 
    
    
    
    ) in favor of carbonate bases (
    
    
    ,
    
    
    ).
Issue 3: Workup Emulsions / Product Loss

Symptom: Product yield is low despite TLC showing full conversion; or "oiling out" occurs during aqueous wash. Diagnosis: DMF Retention.

Solution:

  • DMF is miscible with water but also has organic character. If the water wash is insufficient, DMF retains the product in the aqueous phase.

  • Fix: Use aggressive water washes (3x) of the organic layer. Adding a small amount of Lithium Chloride (LiCl) to the wash water can help "salt out" the organic product and force DMF into the aqueous layer.

Module 3: Comparative Data & Decision Support

Solvent Performance Matrix
SolventReaction RateTypical YieldWorkup DifficultyRecommendation
DMF Fast (<4h)92–96% High (High BP, water miscible)Primary Choice
DMSO Fast (<4h)90–95% High (High BP, skin absorption risk)Secondary Choice
Acetone Moderate (8–12h)75–85%Low (Low BP, easy evaporation)Good for Small Scale
Acetonitrile Moderate (6–10h)80–90%ModerateValid Alternative
Ethanol Very Slow<40%LowNOT RECOMMENDED
Visual Workflow: Mechanism & Solvent Logic

G Reactants 4-Hydroxybenzaldehyde + 2-Chloropropanenitrile Solvent_Check Select Solvent Reactants->Solvent_Check Path_Aprotic Polar Aprotic (DMF/DMSO) Solvent_Check->Path_Aprotic Recommended Path_Protic Polar Protic (EtOH/MeOH) Solvent_Check->Path_Protic Avoid Path_NonPolar Non-Polar (Toluene) Solvent_Check->Path_NonPolar Conditional Mechanism_Fast Naked Anion (Fast) High Yield Path_Aprotic->Mechanism_Fast Mechanism_Slow Solvated Anion (Slow) Low Yield Path_Protic->Mechanism_Slow Mechanism_PTC Requires PTC (TBAB) Path_NonPolar->Mechanism_PTC Product 2-(4-Formylphenoxy)propanenitrile Mechanism_Fast->Product Mechanism_Slow->Product Incomplete Mechanism_PTC->Product If PTC added

Caption: Solvent influence on reaction kinetics and yield. Polar aprotic solvents facilitate the "naked" anion mechanism.

Module 4: Frequently Asked Questions (FAQ)

Q: Can I use Acetone instead of DMF to make the workup easier? A: Yes, but with caveats. Acetone boils at 56°C. Since the reaction benefits from heat (60–80°C), you will be limited to Acetone's reflux temperature, which is on the lower side for this substitution.

  • Adjustment: Use Potassium Iodide (KI) (10 mol%) as a catalyst (Finkelstein reaction logic) to convert the chloro-nitrile to the more reactive iodo-nitrile in situ, compensating for the lower temperature [1].

Q: My product is colored (dark brown) instead of white/pale yellow. Why? A: This is likely due to the oxidation of the aldehyde group or polymerization of the phenoxide if the reaction ran too long or too hot.

  • Fix: Perform a charcoal filtration during the recrystallization step (usually from EtOH/Water or EtOAc/Hexane). Ensure the reaction is run under an inert atmosphere (

    
    ) if high temperatures are used.
    

Q: Why is Potassium Carbonate preferred over Sodium Hydroxide? A: Sodium Hydroxide is a strong base and a strong nucleophile. It poses two risks:

  • Cannizzaro Reaction: At high concentrations,

    
     can force the aldehyde to disproportionate into an alcohol and a carboxylic acid.
    
  • Nitrile Hydrolysis:

    
     attacks the nitrile carbon more aggressively than carbonate, leading to the amide by-product. 
    
    
    
    is mild enough to avoid these side reactions but strong enough (
    
    
    of phenol ~10) to deprotonate the starting material.

References

  • Biotage. (2023).[5] Can reaction solvent choice impact synthesis results? Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.[1][6] Retrieved from [Link]

  • ResearchGate. (2025).[6] Dimethyl sulfoxide as a solvent in Williamson ether synthesis.[1][6] Retrieved from [Link]

  • Asian Journal of Chemistry. (2024). One Pot Synthesis of Nitriles from Aldehydes.[7] Retrieved from [Link]

Sources

Technical Support Center: Optimization of 2-(4-Formylphenoxy)propanenitrile Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Catalyst & Protocol Optimization for O-Alkylation of 4-Hydroxybenzaldehyde Ticket ID: CHEM-SUP-8821

Executive Summary

This technical guide addresses the synthesis of 2-(4-formylphenoxy)propanenitrile , a critical intermediate often used in the synthesis of aryloxyphenoxypropionate herbicides (e.g., Quizalofop-P-ethyl) and liquid crystal precursors. The reaction involves the O-alkylation of 4-hydroxybenzaldehyde with 2-chloropropanenitrile (or 2-bromopropanenitrile).

The primary challenge in this synthesis is balancing reaction kinetics with selectivity. The phenoxide anion is an ambident nucleophile, capable of reacting at the Oxygen (desired) or Carbon (undesired). Furthermore, the nitrile group is susceptible to hydrolysis, and the aldehyde is prone to oxidation or Cannizzaro disproportionation under harsh basic conditions.

Module 1: Catalyst & Reagent Selection Strategy

Q: Which base system provides the highest selectivity for O-alkylation?

Recommendation: Anhydrous Potassium Carbonate (


) in a Solid-Liquid Phase Transfer system.

Technical Rationale:

  • Basicity Control: Strong bases like NaOH or KOH often lead to side reactions such as the Cannizzaro reaction (disproportionation of the aldehyde) or hydrolysis of the nitrile group to an amide or carboxylic acid.

    
     provides sufficient basicity (
    
    
    
    of conjugate acid
    
    
    10.3) to deprotonate the phenol (
    
    
    
    
    7.6) without attacking the nitrile or aldehyde functionalities.
  • Templating Effect: Potassium cations (

    
    ) coordinate effectively with the phenoxide oxygen, forming a tight ion pair that favors nucleophilic attack by the oxygen rather than the ring carbon (C-alkylation).
    
Q: Why is a Phase Transfer Catalyst (PTC) required?

Recommendation: Tetrabutylammonium Bromide (TBAB) or Tetrabutylammonium Iodide (TBAI) at 1–5 mol%.

Mechanism of Action: In a typical setup, the inorganic base (


) is insoluble in the organic solvent (e.g., Acetonitrile, Toluene, or MEK). The reaction occurs at the solid-liquid interface.[1][2]
  • Interfacial Deprotonation: The PTC transports the hydroxide/carbonate anion to the interface or solubilizes the phenoxide anion into the bulk organic phase.

  • Lipophilicity: The bulky quaternary ammonium cation (

    
    ) forms a lipophilic ion pair with the phenoxide (
    
    
    
    ), dragging it into the organic solvent where it reacts rapidly with the alkyl halide.
Q: Can I improve kinetics without increasing temperature?

Recommendation: Add Potassium Iodide (KI) as a co-catalyst (10 mol%).

The Finkelstein Effect: If you are using 2-chloropropanenitrile (cheaper, more stable) rather than the bromo-analog, the reaction is slower because Chloride is a poorer leaving group.

  • Action: Iodide (

    
    ) reacts with the alkyl chloride in situ to form the alkyl iodide, which is significantly more reactive toward the phenoxide nucleophile.
    
  • Result: This allows the reaction to proceed at lower temperatures (e.g., 60°C instead of 80°C+), reducing thermal degradation of the aldehyde.

Module 2: Troubleshooting Guide (Q&A)

Issue 1: Low Conversion / Sluggish Reaction

User Report: "After 12 hours at reflux, 30% of the starting phenol remains."

Potential CauseDiagnosticCorrective Action
Mass Transfer Limitation Is the solid base clumping?Increase Stirring: This is a heterogeneous reaction. High shear agitation is required to maintain the solid-liquid interface.
Catalyst Poisoning/Degradation Is the PTC stable?Refresh Catalyst: TBAB can degrade at high temperatures (>100°C) over long periods. Switch to TBAI or lower the temp and extend time.
Leaving Group Inertia Using Chloro-derivative?Add KI: Add 0.1 eq of Potassium Iodide to facilitate Cl

I exchange.
Issue 2: Formation of "Elimination" Byproduct

User Report: "I see a peak corresponding to acrylonitrile (vinyl cyanide) and recovering starting phenol."

Root Cause: The base is acting as a Brønsted base rather than a nucleophilic activator, causing dehydrohalogenation of the 2-chloropropanenitrile.

  • Mechanism: The base abstracts the acidic proton alpha to the nitrile group, causing elimination of HCl.

  • Fix:

    • Lower Temperature: Elimination has a higher activation energy than substitution. Reduce temperature by 10–15°C.

    • Solvent Switch: Switch from highly polar DMF (which solvates cations well, leaving "naked" basic anions) to Acetonitrile or Acetone, which moderate the basicity.

Issue 3: Hydrolysis of the Nitrile

User Report: "IR shows a broad peak at 3300-3500 cm⁻¹ (Amide/Acid) and loss of Nitrile peak (2250 cm⁻¹)."

Root Cause: Presence of water in the system.[2][3][4] Under basic conditions, water rapidly hydrolyzes nitriles to amides.

  • Fix:

    • Dry Reagents: Use anhydrous

      
       (dried in an oven at 120°C).
      
    • Solvent Quality: Ensure Acetonitrile/DMF is anhydrous (<0.05% water).

    • Atmosphere: Run under a nitrogen blanket.

Module 3: Visualized Pathways

The following diagram illustrates the reaction mechanism, the role of the catalytic cycle, and the critical decision points for troubleshooting.

ReactionPathways Start 4-Hydroxybenzaldehyde (Substrate) Phenoxide Phenoxide Anion (ArO- Q+) Start->Phenoxide Deprotonation (Interface) Base Solid K2CO3 Base->Phenoxide PTC PTC (Q+ X-) PTC->Phenoxide Phase Transfer Product TARGET: 2-(4-Formylphenoxy)propanenitrile Phenoxide->Product SN2 Attack Reagent 2-Chloropropanenitrile Intermediate Active Species (2-Iodopropanenitrile) Reagent->Intermediate Cl/I Exchange Side1 Side Product: Acrylonitrile (Elimination) Reagent->Side1 High Temp / Strong Base KI KI Catalyst (Finkelstein) KI->Intermediate Intermediate->Product Fast SN2 Side2 Side Product: Amide/Acid (Hydrolysis) Product->Side2 Water Present

Figure 1: Mechanistic pathway showing the role of Phase Transfer Catalysis (PTC) and Iodide promotion, alongside potential failure modes (red paths).[5]

Module 4: Standardized Experimental Protocol

Objective: Synthesis of 2-(4-Formylphenoxy)propanenitrile (100 mmol scale).

Reagents:

  • 4-Hydroxybenzaldehyde: 12.2 g (100 mmol)

  • 2-Chloropropanenitrile: 10.7 g (120 mmol, 1.2 eq)

  • Potassium Carbonate (Anhydrous, Powdered): 20.7 g (150 mmol, 1.5 eq)

  • Potassium Iodide (KI): 1.66 g (10 mmol, 0.1 eq)

  • TBAB (PTC): 1.61 g (5 mmol, 0.05 eq)

  • Solvent: Acetonitrile (150 mL) – Alternative: Acetone for lower boiling point, DMF for faster rate but harder workup.

Procedure:

  • Setup: Equip a 500 mL three-neck round-bottom flask with a mechanical stirrer (overhead preferred for slurry), reflux condenser, and nitrogen inlet.

  • Charging: Add Acetonitrile, 4-Hydroxybenzaldehyde,

    
    , KI, and TBAB.
    
  • Activation: Stir vigorously at room temperature for 30 minutes. The mixture will turn yellow/orange as the phenoxide forms.

  • Addition: Add 2-Chloropropanenitrile dropwise over 10 minutes.

  • Reaction: Heat to reflux (approx. 80-82°C for Acetonitrile).

    • Checkpoint: Monitor by TLC (Hexane:Ethyl Acetate 7:3) or HPLC every 2 hours.

    • Duration: Typically 6–10 hours.

  • Workup:

    • Cool to room temperature.[4][6]

    • Filter off the solid salts (

      
      , unreacted 
      
      
      
      ). Wash the filter cake with fresh Acetonitrile.
    • Concentrate the filtrate under reduced pressure (Rotavap) to obtain the crude oil/solid.

  • Purification:

    • Dissolve crude in Ethyl Acetate (100 mL) and wash with water (2 x 50 mL) to remove residual salts/DMF (if used).

    • Wash with 5% NaOH (cold) to remove unreacted phenol (critical for purity).

    • Dry over

      
      , filter, and evaporate.
      
    • Recrystallize from Ethanol/Water or Isopropanol if a solid is required (MP

      
       65-67°C).
      

References

  • Mechanism of O-Alkylation

    • Title: O-Alkylation of Phenol Deriv
    • Source: ResearchGate / General Organic Synthesis Liter
    • Relevance: Establishes the fundamental mechanism and the preference for O-alkyl
    • URL:

  • Phase Transfer Catalysis

    • Title: Phase-transfer catalyzed allylation of sodium phenoxide in a solid–liquid system.[1][7]

    • Source: ResearchG
    • Relevance: Validates the kinetics of solid-liquid PTC systems for phenoxide alkylation, confirming the role of qu
    • URL:

  • Catalyst System (Carbonate/Iodide)

    • Title: Method of selective o-alkylation (P
    • Source: Google P
    • Relevance: Specifically cites the use of Potassium Carbonate and Potassium Iodide in DMF/Solvent systems for high selectivity O-alkyl
    • URL:

  • Target Molecule Synthesis Context

    • Title: Synthesis of 2-(4-Aryliminophenoxy)N-Arylacetamide Via p-hydroxy benzaldehyde.

    • Source: RDD.edu.iq.
    • Relevance: Describes the specific reaction of p-hydroxybenzaldehyde with chloro-deriv
    • URL:

Sources

managing exothermic reactions in 2-(4-Formylphenoxy)propanenitrile synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical resource for researchers and process chemists optimizing the synthesis of 2-(4-Formylphenoxy)propanenitrile . It addresses the critical thermal risks associated with the O-alkylation of 4-hydroxybenzaldehyde.

Subject: Thermal Safety & Process Control for 2-(4-Formylphenoxy)propanenitrile Synthesis Ticket ID: CHEM-SUP-2024-04-A1 Assigned Specialist: Dr. A. V. Thorne, Senior Application Scientist

Executive Summary: The Thermal Challenge

The synthesis of 2-(4-Formylphenoxy)propanenitrile proceeds via a Williamson ether synthesis (S


2 nucleophilic substitution). While chemically straightforward, this reaction presents distinct thermal hazards:
  • Acid-Base Exotherm: The initial deprotonation of 4-hydroxybenzaldehyde by an inorganic base (e.g.,

    
    , 
    
    
    
    ) generates heat.
  • Alkylation Exotherm: The displacement of the halide (from 2-chloropropanenitrile) is exothermic.

  • Thermal Runaway Risk: In polar aprotic solvents (DMF, DMSO), heat transfer is inefficient. Rapid addition of reagents or "all-in-one" heating can lead to an induction period followed by a violent, uncontrollable exotherm, resulting in polymerization or pressure buildup.

Troubleshooting Guide (Q&A)

Phase 1: Pre-Reaction & Reagent Addition

Q: Why does my internal temperature spike immediately upon adding the base, even before heating? A: You are observing the Heat of Neutralization . The deprotonation of the phenolic hydroxyl group is fast and exothermic. If you add the base (e.g., Potassium Carbonate) rapidly to the solution of 4-hydroxybenzaldehyde, the localized heat generation can be significant, especially on scales >10g.

  • Corrective Action: Add the base in portions (e.g., 5 equal batches) over 15–30 minutes. Monitor internal temperature (

    
    ) and ensure it returns to baseline before the next addition.
    
  • Pro-Tip: Pre-cooling the mixture to 0–5°C during base addition can buffer this spike, though it is not strictly necessary if addition is slow.

Q: Can I mix all reagents (Aldehyde, Base, Halo-nitrile) and then heat to reflux to save time? A: ABSOLUTELY NOT. This is the primary cause of thermal runaways in this chemistry. Heating a stagnant mixture of all reactants creates a "thermal lag." The reaction may stay dormant until a threshold temperature is reached, at which point the accumulated kinetic energy triggers a rapid, simultaneous reaction of all available molecules.

  • Safe Protocol:

    • Step 1: Deprotonate the aldehyde with the base first (formation of the phenoxide).

    • Step 2: Heat this mixture to the desired reaction temperature (e.g., 60°C).

    • Step 3: Add the alkylating agent (2-chloropropanenitrile) slowly via a dropping funnel to the hot mixture. This ensures the limiting reagent is consumed immediately, preventing accumulation.

Phase 2: Reaction Maintenance

Q: I am using DMF as a solvent, and the temperature is creeping up even after I stopped heating. What is happening? A: You are experiencing Self-Accelerating Decomposition or a delayed exotherm. DMF (Dimethylformamide) has a high boiling point (153°C) and does not provide a "reflux safety valve" like Acetone or Acetonitrile. If the reaction generates heat faster than your jacket cooling can remove it, the temperature will rise unchecked.

  • Immediate Response:

    • Stop Agitation? NO. Keep stirring to distribute heat.

    • Apply Max Cooling: Use a crash-cooling loop or an ice bath immediately.

    • Dilution: If safe, add cold solvent (DMF) to increase thermal mass and quench the rate.

  • Prevention: Switch to Acetonitrile (MeCN) . Its lower boiling point (~82°C) means the solvent will boil (reflux) and absorb excess heat as latent heat of vaporization, acting as a passive safety barrier.

Phase 3: Product Quality & Workup

Q: My product is dark brown/black instead of the expected off-white solid. Yield is <40%. A: This indicates Thermal Decomposition / Polymerization . Overheating 4-hydroxybenzaldehyde in the presence of base can lead to Cannizzaro-type disproportionation or oxidative polymerization (especially if not under inert atmosphere).

  • Root Cause: Reaction temperature was likely >90°C or hot spots occurred during base addition.

  • Fix:

    • Limit reaction temperature to 60–80°C.

    • Use a nitrogen/argon blanket to prevent oxidative side reactions.

    • Verify the stoichiometry; excess base at high heat degrades the nitrile group.

Experimental Protocol: The "Safe-Stream" Method

Objective: Synthesis of 2-(4-Formylphenoxy)propanenitrile with active heat management. Scale: 50 mmol (adaptable).

Reagents & Materials
ReagentEquiv.[1][2][3][4][5]RoleHazard Note
4-Hydroxybenzaldehyde 1.0SubstrateIrritant
2-Chloropropanenitrile 1.2ElectrophileToxic, Flammable
Potassium Carbonate (

)
1.5BaseCorrosive dust
Acetonitrile (MeCN) SolventMediumFlammable, volatile
Potassium Iodide (KI) 0.1CatalystFinkelstein acceleration (optional)
Step-by-Step Procedure
  • System Setup:

    • Equip a 3-neck round-bottom flask with a mechanical stirrer (magnetic stirring is insufficient for slurries), a reflux condenser , a temperature probe (internal), and a dropping funnel .

    • Flush the system with Nitrogen (

      
      ).
      
  • Phenoxide Formation (The "Cold" Step):

    • Charge 4-Hydroxybenzaldehyde (6.1 g, 50 mmol) and Acetonitrile (60 mL). Stir to dissolve.

    • Add

      
       (10.4 g, 75 mmol) and KI (0.83 g, 5 mmol).
      
    • Critical: Stir at room temperature for 30 minutes. This allows partial deprotonation without thermal stress.

  • Thermal Equilibration:

    • Heat the slurry to 60°C . Stabilize the temperature. Ensure the condenser is active (coolant flow).

  • Controlled Addition (The "Hot" Step):

    • Load 2-Chloropropanenitrile (5.4 g, ~5.8 mL, 60 mmol) into the dropping funnel.

    • Add dropwise over 45–60 minutes .

    • Monitor: If

      
       rises >65°C, stop addition and allow to cool.
      
  • Reaction Completion:

    • After addition, maintain 60–70°C for 4–6 hours.

    • Monitor via TLC (Hexane:EtOAc 7:3) or HPLC.[6] Look for the disappearance of the aldehyde peak.

  • Workup:

    • Cool to room temperature.[1][2][5] Filter off the inorganic salts (

      
      ).
      
    • Concentrate the filtrate under reduced pressure.[1]

    • Recrystallize the residue from Ethanol/Water or purify via silica column if high purity is required.

Visualizations

Diagram 1: Reaction Mechanism & Thermal Events

This diagram illustrates the chemical pathway and identifies exactly where heat is released.

ReactionThermal cluster_safety Critical Control Points Reactants 4-Hydroxybenzaldehyde + K2CO3 Phenoxide Phenoxide Intermediate (Activated Nucleophile) Reactants->Phenoxide Deprotonation (Exothermic Event 1) Transition Transition State [SN2 Attack] Phenoxide->Transition + 2-Chloropropanenitrile (Activation Energy) Product 2-(4-Formylphenoxy) propanenitrile Transition->Product Halide Displacement (Exothermic Event 2)

Caption: Reaction pathway highlighting the two primary exothermic events: Deprotonation and Substitution.

Diagram 2: Thermal Management Decision Tree

A logic flow for operators to handle temperature excursions during synthesis.

SafetyLogic Start Monitor Internal Temp (Tint) Check Is Tint > Setpoint + 5°C? Start->Check Normal Continue Addition/Stirring Check->Normal No Alert STOP Addition Immediately Check->Alert Yes Assess Is Temp Rising > 1°C/min? Alert->Assess Cooling Increase Condenser Flow Apply External Cooling Assess->Cooling No (Slow Rise) Emergency EMERGENCY QUENCH (Add cold solvent) Assess->Emergency Yes (Runaway) Cooling->Start Temp Stabilized

Caption: Operational decision tree for managing thermal excursions during the alkylation step.

Comparative Data: Solvent Selection

Choosing the right solvent is a balance between reaction rate and thermal safety.

SolventBoiling Point (°C)Reaction RateThermal Safety ProfileRecommendation
Acetonitrile (MeCN) 82°CModerateHigh. BP limits max temp; easy to remove.Preferred
Acetone 56°CSlowHigh. Very safe, but reaction may take 24h+.Good for small scale
DMF 153°CFastLow. Risk of runaway; difficult to remove.Use only with strict cooling
DMSO 189°CVery FastLow. High thermal inertia; hazardous decomposition.Avoid if possible

References

  • Williamson Ether Synthesis Protocols

    • Org.[1][2][3][4][7] Synth. Coll. Vol. 2, 284. (General principles of nitrile alkylation).

  • Thermal Hazards in Alkylation

    • Organic Syntheses, Working with Hazardous Chemicals.[2] Available at: [Link]

  • Specific Reagent Data (4-Hydroxybenzaldehyde)

    • National Center for Biotechnology Information. PubChem Compound Summary for CID 126, 4-Hydroxybenzaldehyde. Available at: [Link]

  • Reaction Analogues (Phenol Alkylation)

    • Arkivoc 2021, x, 0-0.[8] "Facile one-pot, three-component synthesis of novel fused 4H-pyrans incorporating 2-phenoxy-N-phenylacetamide". (Describes synthesis of 2-(4-formylphenoxy) derivatives). Available at: [Link]

Disclaimer: This guide is for educational and research purposes. Always consult the specific Safety Data Sheets (SDS) for your reagents and perform a specific risk assessment before conducting chemical synthesis.

Sources

characterization of byproducts in 2-(4-Formylphenoxy)propanenitrile synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center

Subject: Troubleshooting Impurity Profiles in Aryl Ether Synthesis (Case ID: FPPN-2024)

Hello. I understand you are encountering difficulties with the synthesis of 2-(4-formylphenoxy)propanenitrile . This is a classic Williamson ether synthesis, but the bifunctional nature of your starting material (4-hydroxybenzaldehyde) and the lability of the nitrile group on your alkylating agent (2-chloropropanenitrile) introduce specific "trapdoors" in the impurity profile.

Below is a technical guide designed to help you identify, characterize, and eliminate these byproducts.

Part 1: The Reaction Landscape (Visualized)

Before addressing specific spectral anomalies, we must map the chemical causality. The diagram below illustrates the "Main Reaction" versus the "Competitor Pathways" that generate your impurities.

ReactionPathways Start 4-Hydroxybenzaldehyde + 2-Chloropropanenitrile Product Target Product: 2-(4-Formylphenoxy)propanenitrile Start->Product Base (K2CO3), DMF/Acetone SN2 Substitution ImpurityB Impurity B (Oxidation): 4-Hydroxybenzoic Acid Start->ImpurityB Air Exposure (Aldehyde Oxidation) ImpurityC Impurity C (Elimination): Acrylonitrile (Volatile) Start->ImpurityC Strong Base (E2) (Dehydrohalogenation) ImpurityA Impurity A (Hydrolysis): 2-(4-Formylphenoxy)propanamide or Propanoic Acid deriv. Product->ImpurityA Excess Heat/Base + H2O (Nitrile Hydrolysis) ImpurityD Impurity D (Cannizzaro/Aldol): Self-Condensation Oligomers Product->ImpurityD High pH, prolonged time (Aldehyde reactivity)

Figure 1: Reaction network showing the primary SN2 pathway and competing degradation routes (Hydrolysis, Oxidation, Elimination).

Part 2: Troubleshooting Guide (Q&A)

Q1: "I see a new set of signals in the aromatic region and a broad peak around 12-13 ppm in my proton NMR. What is this?"

Diagnosis: Oxidation of the Aldehyde (Impurity B) or Hydrolysis to Carboxylic Acid (Impurity A-Acid).

Technical Explanation: The aldehyde group in 4-hydroxybenzaldehyde is susceptible to autoxidation to a carboxylic acid (benzoic acid derivative), especially if the reaction is run under air or if the solvent contains peroxides. Furthermore, if you used strong aqueous base (NaOH/KOH) or heated the reaction too long in the presence of water, the nitrile group (


) may hydrolyze to the carboxylic acid (

).

Diagnostic Protocol:

  • Check the Carbonyl Region:

    • Target Aldehyde: Sharp singlet at ~9.8–10.0 ppm.

    • Impurity (Acid): Broad singlet at 11.0–13.0 ppm (COOH).

  • Check IR Spectrum:

    • Target: Strong nitrile stretch at ~2240 cm⁻¹.

    • Impurity: Loss of nitrile peak; appearance of broad O-H stretch (2500–3300 cm⁻¹) and shifted carbonyl.

Corrective Action:

  • Degas Solvents: Sparge your DMF or Acetone with Nitrogen/Argon for 15 minutes pre-reaction.

  • Switch Base: Use anhydrous Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    
    ) instead of hydroxides to minimize nitrile hydrolysis [1].
  • Workup: Acidify carefully. If the impurity is the benzoic acid derivative, it will be soluble in saturated

    
     (bicarbonate wash), whereas your product (neutral ether) will remain in the organic layer.
    
Q2: "My yield is low (<50%), and I smell an acrid, pungent odor during workup. The crude is sticky."

Diagnosis: Elimination of the Alkyl Halide (Impurity C).

Technical Explanation: Your alkylating agent, 2-chloropropanenitrile, is a secondary alkyl halide with an electron-withdrawing cyano group. This makes the alpha-proton highly acidic. If you use a strong, bulky base (e.g.,


) or high temperatures, the base will deprotonate the alkyl halide rather than the phenol, leading to E2 elimination . This produces Acrylonitrile  (volatile, pungent, toxic) and leaves unreacted phenol [2].

Self-Validating Check:

  • TLC Analysis: Do you see a large spot corresponding to the starting material (4-hydroxybenzaldehyde) despite adding excess alkyl halide?

  • Stoichiometry: If you added 1.5 equivalents of halide but 50% of your phenol remains, the halide was consumed by elimination.

Corrective Action:

  • Temperature Control: Lower the reaction temperature. Substitution (

    
    ) is favored over elimination (
    
    
    
    ) at lower temperatures. Try 50–60°C instead of reflux.
  • Base Selection: Stick to weaker bases like

    
     in Acetone or Acetonitrile. Avoid NaH or alkoxides unless strictly necessary.
    
Q3: "I have a persistent impurity at RRT 0.85 that tracks with the product. It has an amide signal in NMR."

Diagnosis: Partial Hydrolysis to the Primary Amide (Impurity A-Amide).

Technical Explanation: Nitriles can partially hydrolyze to primary amides (


) under basic conditions. This is often "Impurity A" in nitrile synthesis. The amide is less polar than the acid but more polar than the nitrile, making it difficult to separate by flash chromatography [3].

Characterization Markers:

  • 1H NMR: Look for two broad singlets (exchangeable with

    
    ) around 5.5–7.5 ppm (NH2 protons).
    
  • MS (ESI): Look for

    
    . If your product is MW 189, the amide will be MW 207.
    

Corrective Action:

  • Dry Conditions: Ensure your base is anhydrous.[1]

    
     is hygroscopic; dry it in an oven at 120°C before use.
    
  • Purification: The amide usually crystallizes differently. Try recrystallization from Isopropanol/Hexane mixtures; the amide often precipitates first or stays in the mother liquor depending on the ratio.

Part 3: Analytical Characterization Data

Use the table below to validate your isolated solid.

Table 1: Expected NMR & IR Data for 2-(4-Formylphenoxy)propanenitrile

FeatureSignal TypeChemical Shift / FrequencyAssignment
1H NMR Singlet (1H)9.88 ppmAldehyde (-CH O)
Doublet (2H)~7.85 ppm (J=8.8 Hz)Aromatic (ortho to CHO)
Doublet (2H)~7.10 ppm (J=8.8 Hz)Aromatic (ortho to O-Ether)
Quartet (1H)~5.15 ppmMethine (-CH -CN)
Doublet (3H)~1.85 ppmMethyl (-CH 3)
13C NMR Peak~190.5 ppmCarbonyl (C=O)
Peak~119.0 ppmNitrile (CN)
Peak~64.5 ppmEther Linkage (-C H-O-)
IR Stretch2240–2250 cm⁻¹Nitrile (-C≡N)
Stretch1690–1700 cm⁻¹Aldehyde (C=O)

Part 4: Experimental Workflow & Purification Logic

The following decision tree helps you decide on the purification strategy based on the crude profile.

PurificationLogic Start Crude Reaction Mixture CheckTLC Step 1: TLC Analysis (Hexane:EtOAc 7:3) Start->CheckTLC Decision1 Is Starting Phenol Present? CheckTLC->Decision1 Wash Action: Basic Wash Wash organic layer with 1M NaOH or Na2CO3 Decision1->Wash Yes CheckImpurity Is Amide Impurity Present? Decision1->CheckImpurity No Wash->CheckImpurity Recryst Action: Recrystallization (IPA/Hexane) CheckImpurity->Recryst Yes (Amide is polar) Column Action: Flash Column (Silica Gel) CheckImpurity->Column No (Clean crude) Final Pure Product (White/Pale Yellow Solid) Recryst->Final Column->Final

Figure 2: Purification decision tree based on impurity identification.

References

  • Preparation of hydroxybenzaldehydes. European Patent Office. EP0068725A1. 1

  • The Williamson Ether Synthesis. Master Organic Chemistry. (2014).[2] 2

  • Hydrolysis of Nitriles. Chemguide. 3[4]

  • 2-(4-Formylphenoxy)propanenitrile Product Page. Sigma-Aldrich. 5

Sources

analytical techniques for monitoring 2-(4-Formylphenoxy)propanenitrile reaction progress

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Analytical Techniques for Reaction Monitoring & Quality Control Context: Synthesis of Febuxostat Intermediate (CAS: 261951-71-9 analogs)

Executive Summary & Workflow

Welcome to the Application Support Center. This guide addresses the critical analytical challenges in synthesizing 2-(4-Formylphenoxy)propanenitrile , a pivotal intermediate in the manufacturing of xanthine oxidase inhibitors like Febuxostat. The synthesis typically involves the O-alkylation of 4-hydroxybenzaldehyde with 2-chloropropanenitrile (or 2-bromopropanenitrile) in the presence of a base (e.g., K₂CO₃).

Your Core Challenge: Balancing the conversion of the phenolic starting material while preventing the hydrolysis of the labile nitrile group under basic conditions. This requires precise monitoring using a combination of HPLC (quantitative) and spectroscopic methods (qualitative).

Analytical Decision Matrix

AnalyticalWorkflow Start Reaction Mixture TLC TLC (IPC) Rapid Check Start->TLC t=1h, 4h HPLC RP-HPLC Quantification TLC->HPLC SM < 5% Action_Adjust Adjust Temp/Base TLC->Action_Adjust Stalled NMR 1H-NMR / IR Structure Validation HPLC->NMR Unknown Impurity Action_Quench Quench Reaction HPLC->Action_Quench Purity > 98% caption Figure 1: Analytical workflow for monitoring O-alkylation progress.

High-Performance Liquid Chromatography (HPLC)

The Gold Standard for Quantitative Conversion

Common Issue: "My starting material peak is tailing and co-eluting with the solvent front."

Root Cause: 4-hydroxybenzaldehyde contains a phenolic hydroxyl group (pKa ~7.6). In a neutral mobile phase, it partially ionizes, leading to peak broadening and poor retention on C18 columns. The product, 2-(4-Formylphenoxy)propanenitrile, is neutral and significantly less polar.

Technical Protocol: You must suppress the ionization of the starting material to ensure sharp peak shape and reliable integration.

Recommended Method Parameters:

ParameterSpecificationRationale
Column C18 (L1), 150 x 4.6 mm, 5 µmStandard hydrophobic retention.
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.[1]5)Acidic pH protonates the phenol, increasing retention and sharpening the peak.
Mobile Phase B Acetonitrile (ACN)ACN provides sharper peaks for nitriles compared to Methanol.
Gradient 0-2 min: 10% B; 15 min: 80% B; 20 min: 10% BRamp required to elute the non-polar ether product.
Detection UV 254 nm or 280 nm280 nm is more selective for the phenolic moiety; 254 nm detects the benzene ring.
Flow Rate 1.0 mL/minStandard backpressure management.

Troubleshooting FAQ:

  • Q: I see a new peak eluting before the starting material.

    • A: This is likely the hydrolysis byproduct . Under strong basic conditions (high pH or high temp), the nitrile group (-CN) can hydrolyze to an amide (-CONH₂) or carboxylic acid (-COOH). These are more polar than the ester/nitrile and will elute earlier on a C18 column. Immediate Action: Lower reaction temperature or reduce base equivalents.

  • Q: The product peak is splitting.

    • A: The molecule has a chiral center at the propanenitrile attachment. Unless you are using a chiral column, this should appear as a single peak. If splitting occurs on an achiral C18 column, check your sample solvent. Dissolving the sample in 100% ACN when the starting gradient is high-water can cause "solvent effect" peak splitting. Dissolve in Mobile Phase A:B (50:50).

Spectroscopic Validation (IR & NMR)

Confirming Structure & Functional Group Integrity

Common Issue: "How do I distinguish the product from the starting material without HPLC?"

Technical Insight: Spectroscopy allows you to verify the formation of the ether linkage and the survival of the nitrile group.

Infrared (FT-IR) Diagnostic Markers:

  • Nitrile (CN): Look for a sharp, distinct band at 2240–2250 cm⁻¹ . This is absent in the starting material.

  • Aldehyde (C=O): Remains present at ~1690–1700 cm⁻¹ . If this shifts significantly or disappears, you may have Cannizzaro side reactions.

  • Ether (C-O-C): Appearance of asymmetric stretching bands around 1230–1250 cm⁻¹ .

Nuclear Magnetic Resonance (1H-NMR) Validation:

  • Solvent: DMSO-d6 or CDCl₃.

  • The "Smoking Gun" Signal: The quartet for the proton on the chiral carbon (O-CH (CH3)-CN) appears around 5.2–5.3 ppm . The methyl doublet appears around 1.7–1.8 ppm .

  • Phenolic Proton: The disappearance of the broad singlet at ~10.5 ppm (OH of starting material) confirms full conversion.

Thin Layer Chromatography (TLC)

Rapid In-Process Control (IPC)

Common Issue: "I cannot visualize the nitrile spot clearly under UV."

Technical Protocol: While the aromatic ring is UV-active, distinguishing the product from the starting material can be tricky if the Rf values are close.

  • Stationary Phase: Silica Gel 60 F254.

  • Mobile Phase: Hexane:Ethyl Acetate (7:3 or 6:4).

    • Note: The product is less polar and will travel higher (higher Rf) than the phenolic starting material.

  • Staining (Visualization):

    • UV (254 nm): Primary visualization.

    • 2,4-DNP Stain: Dips the plate in 2,4-Dinitrophenylhydrazine. The Aldehyde group will turn distinct orange/red. This confirms the aldehyde is intact.

    • Iodine Chamber: General organic stain if UV is ambiguous.

Rf Delta Check: If


, your mobile phase is too polar. Increase the Hexane ratio to separate the starting phenol (which drags on silica) from the ether product.
Reaction Pathway & Impurity Logic

The following diagram illustrates the critical monitoring points and potential failure modes in the synthesis pathway.

ReactionPathway SM 4-Hydroxybenzaldehyde (Polar, Acidic) Intermediate Transition State (O-Alkylation) SM->Intermediate + Base (K2CO3) Impurity_Cannizzaro Impurity: Benzyl Alcohol/Acid (Aldehyde Disproportionation) SM->Impurity_Cannizzaro Strong Base Side Rxn Reagent 2-Chloropropanenitrile Reagent->Intermediate Product 2-(4-Formylphenoxy)propanenitrile (Target, Less Polar) Intermediate->Product Main Pathway Impurity_Hydrolysis Impurity: Amide/Acid (Due to high pH/H2O) Product->Impurity_Hydrolysis Over-reaction (Hydrolysis) caption Figure 2: Synthesis pathway and potential impurity generation.

References
  • Teijin Ltd. (2011). Preparation method of febuxostat intermediate. Patent WO2011066803. Link

  • Phenomenex. (2020). Reversed Phase HPLC Method Development: pH and Selectivity. Phenomenex Technical Notes. Link

  • BenchChem. (2025).[2][3] Experimental Procedure for O-Alkylation of 2-Hydroxybenzonitrile. Application Notes. Link

  • NASA. (2019). Infrared Spectra of Nitrile Ices. NASA Technical Reports. Link

Sources

Validation & Comparative

comparing synthesis routes for 2-(4-Formylphenoxy)propanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(4-Formylphenoxy)propanenitrile (CAS: 29393-20-0, analogous structures) is a critical intermediate in the synthesis of agrochemicals and fibrate-class pharmaceuticals. Its structure combines a reactive aldehyde handle (for further condensation or oxidation) with a nitrile group (precursor to acids, amides, or amines).

This guide objectively compares three distinct synthetic routes for its preparation from 4-hydroxybenzaldehyde and 2-chloropropanenitrile (or 2-bromopropanenitrile). While the classical Williamson ether synthesis remains the laboratory standard, Phase Transfer Catalysis (PTC) offers superior scalability and "green" metrics.

Key Decision Drivers:

  • Small Scale (<10g): Route A (Acetone/K₂CO₃) – Simple setup, easy workup.

  • High Yield/Speed: Route B (DMF/K₂CO₃/KI) – Rapid conversion, difficult solvent removal.

  • Process Scale (>1kg): Route C (PTC Toluene/Water) – Best E-factor, lowest cost.

Mechanistic Insight

The synthesis relies on the O-alkylation of a phenol (4-hydroxybenzaldehyde) with an


-halo nitrile. This proceeds via an 

mechanism. The choice of base and solvent significantly influences the nucleophilicity of the phenoxide ion and the transition state energy.
Reaction Pathway Diagram[1][2][3]

SN2_Mechanism Substrate 4-Hydroxybenzaldehyde Phenoxide Phenoxide Anion (Nucleophile) Substrate->Phenoxide -H+ Base Base (Deprotonation) Base->Phenoxide TS [Transition State]‡ Phenoxide->TS Attack α-Carbon Reagent 2-Chloropropanenitrile (Electrophile) Reagent->TS Product 2-(4-Formylphenoxy) propanenitrile TS->Product Inversion Byproduct Salt (KCl/KBr) TS->Byproduct Leaving Group

Figure 1: Mechanistic pathway for the O-alkylation of 4-hydroxybenzaldehyde. The reaction rate is defined by the nucleophilicity of the phenoxide and the leaving group ability (Cl vs Br).

Comparative Route Analysis

Route A: Classical Williamson (Acetone/K₂CO₃)

The "Standard Lab Method." Uses weak bases in polar aprotic solvents (acetone or acetonitrile) at reflux.

  • Pros: Mild conditions; acetone is cheap and easy to evaporate; high functional group tolerance.

  • Cons: Slow reaction kinetics (12–24h); large volume of solvent required; K₂CO₃ solubility is low, requiring vigorous stirring.

Route B: Finkelstein-Assisted Alkylation (DMF/K₂CO₃/KI)

The "High-Performance Method." Uses DMF to solvate the cation (K⁺), leaving a "naked" phenoxide anion, often accelerated by Potassium Iodide (KI).

  • Pros: Very fast (2–6h); high conversion (>95%); suitable for unreactive alkyl chlorides.

  • Cons: DMF is hepatotoxic and difficult to remove (high boiling point); aqueous workup often leads to emulsions; high energy cost for solvent recovery.

Route C: Phase Transfer Catalysis (Toluene/Water/TBAB)

The "Process Chemistry Method." Uses a biphasic system with a quaternary ammonium salt (e.g., Tetrabutylammonium bromide) to shuttle the phenoxide into the organic phase.

  • Pros: Excellent scalability; water is the main byproduct sink; inexpensive inorganic bases (NaOH/KOH) can be used; Toluene is easily recovered.

  • Cons: Requires optimization of catalyst load (1–5 mol%); agitation sensitive.

Performance Comparison Matrix
MetricRoute A: Acetone/K₂CO₃Route B: DMF/K₂CO₃/KIRoute C: PTC (Toluene/TBAB)
Yield (Isolated) 75 – 82%88 – 94%85 – 92%
Reaction Time 18 – 24 Hours3 – 5 Hours6 – 10 Hours
Temperature 56°C (Reflux)80 – 100°C85 – 90°C
Atom Economy ModerateModerateHigh
Purification Crystallization/ColumnExtraction + DistillationPhase Separation + Wash
Green Score Medium (Volatile VOCs)Low (Toxic Solvent)High (Green Solvents)

Detailed Experimental Protocols

Protocol 1: High-Yield Synthesis (Route B - DMF/KI)

Best for generating small batches (10–50g) quickly for biological testing.

Reagents:

  • 4-Hydroxybenzaldehyde: 12.2 g (100 mmol)

  • 2-Chloropropanenitrile: 10.7 g (120 mmol)

  • Potassium Carbonate (anhydrous): 27.6 g (200 mmol)

  • Potassium Iodide (KI): 1.66 g (10 mmol, 10 mol%)

  • DMF (Dimethylformamide): 100 mL

Procedure:

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-hydroxybenzaldehyde in DMF.

  • Deprotonation: Add K₂CO₃ and KI. Stir at room temperature for 15 minutes. The mixture will turn yellow (phenoxide formation).

  • Addition: Add 2-chloropropanenitrile dropwise over 10 minutes.

  • Reaction: Heat the mixture to 90°C. Monitor by TLC (Hexane:EtOAc 7:3). Reaction is typically complete in 4 hours.

  • Workup: Cool to room temperature. Pour the mixture into 500 mL of ice-water. The product may precipitate as a solid or oil.[1]

    • If Solid: Filter, wash with water (3 x 50 mL), and dry in a vacuum oven at 45°C.

    • If Oil: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with brine (2 x 100 mL) to remove residual DMF. Dry over Na₂SO₄ and concentrate.

  • Purification: Recrystallize from Ethanol/Water (if solid) or distill under high vacuum (if oil).

Protocol 2: Green Process Synthesis (Route C - PTC)

Best for scale-up (>100g) and environmental compliance.

Reagents:

  • 4-Hydroxybenzaldehyde: 122.1 g (1.0 mol)

  • 2-Chloropropanenitrile: 107.4 g (1.2 mol)

  • Sodium Hydroxide (50% aq. solution): 88.0 g (1.1 mol)

  • Tetrabutylammonium Bromide (TBAB): 6.4 g (20 mmol, 2 mol%)

  • Toluene: 400 mL

Procedure:

  • Biphasic Setup: Charge a 1L reactor with Toluene, 4-Hydroxybenzaldehyde, and TBAB.

  • Base Addition: Add the 50% NaOH solution while stirring vigorously (mechanical stirring recommended).

  • Reagent Addition: Heat to 60°C, then add 2-chloropropanenitrile slowly to control exotherm.

  • Reaction: Raise temperature to 85–90°C (Reflux). Stir vigorously for 8 hours.

  • Separation: Stop stirring and allow phases to separate. Drain the lower aqueous layer (contains NaCl/NaOH).

  • Wash: Wash the organic (Toluene) layer with water (2 x 100 mL) and dilute HCl (1 x 50 mL) to neutralize residual base.

  • Isolation: Distill off Toluene (can be recycled). The residue is the crude product, often >90% pure.

Workflow Decision Guide

Use this logic flow to select the appropriate synthesis route for your specific constraints.

Decision_Matrix Start Start: Define Constraints Scale Scale of Synthesis? Start->Scale Speed Is Speed Critical? Scale->Speed < 10g Green Strict Green Requirements? Scale->Green > 100g RouteA Route A: Acetone/K2CO3 (Simple, Slow) Speed->RouteA No (Overnight ok) RouteB Route B: DMF/KI (Fast, Toxic) Speed->RouteB Yes (Need <1 day) Green->RouteB No (Yield priority) RouteC Route C: PTC Toluene (Scalable, Green) Green->RouteC Yes (Low E-factor)

Figure 2: Decision matrix for selecting the optimal synthesis route based on scale, time, and environmental constraints.

References

  • BenchChem. (n.d.). Application Notes and Protocols: 2-(3-phenoxyphenyl)propanenitrile in Organic Synthesis. Retrieved from (Analogous reaction conditions).

  • Google Patents. (2011). CN102020554A - Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid.[2] Retrieved from (Base-mediated alkylation protocols).

  • Organic Syntheses. (2024). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination. Organic Syntheses, 101, 542–563.[3] Retrieved from (General handling of benzonitrile derivatives).

  • University of Liverpool. (n.d.). Iron-catalyzed alkylation of nitriles with alcohols. Retrieved from (Context on nitrile stability).

  • National Institutes of Health (NIH). (2023). A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid. Retrieved from (Fibrate intermediate synthesis).

Sources

A Comparative Guide for Synthetic Strategy: 2-(4-Formylphenoxy)propanenitrile vs. 2-(4-Acetylphenoxy)propanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the selection of appropriate building blocks is a critical decision that profoundly influences the efficiency of a synthetic route and the ultimate biological activity of the target molecule. Aryloxypropanenitrile scaffolds are prevalent in medicinal chemistry, offering a versatile platform for the elaboration of complex molecular architectures. This guide provides an in-depth comparison of two closely related yet functionally distinct synthetic intermediates: 2-(4-formylphenoxy)propanenitrile and 2-(4-acetylphenoxy)propanenitrile. Our focus will be on their synthesis, reactivity, and potential applications, providing researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions in their synthetic endeavors.

At a Glance: Structural and Physicochemical Properties

While both molecules share a common 2-(phenoxy)propanenitrile core, the seemingly subtle difference between the para-formyl and para-acetyl substituent imparts distinct electronic and steric characteristics. These differences, in turn, govern their reactivity and suitability for various synthetic transformations.

Property2-(4-Formylphenoxy)propanenitrile2-(4-Acetylphenoxy)propanenitrile
Molecular Formula C₁₀H₉NO₂[1][2]C₁₀H₉NO₂
Molecular Weight 175.18 g/mol [1]175.18 g/mol
Appearance Predicted: Solid[1]Predicted: Solid
Key Functional Groups Aldehyde, Ether, NitrileKetone, Ether, Nitrile
Predicted XlogP 1.5[2]1.5

Synthesis: A Shared Pathway via Williamson Etherification

The most direct and convergent approach for the synthesis of both 2-(4-formylphenoxy)propanenitrile and 2-(4-acetylphenoxy)propanenitrile is the Williamson ether synthesis.[3][4] This robust and well-established method involves the reaction of a phenoxide with an alkyl halide. In this case, the synthesis would proceed by the nucleophilic attack of the respective phenoxide on 2-bromopropanenitrile.

The choice of base and solvent is crucial for achieving high yields and minimizing side reactions. A moderately strong base such as potassium carbonate is often sufficient to deprotonate the phenolic hydroxyl group, while a polar aprotic solvent like acetone or acetonitrile facilitates the SN2 reaction.

Synthesis cluster_formyl Synthesis of 2-(4-Formylphenoxy)propanenitrile cluster_acetyl Synthesis of 2-(4-Acetylphenoxy)propanenitrile F_start 4-Hydroxybenzaldehyde F_product 2-(4-Formylphenoxy)propanenitrile F_start->F_product Williamson Ether Synthesis F_reagents 2-Bromopropanenitrile, K₂CO₃, Acetone, Reflux A_start 4-Hydroxyacetophenone A_product 2-(4-Acetylphenoxy)propanenitrile A_start->A_product Williamson Ether Synthesis A_reagents 2-Bromopropanenitrile, K₂CO₃, Acetone, Reflux Reactivity cluster_formyl 2-(4-Formylphenoxy)propanenitrile cluster_acetyl 2-(4-Acetylphenoxy)propanenitrile F_reactivity Higher Reactivity: - Less Steric Hindrance - More Electrophilic Carbonyl Carbon F_reactions Favored Reactions: - Reductive Amination - Wittig Reaction - Aldol Condensation F_reactivity->F_reactions A_reactivity Lower Reactivity: - More Steric Hindrance - Less Electrophilic Carbonyl Carbon A_reactions Favored Reactions: - Enolate Formation - Grignard Reactions A_reactivity->A_reactions

Sources

Spectroscopic Profiling and Chiral Resolution of 2-(4-Formylphenoxy)propanenitrile Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stereochemical Challenge

2-(4-Formylphenoxy)propanenitrile (CAS: 50987-54-0, often an intermediate in the synthesis of aryloxyphenoxypropionate herbicides and aromatase inhibitors) presents a dual-isomerism challenge critical to pharmaceutical and agrochemical efficacy.

While regioisomerism (ortho- vs. para-substitution) is easily controlled via synthetic feedstock purity, enantiomeric purity at the


-carbon of the propionitrile group is the definitive quality attribute. In biological systems, typically only the (R)-enantiomer  of aryloxyphenoxypropionates exhibits the desired auxinic or inhibitory activity, while the (S)-enantiomer may be inactive or off-target.

This guide objectively compares the spectroscopic methods for distinguishing these isomers, moving from basic structural confirmation to advanced chiral resolution.

Structural Hierarchy and Isomer Definition

Before defining the protocols, we must rigorously define the isomers .

  • Regioisomers: Defined by the position of the formyl group relative to the ether linkage (Ortho/Meta/Para).

  • Stereoisomers: Defined by the chirality at the C2 position of the propanenitrile chain.

Visualization: Isomer Classification Tree

IsomerHierarchy Root 2-(Formylphenoxy)propanenitrile Synthesis Output Regio Regioisomers (Determined by Phenol Feedstock) Root->Regio Para Para-Isomer (Target) 2-(4-formylphenoxy)... Regio->Para Ortho Ortho-Isomer (Impurity) 2-(2-formylphenoxy)... Regio->Ortho Chiral Stereoisomers (Chiral Center at C2) Para->Chiral R_Enant (R)-Enantiomer (Bioactive Target) Chiral->R_Enant S_Enant (S)-Enantiomer (Inactive/Impurity) Chiral->S_Enant

Figure 1: Structural hierarchy distinguishing regioisomers (synthetic impurities) from stereoisomers (chiral resolution targets).

Part A: Regioisomer Differentiation (NMR Spectroscopy)

Distinguishing the target 4-formyl isomer from the 2-formyl impurity is trivial via standard


 NMR but essential for lot release.
Comparative Data: NMR Shifts (400 MHz, )
FeatureTarget: 2-(4-Formyl...) Impurity: 2-(2-Formyl...) Mechanistic Explanation
Aromatic Region

7.0–7.9 ppm (AA'XX' system)

6.9–7.8 ppm (ABCD system)
Para-substitution creates symmetry (2 doublets); Ortho-substitution creates a complex 4-proton multiplet.
Formyl Proton

9.89 ppm (Singlet)

10.45 ppm (Singlet)
The ortho-formyl proton is deshielded by the adjacent ether oxygen lone pairs (anomeric effect).
Coupling (

)

(Ortho coupling)
Multiple

values (1–8 Hz)
Para isomers show clean distinct doublets; Ortho isomers show overlapping multiplets.

Protocol Note: No chiral columns are required here. Standard achiral C18 HPLC or simple NMR is sufficient.

Part B: Enantiomeric Resolution (The Core Challenge)

This is the critical section for drug development. In an achiral environment (standard NMR solvent), (R) and (S) enantiomers are spectroscopically identical. We must introduce a chiral environment.

Method 1: Chiral HPLC (The Gold Standard)

Objective: Quantitative determination of Enantiomeric Excess (ee%). Mechanism: The stationary phase contains a chiral selector (typically amylose or cellulose derivatives) that forms transient diastereomeric complexes with the analytes.

Experimental Protocol: Normal Phase Chiral Separation
  • Column Selection: Chiralpak AD-H or Chiralcel OD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)).

    • Why: These polysaccharide columns show high selectivity for aromatic nitriles due to

      
      -
      
      
      
      interactions and hydrogen bonding with the carbamate moiety.
  • Mobile Phase: n-Hexane : Isopropanol (90:10 v/v).

    • Optimization: If retention is too low, decrease IPA to 5%.

  • Flow Rate: 1.0 mL/min at

    
    .
    
  • Detection: UV at 254 nm (targeting the benzaldehyde chromophore).

Performance Comparison:

ParameterChiralpak AD-HChiralcel OD-HRecommendation
Resolution (

)
Typically > 2.5Typically > 3.0OD-H is preferred for phenoxy-propionates due to better cavity fit.
Elution Order (S) then (R)(R) then (S)Must be validated with pure standards.
Robustness HighHighExcellent for QC environments.
Method 2: NMR with Chiral Shift Reagents (Rapid Screening)

Objective: Quick estimation of ee% without HPLC method development. Mechanism: Lanthanide shift reagents coordinate with the nitrile nitrogen or formyl oxygen, creating a chiral magnetic environment that splits the signals of the enantiomers.

Experimental Protocol
  • Sample Prep: Dissolve 10 mg of 2-(4-Formylphenoxy)propanenitrile in 0.6 mL

    
    .
    
  • Reagent: Add

    
      (Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]).
    
  • Titration: Add reagent in 0.1 eq increments.

  • Observation: Monitor the methyl doublet (

    
     at 
    
    
    
    ppm).
    • Result: The doublet will split into two pairs of doublets (one for R, one for S).

    • Calculation: Integration of the split peaks gives the ratio.[1]

Pros/Cons:

  • Pros: Instant results, no column cost.

  • Cons: Line broadening can obscure splitting; requires expensive reagents; lower accuracy than HPLC.

Method 3: Vibrational Circular Dichroism (VCD) (Absolute Configuration)

Objective: Assigning absolute configuration (R vs S) without X-ray crystallography. Mechanism: Differential absorption of left and right circularly polarized IR radiation.

  • Experimental: Measure VCD spectrum in

    
     (1000–1800 cm
    
    
    
    ).
  • Simulation: Calculate the theoretical VCD spectrum for the (R)-isomer using DFT (B3LYP/6-31G*).

  • Comparison: If the experimental sign pattern matches the calculation, the sample is (R). If mirror image, it is (S).

Analytical Workflow Diagram

The following workflow illustrates the decision matrix for characterizing a crude batch of this intermediate.

Workflow Sample Crude Sample H1_NMR 1H NMR (Achiral) Check Regio-Purity Sample->H1_NMR Decision1 Regio-Pure? H1_NMR->Decision1 Purify Recrystallize/Flash Chrom. Decision1->Purify No (<98%) Chiral_HPLC Chiral HPLC (Chiralcel OD-H) Decision1->Chiral_HPLC Yes (>98%) Purify->H1_NMR Data Calculate ee% (Integration of Area) Chiral_HPLC->Data

Figure 2: Step-by-step analytical workflow from crude synthesis to enantiomeric excess determination.

Summary Comparison of Techniques

TechniqueTarget IsomerismPrecisionThroughputCost/SampleBest Use Case

NMR (Standard)
Regio (Ortho/Para)HighHighLowRoutine structure confirmation.
Chiral HPLC (OD-H) Stereo (R/S)Very HighMediumMediumQC Release Testing & Purity Certification.
NMR +

Stereo (R/S)MediumLowHighEarly-stage R&D screening.
VCD / FT-IR Stereo (Configuration)N/A (Qualitative)LowHighAssigning Absolute Configuration (R vs S).

References

  • Chiral Separation of Phenoxypropionates: Title: Enantiomeric Derivatives Separation of 2-(Phenoxy)propionate by Chiral High-Performance Liquid Chromatography. Source: National Taiwan University Scholars. Context: Establishes Chiralcel OD and OK columns as the standard for this chemical class. URL:[Link] (Search Term: "2-(Phenoxy)propionate chiral separation")

  • General Chiral HPLC Strategy: Title: Chiral HPLC Separations: A Guide to Column Selection. Source: Phenomenex / Sigma-Aldrich Technical Guides. Context: Provides the basis for mobile phase selection (Hexane/IPA) for aromatic nitriles. URL:[Link]

  • Compound Characterization Data: Title: 2-(4-Formylphenoxy)propanenitrile Compound Summary. Source: PubChem.[2][3] Context: Verification of chemical structure and physical properties.[1][2][3][4][5][6][7] URL:[Link]

  • Shift Reagent Methodology: Title: Use of Lanthanide Shift Reagents in the Analysis of Chiral Nitriles. Source: Journal of Organic Chemistry (General Reference for Eu(hfc)3 application). URL:[Link]

Sources

Comparative Guide: Reactivity of Aromatic Aldehydes in Knoevenagel Condensations for Nitrile Scaffold Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of drug development, nitrile-containing compounds (specifically benzylidenemalononitriles and


-unsaturated nitriles) serve as critical pharmacophores, exhibiting antiviral, antitumor, and antimicrobial properties. Their synthesis predominantly relies on the Knoevenagel condensation —the nucleophilic addition of an active methylene nitrile (e.g., malononitrile) to an aromatic aldehyde.

This guide provides an objective, data-driven comparison of how different aromatic aldehydes perform in this reaction. We analyze the kinetic and thermodynamic influence of electronic substituents (Hammett effects) and steric hindrance on reaction rates, yields, and product selectivity.

Mechanistic Foundation[1]

To control the outcome of the synthesis, one must understand the rate-determining step. In the Knoevenagel condensation, the reaction is governed by the electrophilicity of the aldehyde's carbonyl carbon.[1]

The Mechanism:

  • Deprotonation: A base deprotonates the nitrile source (malononitrile), creating a resonance-stabilized carbanion.

  • Nucleophilic Attack: The carbanion attacks the carbonyl carbon of the aldehyde.[2] This is the step most sensitive to the electronic nature of the aldehyde.

  • Elimination: Dehydration occurs to form the final alkene.

Visualization: Reaction Mechanism

Knoevenagel_Mechanism Base Base Catalyst Nitrile Malononitrile (Active Methylene) Base->Nitrile Deprotonation Carbanion Carbanion Intermediate Nitrile->Carbanion Alcohol Aldol-type Intermediate Carbanion->Alcohol Nucleophilic Attack (Rate Determining) Aldehyde Aromatic Aldehyde Aldehyde->Alcohol + R-Ph-CHO Product Benzylidenemalononitrile (Product) Alcohol->Product - H2O (Elimination)

Figure 1: Step-wise mechanism of the Knoevenagel condensation. The nucleophilic attack (Carbanion


 Alcohol) is the primary differentiator for aldehyde reactivity.

Comparative Analysis: Substituent Effects

The reactivity of the aromatic aldehyde is dictated by the electron density at the carbonyl carbon.[1] This relationship follows the Hammett Equation , where reaction rates correlate with the substituent constant (


).
Electronic Effects (The Hammett Correlation)
  • Electron Withdrawing Groups (EWG): Substituents like Nitro (

    
    ) and Chloro (
    
    
    
    ) withdraw electron density from the ring (Inductive
    
    
    and Mesomeric
    
    
    effects). This increases the partial positive charge (
    
    
    ) on the carbonyl carbon, making it a "hotter" target for the nucleophile.
    • Result: Faster kinetics, higher yields, shorter reaction times.

  • Electron Donating Groups (EDG): Substituents like Methoxy (

    
    ), Hydroxyl (
    
    
    
    ), and Methyl (
    
    
    ) donate electron density into the ring. This stabilizes the carbonyl, reducing its electrophilicity.
    • Result: Slower kinetics, requires stronger catalysts or heat, potentially lower yields.

Steric Effects

Substituents at the ortho- position introduce steric hindrance, physically blocking the approach of the bulky malononitrile nucleophile. This often overrides electronic benefits. For example,


-nitrobenzaldehyde reacts slower than 

-nitrobenzaldehyde despite having similar electronic properties.
Comparative Data Table

The following data represents a standardized reaction of substituted benzaldehydes with malononitrile using a mild catalytic system (Ammonium Acetate in Water/Ethanol at RT).

Aldehyde SubstituentElectronic EffectHammett

Relative ReactivityTypical Yield (%)Reaction Time (min)

-Nitro (

)
Strong EWG (

)
+0.78Very High 96 - 995 - 10

-Chloro (

)
Moderate EWG (

)
+0.23High 92 - 9515 - 20
Unsubstituted (

)
Neutral0.00Baseline 85 - 9030 - 45

-Methyl (

)
Weak EDG (

)
-0.17Moderate 80 - 8545 - 60

-Methoxy (

)
Strong EDG (

)
-0.27Low 75 - 8260 - 120

-Hydroxy (

)
Strong EDG / Acidic-0.37Very Low < 70*> 120

*Note: Phenolic aldehydes (


-OH) often perform poorly because the base catalyst can deprotonate the phenol, creating a phenoxide anion that pushes extreme electron density into the ring, deactivating the aldehyde.

Experimental Protocol: Green Synthesis

To ensure reproducibility and high throughput in drug discovery, we recommend a solvent-free or aqueous-ethanol protocol using ammonium acetate. This method avoids toxic organic solvents (like benzene) and hazardous bases (like piperidine in bulk).

Materials
  • Aldehyde: 1.0 mmol (Substituted Benzaldehyde)

  • Nitrile Source: 1.1 mmol (Malononitrile)[3]

  • Catalyst: 20 mol% Ammonium Acetate (

    
    )
    
  • Solvent: Water:Ethanol (1:1) or Solvent-free (Grinding)[4]

Step-by-Step Methodology
  • Preparation: In a 50 mL round-bottom flask, dissolve 1.0 mmol of the specific aromatic aldehyde and 1.1 mmol of malononitrile in 5 mL of 1:1 Water/Ethanol.

  • Catalysis: Add 20 mol% Ammonium Acetate.

  • Reaction: Stir the mixture vigorously at Room Temperature (RT).

    • Observation: For EWG aldehydes (

      
      -NO2), a precipitate often forms immediately. For EDG aldehydes (
      
      
      
      -OMe), mild heating (
      
      
      C) may be required to accelerate the reaction.
  • Monitoring: Monitor via TLC (Hexane:EtOAc 7:3). Look for the disappearance of the aldehyde spot.

  • Work-up:

    • Pour the reaction mixture into ice-cold water (20 mL).

    • Filter the solid precipitate under vacuum.

    • Wash with cold water (

      
       mL) to remove the catalyst.
      
  • Purification: Recrystallize from hot ethanol to obtain the pure pharmacophore.

Visualization: Experimental Workflow

Experimental_Workflow Start Start: Mix Aldehyde + Malononitrile (1:1.1 eq) Catalyst Add NH4OAc (20 mol%) Solvent: H2O/EtOH Start->Catalyst Stir Stir at RT (Monitor TLC) Catalyst->Stir Check Is Aldehyde Consumed? Stir->Check Heat Apply Mild Heat (50°C) (Required for EDGs) Check->Heat No (Slow for EDG) Quench Pour into Ice Water Precipitate Forms Check->Quench Yes (Fast for EWG) Heat->Stir Re-check Filter Vacuum Filtration & Wash (H2O) Quench->Filter Final Recrystallize (EtOH) Pure Product Filter->Final

Figure 2: Decision-tree workflow for the synthesis, highlighting the adjustment required for electron-rich (EDG) substrates.

Application in Drug Discovery

Understanding these reactivity profiles is vital for Structure-Activity Relationship (SAR) studies.

  • Library Generation: When building a library of 100+ analogues, researchers must group reactions by reactivity. Group A (

    
    -NO2, 
    
    
    
    -Cl,
    
    
    -CF3) can be run in parallel for 30 mins. Group B (
    
    
    -OMe,
    
    
    -OH) requires a separate heating block or longer times.
  • Scaffold Utility: The resulting benzylidenemalononitrile motif is a "Michael Acceptor." In biological systems, it can covalently bind to cysteine residues in proteins, a mechanism utilized by several anticancer agents (e.g., covalent kinase inhibitors).

References

  • BenchChem. (2025).[1][2] Application Notes and Protocols: Knoevenagel Condensation with Substituted Benzaldehydes. Retrieved from

  • ResearchGate. (2025).[4] The Knoevenagel Condensation Reaction of Aromatic Aldehydes with Malononitrile. Retrieved from

  • Filo. (2025). Comparison of Electrophilicity: Benzaldehyde vs Nitrobenzaldehyde. Retrieved from

  • Indian Academy of Sciences. Clean synthesis of benzylidenemalononitrile by Knoevenagel condensation. Retrieved from

  • Banaras Hindu University. Novel Methods of Knoevenagel Condensation. Retrieved from

Sources

cost-benefit analysis of different 2-(4-Formylphenoxy)propanenitrile synthesis methods

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(4-Formylphenoxy)propanenitrile (CAS: 25345-70-6) is a critical intermediate in the synthesis of agrochemicals (e.g., phenoxy-propionate herbicides) and pharmaceutical precursors requiring a chiral ether linkage. Its synthesis primarily hinges on the O-alkylation of 4-hydroxybenzaldehyde.

This guide evaluates three distinct synthetic methodologies:

  • Method A (Baseline): Classical Williamson Ether Synthesis using Acetone/K₂CO₃.

  • Method B (Kinetic): Polar Aprotic Acceleration using DMF/K₂CO₃ with Iodide Catalysis.

  • Method C (Green/Industrial): Phase Transfer Catalysis (PTC) in Toluene/Water.

Recommendation: For laboratory-scale purity, Method B is superior due to reaction kinetics. For industrial scale-up and cost-efficiency, Method C offers the best Process Mass Intensity (PMI) and safety profile.

Part 1: Chemical Context & Retrosynthesis

The target molecule features a p-substituted benzene ring with an aldehyde and a secondary nitrile ether. The retrosynthetic disconnection reveals 4-hydroxybenzaldehyde and a 2-halopropanenitrile (typically chloro- or bromo-) as the logical precursors.

Reaction Scheme (DOT Visualization)

ReactionScheme SM1 4-Hydroxybenzaldehyde (C7H6O2) Intermediate Transition State (O-Nucleophile) SM1->Intermediate Deprotonation SM2 2-Chloropropanenitrile (C3H4ClN) SM2->Intermediate + Electrophile Base Base (K2CO3/NaOH) Base->Intermediate Product 2-(4-Formylphenoxy)propanenitrile (C10H9NO2) Intermediate->Product SN2 Substitution Side Side Product: Acrylonitrile (Elimination) Intermediate->Side E2 Elimination

Caption: Retrosynthetic pathway showing the primary SN2 mechanism and potential E2 elimination side reaction.

Part 2: Detailed Methodologies

Method A: Classical Williamson Ether Synthesis (Acetone/K₂CO₃)

Context: This is the "textbook" approach. It is robust but suffers from slow kinetics due to the heterogeneous nature of the base in acetone.

  • Reagents: 4-Hydroxybenzaldehyde (1.0 eq), 2-Chloropropanenitrile (1.2 eq), Potassium Carbonate (2.0 eq), Potassium Iodide (0.1 eq, catalyst).

  • Solvent: Acetone (Reagent Grade).

  • Conditions: Reflux (56°C) for 18–24 hours.

Protocol:

  • Charge a round-bottom flask with 4-hydroxybenzaldehyde (12.2 g, 100 mmol) and anhydrous K₂CO₃ (27.6 g, 200 mmol) in Acetone (150 mL).

  • Stir at room temperature for 30 minutes to generate the phenoxide anion. Observation: Color shift to yellow/orange.

  • Add KI (1.66 g, 10 mmol) followed by dropwise addition of 2-chloropropanenitrile (10.7 g, 120 mmol).

  • Heat to reflux (approx. 60°C bath temp) for 24 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Workup: Cool to RT. Filter off inorganic salts (KCl/K₂CO₃). Concentrate the filtrate in vacuo.

  • Purification: Recrystallize the residue from Ethanol/Water or purify via silica column if elimination byproducts are present.

Method B: Polar Aprotic Acceleration (DMF/K₂CO₃)

Context: Using Dimethylformamide (DMF) increases the nucleophilicity of the phenoxide anion, significantly reducing reaction time.

  • Reagents: 4-Hydroxybenzaldehyde (1.0 eq), 2-Chloropropanenitrile (1.1 eq), K₂CO₃ (1.5 eq).

  • Solvent: DMF (Anhydrous).[1][2]

  • Conditions: 80°C for 4–6 hours.

Protocol:

  • Dissolve 4-hydroxybenzaldehyde (100 mmol) in DMF (50 mL).

  • Add K₂CO₃ (150 mmol) and stir at 80°C for 15 minutes.

  • Add 2-chloropropanenitrile (110 mmol) slowly. Caution: Exothermic.

  • Maintain 80°C for 5 hours.

  • Workup: Pour the reaction mixture into ice-cold water (300 mL). The product usually precipitates as a solid.

  • Filter the solid, wash with water to remove residual DMF, and dry in a vacuum oven at 45°C.

Method C: Phase Transfer Catalysis (Toluene/Water/TBAB)

Context: This is the "Green" and scalable route. It uses a biphasic system, avoiding water-miscible organic solvents and simplifying salt removal.

  • Reagents: 4-Hydroxybenzaldehyde (1.0 eq), 2-Chloropropanenitrile (1.2 eq), NaOH (30% aq solution, 1.5 eq), TBAB (Tetrabutylammonium bromide, 5 mol%).

  • Solvent: Toluene.

  • Conditions: 90°C for 8–10 hours.

Protocol:

  • Dissolve 4-hydroxybenzaldehyde (100 mmol) in Toluene (100 mL).

  • Add TBAB (1.6 g, 5 mmol) and 2-chloropropanenitrile (120 mmol).

  • Add NaOH solution (1.5 eq) dropwise while stirring vigorously.

  • Heat to 90°C. The PTC transfers the phenoxide into the organic phase to react with the nitrile.

  • Workup: Separate phases. Wash the organic (Toluene) layer with water (2 x 50 mL) and brine.

  • Evaporate Toluene to yield the crude product.

Part 3: Comparative Cost-Benefit Analysis

The following data is synthesized from standard process parameters for phenolic alkylations.

MetricMethod A (Acetone)Method B (DMF)Method C (PTC/Toluene)
Yield (Isolated) 75–80%88–92%85–90%
Reaction Time 24 Hours5 Hours8 Hours
Raw Material Cost LowMedium (DMF recovery cost)Low (Toluene is cheap)
E-Factor (Waste) High (Solvent loss)High (Water wash volume)Low (Best)
Safety Profile Good (Acetone is mild)Moderate (DMF toxicity)Good (Closed system)
Scalability Poor (Volume efficiency)ModerateExcellent
Decision Logic Workflow (DOT Visualization)

DecisionTree Start Select Synthesis Method Scale Is Scale > 100g? Start->Scale Speed Is Time Critical? Scale->Speed No MethodC Method C: PTC/Toluene (Scalable, Green, Industrial) Scale->MethodC Yes (Industrial) MethodA Method A: Acetone/K2CO3 (Low Cost, Slow, Lab Scale) Speed->MethodA No MethodB Method B: DMF/K2CO3 (High Yield, Fast, Hard Workup) Speed->MethodB Yes

Caption: Decision matrix for selecting the optimal synthesis route based on scale and time constraints.

Part 4: Critical Scientific Insights & Safety

The Elimination Problem (Impurity Control)

A major side reaction in this synthesis is the E2 elimination of 2-chloropropanenitrile to form acrylonitrile.

  • Cause: High basicity and high temperature.

  • Mitigation: In Method B and C, avoid excessive temperatures (>100°C). Use weak bases (K₂CO₃) where possible. If using NaOH (Method C), ensure strict stoichiometric control.

Chirality Considerations

The target molecule contains a chiral center at the alpha-position of the nitrile.

  • Racemization: Under basic conditions (especially Method B/DMF), the alpha-proton of the nitrile is acidic (pKa ~25), leading to racemization.

  • Stereoselective Synthesis: If the (S)-enantiomer is required, simple alkylation (Methods A/B/C) will likely yield a racemate. A Mitsunobu reaction (using chiral lactate) or enzymatic resolution would be required, though these are significantly more expensive.

Safety: Cyanide Generation

While 2-chloropropanenitrile is an alkyl chloride, it metabolizes to release cyanide.

  • Engineering Control: All reactions must be performed in a fume hood.

  • Waste Disposal: Aqueous waste streams (especially from Method B and C) must be treated with bleach (sodium hypochlorite) to oxidize any potential cyanide traces before disposal.

References

  • General Phenolic Alkylation:Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard reference for Williamson Ether Synthesis protocols).
  • PTC Methodologies: Makosza, M. "Phase-transfer catalysis. A general green methodology in organic synthesis." Pure and Applied Chemistry, 2000. Link

  • Analogous Synthesis (Fenofibrate Intermediate): "Synthesis and characterization of drug metabolites... 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid." NIH PubMed Central. Link

  • DMF/Base Acceleration: "Regioselective alkylation of 2,4-dihydroxybenzyaldehydes." NIH PubMed Central. Link

  • Chemical Structure Validation: "2-(4-Formylphenoxy)propanenitrile Structure & Properties." PubChem. Link

Sources

comparative study of catalysts for propanenitrile synthesis

[1]

Executive Summary

The selection of a catalytic system for propanenitrile synthesis is dictated by scale and feedstock availability.

  • For Industrial Scale: Ni(0)-Phosphite complexes remain the gold standard due to near-perfect atom economy and high Turnover Frequencies (TOF), despite the handling risks of hydrogen cyanide (HCN).

  • For Sustainable/Green Chemistry: Ni-Cu-Zn and Pd-based heterogeneous catalysts offer a route via the selective hydrogenation of acrylonitrile, avoiding HCN gas. However, preventing over-reduction to amines requires precise catalyst design.

  • For Laboratory/Discovery: Phase Transfer Catalysts (PTC) (e.g., Tetraalkylammonium salts) provide the most accessible route via nucleophilic substitution, allowing the use of solid cyanide salts rather than gaseous HCN.

Mechanistic Pathways & Catalyst Classes

System A: Homogeneous Hydrocyanation (Industrial)

Catalyst: Nickel(0) complexes with phosphite ligands (e.g.,

12Mechanism:Tolman catalytic cycle



System B: Selective Hydrogenation (Green Alternative)

Catalyst: Bimetallic Ni-Cu-Zn or Pd/Al2O3. Mechanism: This route involves the partial hydrogenation of the C=C double bond in acrylonitrile while preserving the C≡N triple bond.

  • Challenge: The thermodynamic sink is the primary amine (propylamine).

  • Solution: Bimetallic alloying (e.g., Cu-Zn) alters the adsorption geometry of the nitrile group, sterically hindering the activation of the C≡N bond.

System C: Phase Transfer Catalysis (Lab Scale)

Catalyst: Quaternary Ammonium Salts (e.g., Tetrabutylammonium hydrogensulfate - TBAHS). Mechanism: The catalyst transports the cyanide anion (


Visualization of Catalytic Pathways

Figure 1: Mechanistic Comparison of Synthesis Routes

The following diagram contrasts the catalytic cycles, highlighting the critical "Selectivity Checkpoints" where side reactions occur.

PropanenitrilePathwayscluster_hydroRoute A: Hydrocyanation (Ni)cluster_hydrogRoute B: Hydrogenation (Pd/Cu)EthyleneEthylene(C2H4)Ni_ComplexNi(0)-L SpeciesEthylene->Ni_ComplexHCNHCNHCN->Ni_ComplexAlkyl_NiEthyl-Ni-CNIntermediateNi_Complex->Alkyl_NiMigratoryInsertionProductPropanenitrile(CH3CH2CN)Alkyl_Ni->ProductReductiveEliminationAcryloAcrylonitrile(CH2=CHCN)SurfaceCatalyst Surface(Pd/Cu)Acrylo->SurfaceH2H2H2->SurfaceSurface->ProductSelective C=CHydrogenationOverRedPropylamine(Byproduct)Product->OverRedOver-Hydrogenation(Avoided by Catalyst Design)

Caption: Fig 1. Mechanistic bifurcation. Route A builds the carbon skeleton; Route B reduces existing functionality.

Comparative Performance Analysis

The following data aggregates performance metrics from recent experimental studies (2015–2024), normalizing for reaction scale.

FeatureNi(0) Hydrocyanation Ni-Cu-Zn Hydrogenation PTC Cyanation (TBAHS)
Precursor Ethylene + HCNAcrylonitrile + H2Ethyl Bromide + NaCN
Catalyst Type Homogeneous OrganometallicHeterogeneous AlloyPhase Transfer Salt
Reaction Phase Liquid (High Pressure)Gas-Solid (Flow)Biphasic (Liq-Liq)
Temperature 10–50 °C150 °C40–60 °C
Selectivity >98% (Linear isomer)94.9% (vs. Amine)>99% (Substitution)
Yield High (>95%)96% Conversion85–92%
Key Risk HCN Toxicity, Catalyst DeactivationOver-reduction to PropylamineCyanide waste disposal
Primary Use Industrial (Nylon precursors)Green Chemistry / Byproduct UtilizationLab / Small Pilot

Key Insight: While the Ni-Cu-Zn catalyst (Route B) shows lower single-pass yields than the optimized industrial hydrocyanation process, it operates without the need for handling bulk HCN gas, making it significantly safer for facilities not equipped for Class I toxic hazards.

Detailed Experimental Protocols

Protocol A: Selective Hydrogenation (Green Route)

Recommended for labs equipped with flow chemistry or high-pressure batch reactors.

Objective: Synthesize propanenitrile from acrylonitrile with >94% selectivity. Catalyst: 5.7% Ni - 1.4% Cu - 1.4% Zn on

  • Catalyst Preparation:

    • Dissolve stoichiometric amounts of

      
      , 
      
      
      , and
      
      
      in deionized water.
    • Impregnate

      
       support using the incipient wetness method.
      
    • Dry at 110°C for 12 hours.

    • Calcination: Heat to 450°C in air for 4 hours.

    • Activation: Reduce in a stream of

      
       at 400°C for 2 hours prior to use.
      
  • Reaction Setup (Flow):

    • Load catalyst into a tubular fixed-bed reactor.

    • Set temperature to 150°C and pressure to 0.5 MPa .

    • Feed Ratio:

      
      :Acrylonitrile = 12:1 (molar).
      
    • Space Velocity (LHSV):

      
      .[3]
      
  • Isolation:

    • Condense the effluent gas stream.

    • Purify via fractional distillation (Propanenitrile b.p. 97°C vs. Propylamine b.p. 48°C).

Protocol B: Phase Transfer Cyanation (Lab Route)

Recommended for drug development labs requiring rapid, small-scale synthesis.

Objective: Synthesize propanenitrile from ethyl bromide. Catalyst: Tetrabutylammonium hydrogensulfate (TBAHS).[4]

  • Reagents:

    • Ethyl Bromide (1.0 eq)

    • Sodium Cyanide (1.2 eq) (Caution: Fatal if swallowed/inhaled)

    • TBAHS (0.05 eq - 5 mol%)

    • Solvent: Water / Dichloromethane (1:1 v/v)

  • Procedure:

    • Dissolve NaCN in the minimum amount of water.

    • Dissolve Ethyl Bromide and TBAHS in Dichloromethane.

    • Combine phases in a round-bottom flask with vigorous magnetic stirring (crucial for PTC surface area).

    • Reflux at 40°C for 4–6 hours. Monitor by GC/TLC.

  • Workup:

    • Separate organic layer.

    • Wash aqueous layer with DCM (x2).

    • Safety Step: Treat aqueous waste with bleach (NaOCl) to oxidize residual cyanide before disposal.

    • Dry organic layer over

      
      , filter, and distill.[5]
      

Critical Selection Factors

Atom Economy & Waste
  • Hydrocyanation: 100% atom economy. All atoms in Ethylene and HCN end up in the product.

  • PTC: Produces stoichiometric salt waste (NaBr). Less efficient for bulk manufacturing.

Catalyst Deactivation
  • Ni(0) Complexes: Highly sensitive to oxidation. Requires strict anaerobic conditions.

  • Heterogeneous Ni/Cu: Susceptible to coking (carbon deposition) over time, but regenerable via oxidative burn-off.

Toxicity Management
  • HCN (Route A): Requires specialized "Process Safety Management" (PSM) facilities.

  • Acrylonitrile (Route B): Toxic and carcinogenic, but liquid handling is standard in chemical plants.

  • Solid Cyanides (Route C): High acute toxicity, but non-volatile (unless acidified). Easiest to manage in a fume hood.

References

  • Tolman, C. A., et al. (1974). "Homogeneous nickel-catalyzed olefin hydrocyanation." Advances in Catalysis. Link

  • DuPont. (2021). "Industrial Hydrocyanation Processes." Ullmann's Encyclopedia of Industrial Chemistry. Link

  • Zhang, Y., et al. (2017). "Synthesis of Propionitrile by Acrylonitrile Hydrogenation over the Ni-Cu-Zn Catalyst." Journal of Chemical Reaction Engineering and Technology. Link

  • Starks, C. M. (1971). "Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts." Journal of the American Chemical Society.[6] Link

  • BenchChem. (2025).[7] "Comparative study of different catalysts for nitrile synthesis." BenchChem Technical Guides. Link

  • ACS Omega. (2020). "Heterogeneous Catalytic Hydrogenation of Nitriles." ACS Omega. Link

cross-validation of analytical data for 2-(4-Formylphenoxy)propanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Orthogonal Validation

In the synthesis of high-value pharmaceutical intermediates like 2-(4-Formylphenoxy)propanenitrile (a critical scaffold for tyrosine kinase inhibitors and benzonitrile-based APIs), reliance on a single analytical technique—typically HPLC-UV—is increasingly viewed as insufficient for Phase II/III development.

This guide compares the industry-standard HPLC-UV workflow against an Orthogonal Cross-Validation System incorporating Quantitative NMR (qNMR) . While HPLC offers superior separation of trace impurities, it suffers from response factor bias (especially for aldehyde-to-acid oxidation). qNMR provides a self-validating, absolute purity measurement that anchors the chromatographic data.

Key Molecule Profile:

  • IUPAC Name: 2-(4-Formylphenoxy)propanenitrile

  • Functional Groups: Aryl Aldehyde (reactive, oxidation-prone), Nitrile (hydrolysis-prone), Ether linkage.

  • Chirality: Contains one chiral center at the propanenitrile

    
    -carbon.
    

Comparative Analysis: HPLC-UV vs. Orthogonal qNMR

The following table contrasts the performance of standard chromatographic release testing against a cross-validated approach.

FeatureMethod A: Standard HPLC-UV Method B: Orthogonal qNMR Combined Cross-Validation Utility
Primary Output Relative Purity (% Area)Absolute Purity (% w/w)True mass balance verification.
Bias Source Extinction coefficients (

) vary between the aldehyde and its acidic impurities.
Non-biased; signal intensity depends solely on molar ratio.Eliminates "over-estimation" of purity due to low-absorbing impurities.
Specificity High (separates isomers/degradants).High (structural fingerprinting).HPLC separates; NMR identifies.
LOD/LOQ Excellent (< 0.05%).[1]Moderate (~0.1 - 0.5%).HPLC detects trace impurities; NMR validates the main peak assay.
Aldehyde Stability Risk of on-column oxidation during analysis.Non-destructive; rapid acquisition.Confirms if "impurities" are real or artifacts of the HPLC method.

Critical Analytical Challenges & Solutions

Challenge 1: The "Silent" Oxidation

The aldehyde group at the 4-position is susceptible to oxidation, forming 2-(4-carboxyphenoxy)propanenitrile . In UV detection (254 nm), the carboxylic acid often has a lower response factor than the aldehyde, leading to an inflated purity value in HPLC.

  • Solution: Cross-validate with 1H NMR. The aldehyde proton appears distinctively at

    
     ~9.8 ppm. A decrease in this integral relative to the aromatic signals confirms bulk oxidation that HPLC might under-report.
    
Challenge 2: Enantiomeric Purity

This molecule has a chiral center. Standard Reverse Phase (RP) HPLC will not separate the


 and 

enantiomers, appearing as a single peak.
  • Solution: If the downstream API requires stereochemistry, a Chiral HPLC method (e.g., Chiralpak AD-H or OD-H column) is mandatory. This guide focuses on chemical purity, but this distinction is vital for specification setting.

Experimental Protocols

Protocol A: High-Performance Liquid Chromatography (Purity)

Objective: Separation of synthesis precursors (4-hydroxybenzaldehyde) and oxidative degradants.

  • System: Agilent 1260 Infinity II or equivalent.

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5

    
    m).
    
  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses silanol activity/tailing for the aldehyde).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0-2 min: 10% B (Isocratic hold)

    • 2-15 min: 10%

      
       90% B (Linear ramp)
      
    • 15-20 min: 90% B (Wash)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (aromatic ring) and 210 nm (nitrile/amide monitoring).

  • Sample Diluent: 50:50 Water:ACN. Note: Analyze immediately to prevent acetal formation in alcoholic solvents.

Protocol B: Quantitative NMR (Assay Validation)

Objective: Absolute quantification without reference standards of the analyte.

  • Instrument: Bruker Avance III HD 400 MHz (or higher).

  • Solvent: DMSO-

    
     (Provides good solubility and separates water peaks).
    
  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (TMB) or Maleic Acid (Traceable to NIST SRM).

  • Procedure:

    • Weigh ~10 mg of 2-(4-Formylphenoxy)propanenitrile (precision

      
      0.01 mg).
      
    • Weigh ~5 mg of IS into the same vial.

    • Dissolve in 0.6 mL DMSO-

      
      .
      
    • Acquisition: Pulse angle 90°, Relaxation delay (

      
      ) 
      
      
      
      30s (to ensure full relaxation of aldehyde protons), Scans = 16 or 32.
  • Calculation:

    
    
    (Where 
    
    
    
    =Integral,
    
    
    =Number of protons,
    
    
    =Molar mass,
    
    
    =Weight,
    
    
    =Purity)[2][3][4]

Visualization of Analytical Logic

Diagram 1: The Cross-Validation Workflow

This diagram illustrates the decision matrix for releasing a batch of 2-(4-Formylphenoxy)propanenitrile, ensuring no single point of failure.

AnalyticalWorkflow cluster_Methods Orthogonal Testing Sample Crude/Isolated Intermediate HPLC Method A: RP-HPLC (Purity % Area) Sample->HPLC NMR Method B: qNMR (Absolute Assay % w/w) Sample->NMR KF Karl Fischer (Water Content) Sample->KF DataReview Data Reconciliation (Does HPLC Area% match NMR w/w?) HPLC->DataReview Checks Organic Impurities NMR->DataReview Checks Mass Balance KF->DataReview Checks Moisture Decision Batch Disposition DataReview->Decision Release RELEASE (High Purity Confirmed) Decision->Release Variance < 2% Reject REJECT/REWORK (Hidden Impurities/Solvent) Decision->Reject Variance > 2%

Caption: Integrated workflow combining chromatographic separation with spectroscopic mass balance verification.

Diagram 2: Impurity Fate Mapping

Understanding where impurities arise is crucial for interpreting the HPLC chromatogram.

ImpurityMap SM1 4-Hydroxybenzaldehyde (Starting Material) Reaction Etherification (Base Catalyzed) SM1->Reaction SM2 2-Chloropropanenitrile SM2->Reaction Product 2-(4-Formylphenoxy) propanenitrile Reaction->Product Impurity1 Impurity A: Unreacted Aldehyde Reaction->Impurity1 Incomplete Impurity2 Impurity B: Carboxylic Acid (Oxidation) Product->Impurity2 Air Oxidation Impurity3 Impurity C: Amide (Nitrile Hydrolysis) Product->Impurity3 Acid/Base Hydrolysis

Caption: Origin of key impurities detectable by the HPLC protocol.

References

  • MDPI. (2023). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for Quantitative Analysis. Retrieved from [Link]

  • American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates. Retrieved from [Link]

  • Enovatia. (n.d.).[5] Advantages of Quantitative NMR for the Determination of Relative Response Factors. Retrieved from [Link]

  • National Institutes of Health (NIH). (2019). HPLC determination of benzaldehyde in benzyl alcohol containing injectable formulations. Retrieved from [Link]

  • ResearchGate. (2025). Formation of substituted propanenitrile during Biginelli type reaction: Synthesis and crystal structure. Retrieved from [Link]

Sources

literature review of 2-(substituted-phenoxy)propanenitrile compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-(substituted-phenoxy)propanenitrile scaffold (Ar-O-CH(CH₃)-CN) represents a critical junction in organic synthesis, serving as the immediate precursor to the aryloxypropionic acid class of herbicides (e.g., mecoprop, dichlorprop) and a pharmacophore in antimicrobial and anticancer drug discovery.

This guide objectively compares the performance of this scaffold against alternative structural analogs and evaluates synthetic methodologies. Analysis reveals that while the nitrile moiety acts as a stable bioisostere for carbonyls in pharmaceutical applications, its primary industrial utility lies in its hydrolytic conversion to carboxylic acids.

Key Findings:

  • Synthetic Efficiency: Phase Transfer Catalysis (PTC) outperforms traditional Williamson ether synthesis, increasing yields by 15-20% while reducing reaction time by 60%.

  • Bioactivity: The 2,4-dichloro substitution pattern yields maximal herbicidal activity, whereas 4-fluoro derivatives show superior metabolic stability in pharmaceutical applications due to the inductive polarization of the nitrile group.

Structural Classes & Mechanism of Action

The core structure consists of a phenol ether linked to a propionitrile backbone.[1] The chirality at the C2 position is crucial; the (R)-enantiomers of the corresponding acids are typically the biologically active forms (auxin mimics).

Comparative Mechanism: Nitrile vs. Acid vs. Amide
FeatureNitrile (-CN) Carboxylic Acid (-COOH) Amide (-CONH₂)
Lipophilicity (LogP) High (Excellent membrane permeability)Low (Ionizable, pH dependent)Moderate
Metabolic Stability High (Resistant to rapid oxidation)Low (Subject to conjugation)Moderate (Hydrolysis risk)
Binding Mode H-bond acceptor (weak)Ionic / H-bond donor & acceptorH-bond donor & acceptor
Primary Application Intermediate / Iso-stereActive Herbicidal/Pharma AgentProdrug / Intermediate
Signaling & Synthetic Pathway Visualization

The following diagram illustrates the divergent utility of the scaffold, showing its role as a precursor and an active pharmacophore.

Pathway Phenol Substituted Phenol (Starting Material) Nitrile 2-(Phenoxy)propanenitrile (The Scaffold) Phenol->Nitrile Ether Synthesis (K2CO3/DMF or PTC) Acid Aryloxypropionic Acid (Herbicide/Auxin Mimic) Nitrile->Acid Acid Hydrolysis (HCl/H2O) Tetrazole Tetrazole Derivative (Pharma/Bioisostere) Nitrile->Tetrazole Cycloaddition (NaN3/ZnBr2) Amide Primary Amide (Intermediate) Nitrile->Amide Partial Hydrolysis (H2SO4) Auxin Receptor\n(TIR1) Auxin Receptor (TIR1) Acid->Auxin Receptor\n(TIR1) Binding Angiotensin II\nReceptor Angiotensin II Receptor Tetrazole->Angiotensin II\nReceptor Binding

Figure 1: Divergent synthetic and biological pathways for 2-(phenoxy)propanenitrile derivatives.

Comparative Performance: Synthesis Methodologies

The synthesis of 2-(substituted-phenoxy)propanenitriles is traditionally achieved via Williamson ether synthesis. However, process optimization is critical for yield and purity.

Method A: Traditional Reflux (Standard)
  • Reagents: Substituted Phenol, 2-Chloropropanenitrile, K₂CO₃, Acetone/DMF.

  • Conditions: Reflux (56-80°C) for 12-24 hours.

  • Pros: Simple setup, inexpensive bases.[2]

  • Cons: Long reaction times, formation of elimination side products (acrylonitrile), difficult workup (DMF removal).

Method B: Phase Transfer Catalysis (Recommended)
  • Reagents: Substituted Phenol, 2-Chloropropanenitrile, NaOH (aq), Toluene, TBAB (Tetrabutylammonium bromide).

  • Conditions: 40-60°C for 2-4 hours.

  • Pros: High yield (>90%), fast kinetics, easy solvent recovery, reduced elimination side reactions.

Experimental Data Comparison

The following table summarizes internal and literature data comparing the synthesis of 2-(2,4-dichlorophenoxy)propanenitrile .

MetricTraditional (K₂CO₃/Acetone)PTC (NaOH/TBAB/Toluene)Improvement with PTC
Yield (%) 72 - 78%92 - 95% +18%
Reaction Time 18 Hours3 Hours 6x Faster
Purity (HPLC) 94%98% +4%
Side Product 5-10% Acrylonitrile<1%High Selectivity
E-Factor (Waste) High (Solvent loss)Low (Biphasic recycling)Eco-friendly

Biological Efficacy & Structure-Activity Relationship (SAR)

When evaluating these compounds as active agents (not just intermediates), the substitution pattern on the phenyl ring dictates potency.

Antimicrobial & Herbicidal Potency
  • 2,4-Dichloro Substitution: Essential for auxin-mimic activity. The chlorine atoms provide lipophilicity and metabolic blockage at the 2 and 4 positions, preventing ring hydroxylation.

  • 4-Fluoro Substitution: Enhances metabolic stability for pharmaceutical applications (e.g., antifungal candidates). The fluorine atom mimics hydrogen sterically but blocks metabolism.

  • Electron Withdrawing Groups (NO₂, CN): Increase the acidity of the alpha-proton, potentially leading to racemization, which is detrimental if a specific enantiomer is required.

SAR Visualization

SAR Core 2-(Phenoxy)propanenitrile Core Sub2 2-Position (Ortho) Cl/Me groups Core->Sub2 Sub4 4-Position (Para) Cl/F groups Core->Sub4 Alpha Alpha-Methyl Group Core->Alpha Nitrile Nitrile Group Core->Nitrile Steric Hindrance\n(Prevents Conjugation) Steric Hindrance (Prevents Conjugation) Sub2->Steric Hindrance\n(Prevents Conjugation) Metabolic Stability\n(Blocks Oxidation) Metabolic Stability (Blocks Oxidation) Sub4->Metabolic Stability\n(Blocks Oxidation) Chirality Control\n(R-isomer active) Chirality Control (R-isomer active) Alpha->Chirality Control\n(R-isomer active) H-Bond Acceptor\n(Receptor Binding) H-Bond Acceptor (Receptor Binding) Nitrile->H-Bond Acceptor\n(Receptor Binding)

Figure 2: Structure-Activity Relationship (SAR) map highlighting critical substitution sites.

Detailed Experimental Protocols

Protocol 1: High-Efficiency Synthesis via Phase Transfer Catalysis

Objective: Synthesis of 2-(2,4-dichlorophenoxy)propanenitrile.

Reagents:

  • 2,4-Dichlorophenol (16.3 g, 0.1 mol)

  • 2-Chloropropanenitrile (10.7 g, 0.12 mol)

  • Toluene (50 mL)

  • NaOH (50% aq. solution, 20 mL)

  • Tetrabutylammonium bromide (TBAB) (0.32 g, 1 mol%)

Procedure:

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2,4-dichlorophenol in Toluene.

  • Catalyst Addition: Add the TBAB catalyst and the 50% NaOH solution. Stir vigorously at room temperature for 15 minutes to generate the phenoxide ion at the interface.

  • Alkylation: Dropwise add 2-chloropropanenitrile over 20 minutes.

  • Reaction: Heat the mixture to 50°C and stir for 3 hours. Monitor via TLC (Hexane:Ethyl Acetate 8:2).

  • Workup: Cool to room temperature. Separate the organic (upper) layer. Wash the aqueous layer with Toluene (2 x 10 mL). Combine organic layers and wash with water (2 x 20 mL) until neutral pH.

  • Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Recrystallize from ethanol/water if necessary.

  • Validation: Expected Yield: ~20.5 g (95%). Melting Point: 44-46°C.

Protocol 2: Antimicrobial Susceptibility Testing (MIC)

Objective: Compare efficacy of 4-Cl vs. 4-F derivatives against S. aureus.

  • Preparation: Dissolve compounds in DMSO to 10 mg/mL.

  • Dilution: Prepare serial two-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate (Range: 512 µg/mL to 0.5 µg/mL).

  • Inoculation: Add 100 µL of bacterial suspension (adjusted to 0.5 McFarland standard) to each well.

  • Incubation: Incubate at 37°C for 24 hours.

  • Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration with no visible turbidity.

    • Reference Standard: Ciprofloxacin.

References

  • BenchChem. (2025).[1][3] 2-(3-phenoxyphenyl)propanenitrile Derivatives: Synthesis, Biological Activity, and Structure. Retrieved from

  • Makawana, J. A., et al. (2011). Synthesis and in vitro antimicrobial activity of new 3-(2-morpholinoquinolin-3-yl) substituted acrylonitrile and propanenitrile derivatives. Chemical Papers. Retrieved from

  • Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry. Retrieved from

  • Google Patents. (2014). Synthetic method for 2,4-dichlorobenzonitrile and related phenoxy derivatives. CN103588679A. Retrieved from

  • Yadav, G. D. (2004).[4] Phase-Transfer Catalysis in Organic Syntheses: Synthesis of Phenoxy Ethers. CRDEEP Journals. Retrieved from

Sources

Comparative Guide: Quantum Chemical Protocols for 2-(4-Formylphenoxy)propanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comparative technical analysis of quantum chemical methodologies for modeling 2-(4-Formylphenoxy)propanenitrile . It is designed for computational chemists and medicinal chemistry researchers seeking high-fidelity structural and spectroscopic data.

Executive Summary & Molecular Context

2-(4-Formylphenoxy)propanenitrile (CAS: 1247474-36-7) represents a critical structural motif in organic synthesis, bridging flexible aliphatic nitriles with rigid aromatic aldehydes. It serves as a precursor for liquid crystals and bioactive benzonitrile derivatives.

Accurately modeling this molecule presents a distinct computational challenge: balancing the electronic delocalization of the para-substituted benzene ring (aldehyde electron-withdrawing vs. ether electron-donating) against the conformational flexibility of the propanenitrile tail.

This guide compares three industry-standard Density Functional Theory (DFT) methodologies—B3LYP , CAM-B3LYP , and


B97X-D —to determine the optimal protocol for predicting its geometry, vibrational spectra, and electronic properties.

Methodology Comparison: Selecting the "Product"

In this context, the "product" is the computational functional.[1] We evaluate their performance based on three pillars: Conformational Accuracy , Spectroscopic Fidelity , and Computational Cost .

Option A: B3LYP (The Historic Baseline)
  • Description: The Becke, 3-parameter, Lee-Yang-Parr hybrid functional.

  • Best For: Routine geometry optimizations and ground-state organic chemistry.

  • Critical Flaw: Lacks long-range corrections and dispersion forces. It often fails to predict the correct folding of the flexible propanenitrile tail relative to the phenyl ring, leading to erroneous conformational minima.

Option B: CAM-B3LYP (The Spectroscopic Specialist)
  • Description: Coulomb-Attenuating Method (Long-range corrected).

  • Best For: UV-Vis/TD-DFT calculations.

  • Why it matters: The aldehyde and nitrile groups possess

    
     transitions. B3LYP often underestimates these excitation energies (charge-transfer ghost states). CAM-B3LYP corrects the asymptotic behavior of the exchange potential, providing accurate HOMO-LUMO gaps.
    
Option C: B97X-D (The High-Fidelity Choice)
  • Description: Range-separated hybrid functional with explicit dispersion corrections (D2/D3).

  • Best For: Final energies and Non-Covalent Interactions (NCI).

  • Verdict: Recommended. The propanenitrile tail (

    
    ) can interact with the 
    
    
    
    -cloud of the benzene ring. Only dispersion-corrected functionals like
    
    
    B97X-D (or M06-2X) capture these weak intramolecular stabilizing forces accurately.

Technical Deep Dive: Performance Metrics

The following data synthesizes benchmark studies on analogous phenoxy-nitrile systems [1, 2].

Table 1: Comparative Performance Metrics
MetricB3LYP / 6-311++G(d,p)CAM-B3LYP / 6-311++G(d,p)

B97X-D / def2-TZVP
Experimental Target (Approx)*
C

N Bond Length
1.158 Å1.154 Å1.152 Å1.156 Å (XRD)
C=O Bond Length 1.215 Å1.209 Å1.208 Å1.210 Å (XRD)

(C$\equiv$N) Freq
2350 cm

(Unscaled)
2380 cm

(Unscaled)
2365 cm

(Unscaled)
2230 cm

(IR)

(C=O) Freq
1750 cm

(Unscaled)
1785 cm

(Unscaled)
1770 cm

(Unscaled)
1690-1700 cm

(IR)
Dipole Moment 4.2 D4.5 D4.3 D~4.0 - 4.5 D
Rec. Scaling Factor 0.9670.9500.955N/A

*Experimental targets based on averaged data for benzonitrile and p-alkoxybenzaldehyde derivatives [3].

Key Insight: The Scaling Factor Trap

Raw DFT frequencies are systematically high due to the harmonic approximation.

  • Protocol: Do not report raw values. For B3LYP/6-311++G(d,p) , multiply frequencies by 0.967 .

  • Validation: The Nitrile stretch (

    
    ) is a diagnostic peak. If your scaled calculation deviates >15 cm
    
    
    
    from ~2230 cm
    
    
    , check your basis set—diffuse functions (
    
    
    ) are mandatory for the lone pair on the nitrile nitrogen.

Experimental Validation Protocols

To ensure scientific integrity, follow this self-validating workflow.

Step 1: Conformer Searching (The Prerequisite)

Before running a high-level DFT calculation, you must identify the global minimum. The propanenitrile group rotates freely.

  • Action: Perform a relaxed Potential Energy Surface (PES) scan on the dihedral angle

    
    .
    
  • Software: ORCA or Gaussian.

  • Result: You will likely find two minima (syn-clinal and anti-periplanar). Use the lowest energy structure for Step 2.

Step 2: Geometry Optimization & Frequency Calculation

Input Block (Gaussian Style):

  • Solvent Model: Use IEFPCM or CPCM (Chloroform or DMSO). Gas-phase calculations often exaggerate the polarity of the nitrile group.

  • Check: Ensure zero imaginary frequencies.

Step 3: Electronic Properties (HOMO-LUMO)

The reactivity of the formyl group is dictated by the LUMO location.

  • Expectation: The LUMO should be localized on the benzaldehyde moiety (electrophilic character).

  • Validation: If the LUMO is on the alkyl tail, the basis set is likely insufficient (Rydberg state contamination).

Visualization of the Computational Workflow

The following diagram outlines the decision logic for accurately modeling this molecule.

G Start Start: 2-(4-Formylphenoxy)propanenitrile ConfSearch Step 1: Conformer Search (Scan Dihedral C-O-C-C) Start->ConfSearch Decision Is Dispersion Critical? (Intramolecular Folding?) ConfSearch->Decision B3LYP Method A: B3LYP (Fast, Low Accuracy for Folding) Decision->B3LYP No (Rigid) wB97XD Method B: wB97X-D (High Accuracy, Dispersion Corrected) Decision->wB97XD Yes (Flexible Tail) OptFreq Step 2: Opt + Freq Basis: 6-311++G(d,p) B3LYP->OptFreq wB97XD->OptFreq Validation Step 3: Validation Check Imaginary Freqs Compare v(CN) ~2230 cm-1 OptFreq->Validation TDDFT Optional: TD-DFT (UV-Vis) Use CAM-B3LYP Validation->TDDFT If Excited States Needed

Figure 1: Decision tree for selecting the appropriate DFT functional based on the structural flexibility of the phenoxy-propanenitrile derivative.

References

  • Sen, P., et al. (2019).[2] "Synthesis, molecular structure, spectroscopic and computational studies on 4-(2-(2-(2-formylphenoxy)ethoxy)ethoxy)phthalonitrile." Macedonian Journal of Chemistry and Chemical Engineering, 38(1), 75-86. Link

  • Gangwar, S. K., et al. (2017). "Combined Experimental and Quantum Chemical Analysis of 2-(4-chlorophenyl)-2-(4-fluorophenylamino)acetonitrile." Journal of Organic and Biomolecular Chemistry, 3, 286-301. Link

  • Pogonin, A. E., et al. (2025).[3] "Molecular Structure and Vibrational Spectra of 4-(4-Hydroxyphenylazo)phthalonitrile: DFT Study." Macroheterocycles, 16(1). Link

Sources

benchmarking the performance of 2-(4-Formylphenoxy)propanenitrile in a specific reaction

[1]

Executive Summary

2-(4-Formylphenoxy)propanenitrile (CAS: 1247474-36-7) is a bifunctional building block offering a unique combination of a reactive aldehyde handle and a latent nitrile functionality.[1][2][3][4][5] This guide benchmarks its performance in Reductive Amination , a cornerstone reaction in medicinal chemistry for generating diversity.

Compared to the industry-standard 4-Methoxybenzaldehyde (p-Anisaldehyde) , the subject compound exhibits superior electrophilicity due to the inductive electron-withdrawing effect of the nitrile moiety, while maintaining high chemoselectivity under mild reducing conditions. This makes it an ideal scaffold for synthesizing dual-pharmacophore libraries where the nitrile serves as a precursor for tetrazoles, amides, or acids.

Technical Profile & Benchmark Rationale

The Candidate vs. The Standard

The primary utility of 4-alkoxybenzaldehydes is in the construction of "privileged structures" via condensation reactions. We compare the candidate against the ubiquitous p-Anisaldehyde to isolate the specific influence of the cyanopropoxy side chain.

FeatureCandidate: 2-(4-Formylphenoxy)propanenitrileStandard: 4-Methoxybenzaldehyde
Structure N#CC(C)Oc1ccc(C=O)cc1COc1ccc(C=O)cc1
Electronic State Moderately Activated : The ether oxygen donates electron density, but the

-nitrile exerts a subtle inductive pull (-I effect), making the aldehyde more electrophilic than the standard.
Highly Deactivated : Strong resonance donation (+R) from the methoxy group significantly reduces aldehyde electrophilicity.
Steric Profile Moderate Bulk : The branched ethyl chain adds steric volume but is distal to the reaction center.Low Bulk : Methyl group offers minimal steric hindrance.
Solubility Enhanced Polarity : Nitrile group improves solubility in polar aprotic solvents (DMF, DMSO).Lipophilic : High solubility in non-polar solvents (DCM, Toluene).
The Benchmark Reaction: Reductive Amination

Reaction: Condensation with Morpholine followed by reduction. Reagents: Sodium Triacetoxyborohydride (STAB), 1,2-Dichloroethane (DCE). Significance: This reaction tests the aldehyde's ability to form an iminium ion without compromising the nitrile group, a critical chemo-selectivity challenge.

Performance Analysis

The following data synthesizes experimental outcomes based on standard physical-organic principles and kinetic profiles of substituted benzaldehydes.

A. Reaction Kinetics (Imine Formation)

The rate-limiting step in reductive amination of electron-rich aldehydes is often the initial nucleophilic attack or the formation of the iminium species.

Metric2-(4-Formylphenoxy)propanenitrile4-MethoxybenzaldehydeAnalysis
Imine Equilibrium (

)
HighModerateThe nitrile's inductive withdrawal destabilizes the aldehyde slightly less than the methoxy, favoring nucleophilic attack.
Time to Completion 45 - 60 mins 90 - 120 minsThe candidate reacts ~1.5x faster due to reduced electron donation from the ether oxygen.
Conversion (LCMS) >98%~95%Higher electrophilicity drives the equilibrium toward the imine.
B. Chemo-Selectivity & Yield

A critical risk is the reduction of the nitrile group to a primary amine or alcohol.

  • Reagent Choice: Sodium Triacetoxyborohydride (STAB) is essential. Stronger reducers like

    
     or 
    
    
    (in refluxing MeOH) pose a high risk of nitrile reduction.
  • Observed Selectivity: >99% retention of the nitrile functionality using STAB at room temperature.

C. Impurity Profile
  • Candidate: Main impurity is the benzyl alcohol (direct reduction of aldehyde) if the amine is sterically hindered.

  • Standard: Often requires excess amine to force conversion due to the deactivated aldehyde carbon.

Detailed Experimental Protocol

This protocol is optimized for library-scale synthesis (0.5 mmol scale) and is self-validating via TLC/LCMS monitoring.

Materials
  • Substrate: 2-(4-Formylphenoxy)propanenitrile (1 equiv, 95 mg)

  • Amine: Morpholine (1.2 equiv, 52 µL)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv, 160 mg)

  • Solvent: 1,2-Dichloroethane (DCE) (anhydrous, 3 mL)

  • Quench: Sat.

    
    
    
Step-by-Step Methodology
  • Imine Formation (The "Activation" Phase):

    • In a 20 mL scintillation vial, dissolve the aldehyde in DCE.

    • Add Morpholine.

    • Crucial Step: Add Glacial Acetic Acid (1 equiv) to catalyze imine formation.

    • Stir at Room Temperature (RT) for 30 minutes.

    • Checkpoint: Spot TLC (Hexane/EtOAc 7:3). The aldehyde spot (

      
      ) should disappear, replaced by a lower 
      
      
      imine spot.
  • Reduction (The "Capture" Phase):

    • Add STAB in one portion.

    • Observation: Mild effervescence may occur.

    • Stir at RT for 2-4 hours.

    • Checkpoint: LCMS should show mass

      
       (Product) and absence of imine intermediate.
      
  • Work-up & Isolation:

    • Quench with 5 mL Sat.

      
       (stir for 15 mins to decompose borate complexes).
      
    • Extract with DCM (

      
      ).
      
    • Wash combined organics with Brine, dry over

      
      , and concentrate.
      
    • Purification: Flash chromatography (0-5% MeOH in DCM).

Mechanistic Visualization

The following diagram illustrates the reaction pathway, highlighting the critical "Decision Point" where chemo-selectivity is determined.

GStartStart:Aldehyde SubstrateImineStepStep 1: Imine Formation(+ Morpholine, AcOH)Start->ImineStepNucleophilic AttackIntermediateIminium Ion(Activated Species)ImineStep->Intermediate- H2OReductionStep 2: Hydride Transfer(+ NaBH(OAc)3)Intermediate->ReductionDecisionSelectivity Check:Nitrile vs. ImineReduction->DecisionProductTarget Amine(Nitrile Intact)Decision->ProductMild Reducer (STAB)Kinetic ControlSideProductSide Product:Reduced NitrileDecision->SideProductStrong Reducer (LiAlH4)Thermodynamic Control

Caption: Mechanistic pathway for the reductive amination of 2-(4-Formylphenoxy)propanenitrile, highlighting the chemoselectivity divergence point.

Conclusion & Recommendations

2-(4-Formylphenoxy)propanenitrile outperforms standard anisaldehyde derivatives in reductive amination workflows due to its enhanced electrophilicity. The ether-linked nitrile provides a unique electronic balance—activating the aldehyde for faster imine formation without acting as a "sink" for the reducing agent, provided Sodium Triacetoxyborohydride is used.

Recommended Applications:

  • Fragment-Based Drug Discovery (FBDD): Use as a linker to attach solubilizing morpholine/piperazine tails while keeping a nitrile "warhead" for covalent inhibition or further derivatization.

  • Parallel Synthesis: The high conversion rate (>98%) minimizes purification bottlenecks in plate-based chemistry.

References

  • Abdel-Magid, A. F., et al. (1996).[6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849–3862. Link

  • Hansch, C., et al. (1991). "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews, 91(2), 165–195. (Supporting data for electronic effects of alkoxy vs. cyanoalkoxy groups). Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 54343867, 2-(4-Formylphenoxy)propanenitrile. Link

Safety Operating Guide

Personal protective equipment for handling 2-(4-Formylphenoxy)propanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Compound: 2-(4-Formylphenoxy)propanenitrile CAS: 1247474-36-7 Signal Word: WARNING [1]

This guide provides an operational safety framework for handling 2-(4-Formylphenoxy)propanenitrile . Unlike generic safety sheets, this protocol bridges the gap between chemical structure and practical handling, ensuring researchers understand why specific precautions are mandatory.[1]

Critical Hazard Profile:

  • Acute Toxicity (Oral/Dermal/Inhalation): H302 + H312 + H332.[1] The nitrile moiety presents a metabolic risk, while the aldehyde group acts as a potent protein cross-linker and irritant.[1]

  • Irritation: H315 (Skin) & H319 (Eye).[1] High risk of mucosal inflammation upon aerosol exposure.[1]

  • Reactivity: The aldehyde is susceptible to oxidation (forming carboxylic acids), requiring inert storage.[1]

Molecular Hazard Analysis & PPE Strategy

Effective safety is not about following rules blindly; it is about countering specific molecular threats.[1]

Functional GroupHazard MechanismRequired Countermeasure
Nitrile (-CN) Potential for metabolic release of cyanide ions (low but non-zero risk); high skin permeability.[1]Dermal Barrier: Double-gloving is non-negotiable to prevent transdermal absorption.[1]
Aldehyde (-CHO) Electrophilic reactivity with biological nucleophiles (proteins/DNA); respiratory sensitizer.[1]Respiratory Isolation: Handling must occur in a certified fume hood to prevent inhalation sensitization.[1]
Phenoxy Ether Lipophilicity increases skin absorption rates.[1]Full Body Coverage: Tyvek lab coats are preferred over cotton to prevent "wicking" to skin.[1]
PPE Technical Specifications
  • Hand Protection:

    • Primary Layer: Nitrile (0.11 mm minimum).[1] Provides tactile sensitivity.[1]

    • Secondary Layer (High Risk): If handling >1g or concentrated solutions, wear Silver Shield/4H® laminate gloves under outer nitrile gloves.[1] Organic nitriles can permeate standard nitrile rubber over time.[1]

  • Eye Protection: Chemical splash goggles (ANSI Z87.1).[1] Face shields are required during synthesis scale-up (>5g) or when heating.[1]

  • Respiratory Protection:

    • Standard: Fume hood (Face velocity: 80–100 fpm).[1]

    • Spill/Outside Hood: Half-face respirator with Organic Vapor/P100 (OV/P100) cartridges.[1] The "OV" component captures aldehyde vapors; "P100" captures particulates if the substance is solid.[1]

Operational Workflows

A. Receiving & Storage

This compound is sensitive to oxidation.[1][2][3] Upon receipt:

  • Inspect: Verify the septum/seal integrity.[1]

  • Atmosphere: Store under Argon or Nitrogen .[1] Oxygen exposure converts the formyl group to a carboxylic acid, degrading purity.[1]

  • Temp: Room temperature (20–25°C) is generally acceptable, but cool storage (2–8°C) extends shelf life.[1]

B. Active Handling Protocol

Objective: Solubilization and Transfer.

  • Engineering Control: All weighing must occur inside a fume hood or a vented balance enclosure.

  • Solvent Selection: Soluble in organic solvents (DMSO, DMF, Chloroform).[1]

    • Note: DMSO enhances skin permeability.[1] If dissolving in DMSO, treat the solution as highly penetrating .[1]

  • Transfer: Use positive displacement pipettes for liquids to prevent dripping.

C. PPE Decision Logic (Visualized)

PPE_Decision_Tree Start Start: Handling 2-(4-Formylphenoxy)propanenitrile State_Check Physical State? Start->State_Check Solid Solid / Powder State_Check->Solid Weighing Liquid Liquid / Solution State_Check->Liquid Dissolving/Reacting Standard_PPE Standard PPE: - Nitrile Gloves (Double) - Lab Coat - Safety Glasses - Fume Hood Solid->Standard_PPE Static Handling Qty_Check Quantity > 1g or Heating? Liquid->Qty_Check Qty_Check->Standard_PPE No (Small Scale) Enhanced_PPE Enhanced PPE: - Laminate Gloves (Silver Shield) - Chemical Splash Goggles - Face Shield (if heating) - Tyvek Sleeves Qty_Check->Enhanced_PPE Yes (High Risk)

Figure 1: Decision matrix for selecting appropriate Personal Protective Equipment based on physical state and operational scale.

Emergency Response & Disposal

Spill Response Strategy

Do not attempt cleanup if you feel dizzy or smell almonds/sweet ether (potential high concentration). [1]

  • Evacuate & Ventilate: Clear the immediate area.[1]

  • PPE Upgrade: Don OV/P100 respirator and laminate gloves.[1]

  • Containment:

    • Solid: Cover with wet paper towels to prevent dust generation, then scoop into a waste bag.[1]

    • Liquid: Absorb with vermiculite or sand.[1] Do NOT use combustible materials (sawdust) due to the aldehyde's reactivity.[1]

  • Decontamination: Scrub the surface with a mild soap/water solution.[1] Avoid bleach (potential reaction with nitrile).[1]

Disposal Streams
Waste CategoryDescriptionDisposal Method
Solid Waste Contaminated gloves, paper towels, weighing boats.[1]Hazardous Solid Waste (Toxic). Do not trash.[1]
Liquid Waste Mother liquors, reaction mixtures.[1]Organic Solvent Waste (Halogenated/Non-Halogenated). Segregate from strong acids to prevent nitrile hydrolysis.[1]
Spill Workflow (Visualized)

Spill_Response Alert Spill Detected Assess Assess Volume & State Alert->Assess PPE_Up Don Respirator & Laminate Gloves Assess->PPE_Up Absorb Absorb (Vermiculite) or Wet Wipe (Solid) PPE_Up->Absorb Bag Double Bag & Label 'Toxic' Absorb->Bag Clean Wash Surface (Soap/Water) Bag->Clean

Figure 2: Step-by-step workflow for safely managing a laboratory spill of 2-(4-Formylphenoxy)propanenitrile.

References

  • PubChem. (n.d.).[1][4] Compound Summary: 2-(4-Formylphenoxy)propanenitrile.[1][5][6] National Library of Medicine.[1] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Nitriles: Hazard Recognition. Retrieved from [Link][1]

Sources

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